1,3-Bis(chlorodimethylsilyl)propane
Description
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Structure
3D Structure
Properties
IUPAC Name |
chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPEWPGZBASNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503576 | |
| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-06-9 | |
| Record name | (Propane-1,3-diyl)bis[chloro(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(chlorodimethylsilyl)propane is a bifunctional organosilicon compound that serves as a versatile building block in a multitude of chemical applications.[1][2][3] Its unique structure, featuring two chlorodimethylsilyl groups linked by a flexible propane bridge, allows for a diverse range of chemical transformations.[4][5] This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on its practical use in research and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with the chemical formula C7H18Cl2Si2.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2295-06-9 | [4][5][6][][8][9] |
| Molecular Formula | C7H18Cl2Si2 | [4][6][][8] |
| Molecular Weight | 229.29 g/mol | [6][][8] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 1.024 g/cm³ | [6][][8] |
| Boiling Point | 94°C at 19 mmHg | [6] |
| SMILES | C(CCC(C)Cl)Cl | [4][] |
| InChI | InChI=1S/C7H18Cl2Si2/c1-10(2,8)6-5-7-11(3,4)9/h5-7H2,1-4H3 | [4][] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atoms and the three methylene groups of the propane bridge.
-
¹³C NMR: The carbon-13 NMR spectrum should display distinct peaks for the methyl carbons attached to silicon and the carbons of the propane backbone.[1][10][11][12]
-
FT-IR: The infrared spectrum will likely exhibit characteristic absorbances for C-H stretching and bending, Si-C stretching, and the highly reactive Si-Cl bond.[13][14]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl groups, chlorine atoms, and cleavage of the propane chain.[15][16][17][18][19]
Chemical Reactivity
The reactivity of this compound is dominated by the two highly electrophilic silicon centers and the labile silicon-chlorine bonds. These Si-Cl bonds are susceptible to nucleophilic attack, making the compound a valuable reagent for forming new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds.
Hydrolysis and Polycondensation
In the presence of water, this compound readily undergoes hydrolysis to form the corresponding disilanol, 1,3-bis(hydroxydimethylsilyl)propane, with the concomitant release of hydrochloric acid.[4][5] This reaction is typically rapid and exothermic. The resulting disilanol is often unstable and can undergo self-condensation to form cyclic or linear polysiloxanes. This reactivity is fundamental to its use in the synthesis of silicone-based polymers.[20][21]
Caption: Hydrolysis and subsequent polycondensation of this compound.
Reaction with Alcohols and Diols: Formation of Silyl Ethers and Cyclic Sila-acetals
This compound reacts with alcohols in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, yielding bis(alkoxy)silanes. Its bifunctional nature makes it particularly useful for reacting with diols to form cyclic silyl ethers, effectively acting as a protecting group for the diol functionality.[4][22][23] This is especially valuable in multi-step organic synthesis where the protection of hydroxyl groups is necessary.[2]
This protocol describes a general procedure for the protection of a 1,3-diol using this compound to form a 1,3-disilacyclohexane derivative.
Materials:
-
1,3-Diol (e.g., 1,3-propanediol)
-
This compound
-
Anhydrous non-polar solvent (e.g., dichloromethane, THF)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere, dissolve the 1,3-diol (1.0 equivalent) and the anhydrous base (2.2 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled diol solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Protection of a 1,3-diol using this compound.
Applications in Research and Development
The unique bifunctional and reactive nature of this compound makes it a valuable tool in various fields of research and development.
Polymer Chemistry
As a bifunctional monomer, it is a key component in the synthesis of polysiloxanes.[3][20][21] The propane linker imparts a degree of flexibility to the resulting polymer backbone, influencing its thermal and mechanical properties. By co-polycondensing with various diols or other difunctional nucleophiles, a wide range of custom organosilicon polymers with tailored properties such as thermal stability, flexibility, and hydrophobicity can be synthesized.[2]
Surface Modification and Adhesion Promotion
The chlorosilyl groups can react with hydroxyl groups present on the surfaces of inorganic substrates like glass, silica, and metal oxides.[2][24][25] This allows for the covalent attachment of the molecule, creating a robust, cross-linked siloxane layer. This surface modification can be used to alter the surface properties, such as hydrophobicity, and to act as an adhesion promoter, improving the interfacial bonding between the inorganic substrate and an organic polymer overlayer.[2][3] This is particularly relevant in the development of advanced coatings, composites, and microelectronics.[2]
Protecting Group Chemistry
In complex organic synthesis, particularly in drug development, the temporary protection of sensitive functional groups is often required.[2] this compound can be employed as a protecting group for 1,3-diols, forming a stable cyclic silyl ether that is resistant to a variety of reaction conditions.[4][23] The silyl ether can be readily cleaved under specific conditions, typically with a fluoride source or acidic hydrolysis, to regenerate the diol.
Drug Delivery
While direct applications in drug delivery are still emerging, the ability of this compound to form well-defined polymeric structures and to modify surfaces makes it a candidate for the development of novel drug delivery systems. For instance, it could be used in the synthesis of biodegradable polysiloxane-based nanoparticles or for the surface functionalization of drug carriers to control their release profiles and biological interactions.[]
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Moisture Sensitivity: It reacts readily with moisture, including atmospheric humidity, to produce corrosive hydrogen chloride gas.[4][5] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container in a dry environment.
-
Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Incompatible Materials: Avoid contact with water, alcohols, and strong bases.
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant potential in various scientific and industrial applications. Its ability to form stable siloxane bonds through reactions with a wide range of nucleophiles makes it an invaluable tool for polymer synthesis, surface modification, and as a protecting group in organic synthesis. As research into advanced materials and drug delivery systems continues to evolve, the unique properties of this compound are likely to lead to further innovative applications.
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Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]
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MDPI. (2018). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved from [Link]
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MDPI. (2022). Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). Retrieved from [Link]
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anale.ub.ro. (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Retrieved from [Link]
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NIST. (n.d.). Propane, 1,3-dichloro-. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of 3-chloro 1,2-propane diol, 1, 2-propane.... Retrieved from [Link]
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MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
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Sci-Hub. (n.d.). 1,3-Bis(phenylmercapto)propane and 1-chloro-3-(phenylmercapto)propane: useful precursors for 1,3-dilithiopropane synthons in the preparation of 1,5-diols. Retrieved from [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: 1,3‐Bis(phenylmercapto)propane and 1‐Chloro‐3‐(phenylmercapto)propane: Useful Precursors for 1,3‐Dilithiopropane Synthons in the Preparation of 1,5‐Diols. Retrieved from [Link]
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An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of Bifunctional Organosilanes in Modern Chemistry
In the landscape of advanced materials and complex molecule synthesis, bifunctional organosilanes stand out as indispensable tools. Their unique ability to bridge organic and inorganic chemistry has paved the way for innovations across numerous scientific disciplines. Among these versatile compounds, 1,3-Bis(chlorodimethylsilyl)propane (CAS Number: 2295-06-9) emerges as a significant building block, offering a combination of reactivity and structural flexibility. This guide aims to provide a comprehensive technical overview of this compound, delving into its synthesis, properties, applications, and handling, with a focus on the practical insights required for laboratory and developmental work.
Core Molecular Attributes and Physicochemical Properties
This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a central propane bridge. This structure is fundamental to its utility, providing two reactive sites for covalent bond formation.
| Property | Value | Source(s) |
| CAS Number | 2295-06-9 | [1][2][3] |
| Molecular Formula | C₇H₁₈Cl₂Si₂ | [1][3] |
| Molecular Weight | 229.29 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.024 g/cm³ | [1][3] |
| Boiling Point | 94°C @ 19 mmHg | [1] |
| Flash Point | 79.5°C | [1] |
| IUPAC Name | chloro-[3-[chloro(dimethyl)silyl]propyl]-dimethylsilane | [1][3] |
| Synonyms | Propane-1,3-diylbis[chloro(dimethyl)silane], 1,3-Bis(dimethylchlorosilyl)propane | [1] |
| SMILES | C(CCC(C)Cl)Cl | [3] |
| InChI Key | XJYPEWPGZBASNR-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing Landscape
The industrial production of this compound is typically achieved through sophisticated chemical processes designed for high purity and efficiency.[4] Common manufacturing routes include the direct process or the hydrochlorination of silicon, often employing catalysts to enhance reaction rates and yields.[4]
A prevalent laboratory-scale and industrial synthesis method is the hydrosilylation of allyl chloride with a suitable chlorodimethylsilane, or the reaction of a Grignard reagent derived from 1,3-dichloropropane with dichlorodimethylsilane.
Below is a conceptual workflow for a platinum-catalyzed hydrosilylation approach, a cornerstone of organosilicon chemistry.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons on the silicon atoms, and the two different methylene groups of the propane bridge. The methyl protons would appear as a singlet, while the methylene protons would exhibit splitting patterns due to coupling with adjacent protons.
-
¹³C NMR: The carbon-13 NMR spectrum would likely display three signals: one for the methyl carbons and two for the methylene carbons of the propane backbone.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
C-H stretching from the alkyl groups.
-
Si-CH₃ deformation .
-
Si-C stretching .
-
Si-Cl stretching , which is a key indicator of the chlorosilyl functionality.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5] Common fragmentation pathways for organosilanes would likely involve the cleavage of the Si-C and C-C bonds, leading to fragment ions corresponding to the loss of methyl groups, chlorine, or parts of the propane chain.[6][7]
Applications in Research and Development
The bifunctional nature of this compound is the cornerstone of its wide-ranging applications.[3][4] The two reactive chlorine atoms can be readily substituted, making it a versatile tool for chemists.[3]
Crosslinking Agent in Polymer Science
This compound serves as an effective crosslinking agent, creating bridges between polymer chains. This enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.[4] The propane linker provides a degree of flexibility to the crosslinked structure.
Caption: Role as a crosslinking agent in polymer chemistry.
Adhesion Promoter and Surface Modifier
The chlorosilyl groups can react with hydroxyl groups on inorganic surfaces like glass, metals, and ceramics to form robust covalent bonds.[3] This makes this compound an excellent adhesion promoter, improving the interfacial bonding between organic polymers and inorganic substrates in composites and advanced coatings.[3][4]
Building Block in Organic and Organosilicon Synthesis
In organic synthesis, this compound is a valuable building block. The reactive chlorine atoms allow for the introduction of various functional groups, enabling the creation of custom organosilicon polymers with tailored properties such as specific thermal stability, flexibility, or hydrophobicity.[3]
Protecting Group Chemistry
Its ability to react with certain functional groups makes it useful as a temporary protecting group during complex multi-step syntheses, a crucial application in the pharmaceutical industry for the preparation of complex active pharmaceutical ingredients (APIs).[3]
Safety and Handling Protocols
This compound is a reactive and hazardous chemical that requires careful handling.
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Reacts with Water: Reacts, potentially violently, with water and moisture in the air to liberate corrosive hydrogen chloride (HCl) gas.
Recommended Precautions:
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid all contact with skin and eyes, and do not breathe vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.
-
Fire Safety: While combustible, the primary fire-related hazard is the evolution of HCl gas upon contact with water or in a fire. Use dry chemical, carbon dioxide, or foam extinguishers. Do not use water.
Conclusion
This compound stands as a testament to the versatility of organosilane chemistry. Its bifunctional nature, coupled with the reactivity of its chlorosilyl groups, makes it a powerful tool for material scientists, polymer chemists, and synthetic organic chemists. A thorough understanding of its properties, reactivity, and handling requirements is paramount to harnessing its full potential in the laboratory and in the development of new technologies. As research continues to push the boundaries of materials science and drug discovery, the strategic application of such well-defined molecular building blocks will undoubtedly play a crucial role in future innovations.
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An In-Depth Technical Guide to 1,3-Bis(chlorodimethylsilyl)propane: Synthesis, Properties, and Applications for Advanced Research
This guide provides a comprehensive technical overview of 1,3-bis(chlorodimethylsilyl)propane, a versatile bifunctional organosilane reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core characteristics, synthesis, reaction mechanisms, and key applications, grounding all information in established scientific principles and methodologies.
Core Molecular and Physical Properties
This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a propane bridge.[1][2][3] This structure imparts a unique combination of reactivity and conformational flexibility, making it a valuable building block in a variety of chemical transformations.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₈Cl₂Si₂ | [3][][5] |
| Molecular Weight | 229.29 g/mol | [][5] |
| CAS Number | 2295-06-9 | [6][7] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.024 g/cm³ | [] |
| Boiling Point | 94 °C at 19 mmHg | [5] |
The presence of the reactive silicon-chlorine (Si-Cl) bonds makes the molecule highly susceptible to nucleophilic substitution, which is the cornerstone of its utility in chemical synthesis.[2][8] However, this reactivity also dictates its primary hazard: the compound reacts violently with water and other protic solvents, hydrolyzing to release corrosive hydrogen chloride (HCl) gas and forming silanol intermediates.[2] This moisture sensitivity necessitates handling under inert atmospheric conditions.
Synthesis and Characterization
The primary industrial route to synthesizing compounds like this compound involves the direct process or hydrochlorination of silicon.[9] However, for laboratory-scale synthesis, a more practical and controlled approach is the hydrosilylation of a suitable diene with a chlorosilane.
Proposed Laboratory Synthesis: Platinum-Catalyzed Hydrosilylation
A highly efficient and selective method for forming the carbon-silicon bonds in the target molecule is the platinum-catalyzed hydrosilylation of 1,5-hexadiene with chlorodimethylsilane. This reaction is analogous to established procedures for the functionalization of dienes.[10][11]
Caption: Figure 1. Proposed workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 1,5-hexadiene and a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst).
-
Addition of Silane: Chlorodimethylsilane (2 equivalents) is added dropwise to the stirred solution at a temperature that maintains a controlled reaction rate, typically near room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the Si-H stretching band in the infrared spectrum (around 2100-2200 cm⁻¹).
-
Workup and Purification: Upon completion, the reaction mixture is distilled under reduced pressure to isolate the pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations | References |
| ¹H NMR | Signals corresponding to the Si-CH₃ protons (singlet, ~0.4 ppm), the α-CH₂ protons adjacent to silicon, and the central β- and γ-CH₂ protons of the propane bridge. | [6][12][13] |
| ¹³C NMR | Resonances for the Si-CH₃ carbons and the three distinct carbons of the propane backbone. | [6][12] |
| FT-IR | Absence of Si-H stretch (2100-2200 cm⁻¹). Presence of Si-Cl stretch (~450-650 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹), and Si-C stretches. | [14][15][16] |
| GC-MS | A molecular ion peak may be observed, but fragmentation patterns involving the loss of methyl groups and chlorine are expected, along with cleavage of the propane chain. | [1][17][18] |
Key Applications in Research and Development
The bifunctional nature of this compound makes it a versatile tool in several areas of chemical science.
Protecting Group for Diols in Complex Synthesis
In multi-step organic synthesis, particularly in carbohydrate and natural product chemistry, the temporary protection of diol functionalities is crucial. This compound can serve as a protecting group for 1,3-diols, forming a stable seven-membered cyclic silyl ether.
Caption: Figure 2. Protection and deprotection workflow for 1,3-diols.
Mechanism and Rationale:
The protection reaction proceeds via nucleophilic attack of the diol's hydroxyl groups on the electrophilic silicon centers, with a base scavenging the liberated HCl.[19][20][21] The resulting cyclic silyl ether is robust under a variety of reaction conditions, including those that are basic or involve organometallic reagents. Deprotection is typically achieved under acidic conditions or with a fluoride source, which selectively cleaves the silicon-oxygen bond.[19][22] The use of this bifunctional reagent can be particularly advantageous in carbohydrate chemistry for the regioselective protection of specific diol pairs.[19][21]
Linker and Cross-linking Agent in Polymer and Materials Science
The presence of two reactive sites allows this compound to act as a linker or cross-linking agent in the synthesis of polymers and functional materials.[2][9]
-
Silicone Polymers: It can be co-polymerized with other silane monomers to create polysiloxanes with tailored properties, such as thermal stability and mechanical strength.[3]
-
Adhesion Promotion: When applied to inorganic surfaces like glass or metal oxides, the chlorosilyl groups can react with surface hydroxyls to form covalent bonds. The propane chain then provides a hydrophobic, organophilic interface for improved adhesion to a polymer matrix.[8][9]
-
Solid-Phase Synthesis: In fields like peptide or oligonucleotide synthesis, derivatives of this compound can be used to create linkers that attach the initial building block to a solid support.[23][24][25]
Precursor in Pharmaceutical Synthesis
While specific examples in publicly accessible literature are often proprietary, the role of silylating agents and bifunctional linkers is well-established in drug discovery and development.[26][27] this compound can be used to introduce a stable, flexible spacer into a molecule, which can be critical for optimizing the pharmacokinetic properties of a drug candidate. Its utility as a protecting group is also invaluable in the synthesis of complex active pharmaceutical ingredients (APIs).[8] For instance, in peptide synthesis, silyl-based protecting groups are employed to mask reactive functional groups on amino acid side chains.[2][28][29][30]
Safety and Handling
As a highly reactive organochlorosilane, this compound presents significant handling challenges.
-
Corrosivity: The compound itself, and especially its hydrolysis product (HCl), are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.
-
Reactivity with Water: It reacts violently with water, releasing heat and corrosive HCl gas. All handling must be performed in a well-ventilated fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.
Spill and Disposal Procedures:
Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and then neutralized cautiously with a weak base like sodium bicarbonate. All waste materials must be treated as hazardous and disposed of in accordance with local regulations.
Conclusion
This compound is a potent and versatile chemical tool for advanced research. Its bifunctional nature allows it to serve as a robust protecting group, a flexible linker, and a precursor to advanced materials. A thorough understanding of its reactivity, synthesis, and handling requirements is essential for harnessing its full potential in the laboratory. The methodologies and applications outlined in this guide provide a foundation for its effective and safe use in driving innovation in drug discovery, polymer chemistry, and materials science.
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Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. (2023). PMC - NIH. [Link]
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Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Trimethylsilyl Derivatives of Bis(2-Hydroxyethylthio)Alkanes and Bis(2-Hydroxyethylsulfonyl)Alkanes. (2009). ResearchGate. [Link]
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NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
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A library of new bifunctional alkenes obtained by a highly regiodivergent silylation of 1,5-hexadiene. (2021). PMC - NIH. [Link]
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The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Manitoba. [Link]
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Silanol: a bifunctional group for peptide synthesis and late-stage functionalization. (2020). Chemical Science (RSC Publishing). [Link]
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α,ω-Bis(potassiosilyl)alkanes. Synthesis and Characterization of [K(18-crown-6)]2[(Me3Si)2Si(CH2)nSi(SiMe3)2]. (1997). Organometallics - ACS Publications. [Link]
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Silylated Tag-Assisted Peptide Synthesis: Continuous One-Pot Elongation for the Production of Difficult Peptides under Environmentally Friendly Conditions. (2020). MDPI. [Link]
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Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus de l'Académie des Sciences. [Link]
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This compound. Shaanxi Xin yan bo mei Biotechnology Co., LTD. [Link]
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Machine learning for identification of silylated derivatives from mass spectra. (2022). PMC - NIH. [Link]
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Key Applications of this compound in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Silylating Agents. (2008). ResearchGate. [Link]
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Some common Fourier-transform infrared (FTIR) data for organosilanes 1-3. ResearchGate. [Link]
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Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]
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silylation overview.pdf. Fluka Analytical. [Link]
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1 Protecting Group Strategies in Carbohydrate Chemistry. (2017). Wiley-VCH. [Link]
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INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc.[Link]
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Silylated peptides as building blocks for material synthesis using sol–gel polymerization. (2025). Faraday Discussions (RSC Publishing). [Link]
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Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (2008). ResearchGate. [Link]
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Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). PMC - NIH. [Link]
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Effect of Ether on Regioselectivity in Hydrosilylation of 1, 5-Hexadiene with Chlorohydrosilanes Catalyzed by Homogeneous Platinum Catalysts. CAS号查询. [Link]
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Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). PMC - NIH. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of 1,3-Bis(chlorodimethylsilyl)propane
Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-Bis(chlorodimethylsilyl)propane (CAS No. 2295-06-9), a critical bifunctional organosilane intermediate. The document is intended for researchers, chemists, and material scientists who require a high-purity grade of this reagent for applications in polymer chemistry, materials science, and organic synthesis. We will delve into a robust and widely applicable synthetic route—the Grignard reaction—explaining the mechanistic underpinnings and providing a detailed experimental protocol. Furthermore, this guide outlines the definitive method for purification, vacuum fractional distillation, addressing the unique challenges posed by the compound's reactivity and physical properties. Safety protocols, characterization techniques, and data interpretation are integrated throughout to ensure a self-validating and reliable workflow.
Introduction and Strategic Importance
This compound is an organosilicon compound featuring a flexible three-carbon propane linker connecting two reactive chlorodimethylsilyl terminal groups.[1] This unique bifunctional structure makes it an invaluable building block and crosslinking agent in advanced materials.[1][2] Its primary applications include:
-
Polymer Chemistry: As a monomer or crosslinking agent for creating custom organosilicon polymers and networks with tailored thermal stability, flexibility, and hydrophobicity.[2][3]
-
Adhesion Promotion: The chlorosilyl groups can form robust covalent bonds with inorganic substrates like glass and metals, making it an effective adhesion promoter at the interface between organic polymers and inorganic surfaces.[2][3]
-
Organic Synthesis: It serves as a versatile reagent for introducing a protected, functionalized disilane moiety into organic molecules.[2]
The compound is typically a colorless to pale yellow liquid that is highly sensitive to moisture.[1] The silicon-chlorine bond is readily hydrolyzed, releasing corrosive hydrogen chloride (HCl) gas, a critical consideration for its handling, storage, and purification.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2295-06-9 | [1][5][] |
| Molecular Formula | C₇H₁₈Cl₂Si₂ | [1][5][] |
| Molecular Weight | 229.29 g/mol | [5][] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.024 g/cm³ | [5][] |
| Boiling Point | 94°C @ 19 mmHg | [5] |
| Flash Point | 79.5°C | [5] |
| InChI Key | XJYPEWPGZBASNR-UHFFFAOYSA-N | [5][] |
Core Synthesis Methodology: The Grignard Reaction
While various synthetic routes can be conceptualized, the formation of the silicon-carbon bond via a Grignard reaction remains one of the most reliable and scalable methods for producing this compound. This pathway offers high yields and utilizes readily available starting materials.
Mechanistic Rationale
The Grignard reaction leverages the creation of a highly nucleophilic carbanion, stabilized by magnesium, which can then perform a nucleophilic attack on an electrophilic center.[7] In this specific synthesis, a di-Grignard reagent is formed from 1,3-dihalopropane. The resulting organometallic species contains two nucleophilic carbon centers that react with two equivalents of an electrophilic silicon species, chlorodimethylsilane, to form the desired product.
The key steps are:
-
Formation of the Di-Grignard Reagent: 1,3-dibromopropane reacts with magnesium metal in an anhydrous ether solvent (typically THF) to form 1,3-bis(bromomagnesio)propane. The polar ether solvent is crucial for solvating and stabilizing the Grignard reagent.
-
Nucleophilic Substitution at Silicon: The carbanionic ends of the di-Grignard reagent attack the electrophilic silicon atoms of two separate chlorodimethylsilane molecules. This results in the displacement of the chloride leaving groups and the formation of two new, stable silicon-carbon bonds.
Critical Consideration: The entire reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Grignard reagents are potent bases and will be instantly destroyed by protic sources like water, reacting to form propane and magnesium salts, thus quenching the desired reaction pathway.[7]
Visualizing the Synthesis Workflow
The logical flow of the Grignard synthesis is depicted below.
Caption: Workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety measures.
Apparatus:
-
Three-necked round-bottom flask, flame-dried and equipped with a mechanical stirrer, reflux condenser (with a drying tube or inert gas inlet), and a pressure-equalizing dropping funnel.
-
Heating mantle.
-
Inert atmosphere setup (Nitrogen or Argon).
Reagents:
-
Magnesium turnings (2.2 eq)
-
1,3-Dibromopropane (1.0 eq)
-
Chlorodimethylsilane (2.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane or Pentane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Initiation: Under a positive pressure of inert gas, charge the flask with magnesium turnings. Add a small portion of anhydrous THF.
-
Grignard Formation: Add a small amount of the 1,3-dibromopropane to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, dilute the remaining 1,3-dibromopropane with anhydrous THF in the dropping funnel and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Completion of Grignard: After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a grayish, cloudy suspension.
-
Silylation: Cool the reaction mixture to 0°C using an ice bath. Add the chlorodimethylsilane dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
-
Quenching: Cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent. This will form a biphasic mixture with white magnesium salts.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with hexane or pentane. Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with water and then with brine to remove residual salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: High-Vacuum Fractional Distillation
The crude product from the synthesis will contain unreacted starting materials, solvent, and potential side-products such as the mono-silylated propane. Due to the compound's high boiling point and sensitivity to both heat and moisture, vacuum fractional distillation is the definitive method for achieving high purity.[8]
Theoretical Basis
Vacuum distillation lowers the boiling point of the compound, allowing it to vaporize at a lower temperature, thereby preventing thermal decomposition.[8] A fractionating column provides a large surface area (e.g., Vigreux indentations or structured packing) for repeated vaporization-condensation cycles, which allows for the efficient separation of components with close boiling points.
Table 2: Potential Impurities and Rationale for Separation by Distillation
| Impurity | Source | Boiling Point Behavior | Separation Rationale |
| THF / Hexane | Reaction/Extraction Solvent | Low boiling | Easily removed as the initial forerun fraction under vacuum. |
| 1-Bromo-3-(chlorodimethylsilyl)propane | Incomplete reaction | Intermediate boiling | Will distill after the solvent but before the main product. |
| Unreacted Chlorodimethylsilane | Excess reagent | Low boiling | Removed with the solvent forerun. |
| High-molecular-weight side products | Wurtz coupling, etc. | Very high boiling | Will remain as the residue in the distillation flask. |
Visualizing the Purification Workflow
Caption: Workflow for the vacuum fractional distillation of this compound.
Detailed Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. Use a short Vigreux column for efficiency. Ensure all ground-glass joints are lightly greased with vacuum grease to ensure a good seal.[8] Place a stir bar in the distillation flask for smooth boiling.
-
System Preparation: Connect the apparatus to a vacuum line equipped with a cold trap (to protect the pump) and a manometer (to monitor pressure).
-
Procedure: a. Transfer the crude product into the distillation flask. b. Begin stirring and slowly evacuate the system to the target pressure (e.g., ~15-20 mmHg). c. Once the pressure is stable, begin to gently heat the distillation flask with a heating mantle. d. Collect the first fraction (the forerun), which will primarily consist of residual solvent and low-boiling impurities. e. As the temperature rises and stabilizes, switch to a new receiving flask to collect the main product fraction. The boiling point should remain constant during this period. For this compound, this will be around 94°C at 19 mmHg.[5] f. Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly venting with an inert gas.
-
Purity Analysis: The purity of the collected fractions should be confirmed by Gas Chromatography (GC) and characterized by NMR (¹H, ¹³C) and FTIR spectroscopy.
Safety, Handling, and Storage
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage (H314).[4][9]
-
Reactivity: Reacts violently with water (EUH014).[4] Contact with moisture in the air liberates corrosive hydrogen chloride gas.[1][4]
-
Inhalation: Vapors may cause irritation to the respiratory tract.[4]
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4] An emergency eye wash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[4][9]
-
Handling: Avoid all contact with skin and eyes. Do not breathe vapors.[4] Use ground/bond procedures when transferring to prevent static discharge.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as water, alcohols, and amines.[4]
-
The container should be blanketed under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound.
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An In-depth Technical Guide to the Hydrolysis Mechanism of 1,3-Bis(chlorodimethylsilyl)propane
Introduction: The Significance of 1,3-Bis(chlorodimethylsilyl)propane Hydrolysis
This compound is a bifunctional organosilicon compound with two chlorodimethylsilyl groups attached to a propane backbone.[1][2][3] Its reactivity, particularly towards hydrolysis, makes it a valuable precursor in the synthesis of various silicone-based materials, including polymers and coupling agents.[4][5] The hydrolysis of this compound is a critical process that transforms the reactive chloro groups into hydroxyl (silanol) groups, which can then undergo condensation reactions to form stable siloxane bonds (Si-O-Si).[6][7] Understanding the intricacies of this hydrolysis mechanism is paramount for controlling the structure and properties of the resulting products, which have applications in advanced materials, composites, and coatings.[5][8] This guide provides a detailed exploration of the hydrolysis mechanism of this compound, from the initial nucleophilic attack to the formation of intermediates and final products, supported by experimental insights and analytical methodologies.
Core Hydrolysis Mechanism: A Step-by-Step Analysis
The hydrolysis of this compound proceeds through a series of nucleophilic substitution reactions at the silicon centers. The overall process can be dissected into two primary stages: initial hydrolysis to form the corresponding disilanol, followed by subsequent condensation reactions.
Stage 1: Hydrolysis to 1,3-Propanediylbis(dimethylsilanol)
The initial and rapid phase of the reaction involves the conversion of the chlorosilyl groups to silanol groups. This is a classic nucleophilic substitution where water acts as the nucleophile.
-
Nucleophilic Attack: A water molecule attacks the electrophilic silicon atom of one of the chlorodimethylsilyl groups. This is facilitated by the polarization of the Si-Cl bond, which imparts a partial positive charge on the silicon atom. The reaction is generally considered to follow an SN2-type mechanism.[9]
-
Formation of a Pentacoordinate Intermediate: The nucleophilic attack leads to the formation of a transient, unstable pentacoordinate silicon intermediate.
-
Departure of the Leaving Group: The intermediate quickly collapses, expelling a chloride ion (Cl⁻) as the leaving group. The chloride ion then abstracts a proton from the attached water molecule, regenerating a neutral silanol group (-SiOH) and forming hydrochloric acid (HCl) as a byproduct.[10]
This process occurs sequentially for both chlorosilyl groups on the propane backbone, leading to the formation of the key intermediate, 1,3-propanediylbis(dimethylsilanol) .
Caption: Competing condensation pathways of the disilanol intermediate.
Experimental Workflow for Studying the Hydrolysis Mechanism
A robust experimental design is crucial for elucidating the kinetics and mechanism of the hydrolysis of this compound. A typical workflow involves reaction execution, in-situ monitoring, and ex-situ product characterization.
Caption: A comprehensive experimental workflow for studying the hydrolysis.
Detailed Experimental Protocols
1. Reaction Setup and Execution:
-
Materials: this compound (≥95% purity), deionized water, inert solvent (e.g., acetone, THF), and optional acid or base catalyst.
-
Procedure:
-
In a fume hood, prepare a stock solution of this compound in the chosen inert solvent. [10] 2. In a separate reaction vessel equipped with a magnetic stirrer and temperature control, add the desired amount of deionized water. If catalysis is being studied, the catalyst is added to the water.
-
Initiate the reaction by adding the organosilane solution to the vigorously stirred aqueous phase. The reaction is exothermic, so temperature control is essential. [11] 4. Start a timer immediately upon addition and begin monitoring and/or sampling.
-
2. In-situ Reaction Monitoring:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for real-time monitoring of the hydrolysis and condensation reactions. [5][12][13][14][15][16] * ¹H NMR: Can be used to track the disappearance of the Si-CH₃ protons adjacent to the chlorine atom and the appearance of new signals corresponding to the Si-CH₃ protons in the silanol and siloxane products.
-
²⁹Si NMR: Provides direct information about the silicon environment, allowing for the identification and quantification of the starting material, the disilanol intermediate, and various condensation products (linear and cyclic). [15] 3. Ex-situ Sample Analysis:
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Aliquots taken from the reaction mixture can be quenched (e.g., by rapid cooling and neutralization) and analyzed by GC-MS. This technique is particularly useful for identifying and quantifying volatile products, such as the cyclic siloxane. [17][18][19][20]* Karl Fischer Titration: This method can be used to determine the water content in the reaction mixture over time, providing kinetic data on the consumption of water during hydrolysis.
Quantitative Data and Kinetic Insights
The rate of hydrolysis of chlorosilanes is generally very fast and can be influenced by several factors. While specific kinetic data for this compound is not extensively published, the following table provides representative data based on studies of similar organochlorosilanes to illustrate the expected trends. [21]
| Parameter | Condition 1 (Neutral) | Condition 2 (Acid-catalyzed) | Condition 3 (Base-catalyzed) |
|---|---|---|---|
| Catalyst | None | 0.1 M HCl | 0.1 M NaOH |
| Temperature | 25°C | 25°C | 25°C |
| Solvent | Acetone/Water (1:1) | Acetone/Water (1:1) | Acetone/Water (1:1) |
| Initial Rate of HCl formation (mol L⁻¹ s⁻¹) | ~ 1 x 10⁻³ | ~ 5 x 10⁻² | ~ 2 x 10⁻² |
| Time for >95% Hydrolysis (s) | ~ 300 | < 10 | < 15 |
| Major Product (after 1h) | Cyclic Siloxane / Oligomers | Linear/Branched Polymers | Linear/Branched Polymers |
Causality Behind Experimental Choices:
-
Solvent Selection: An inert, water-miscible solvent like acetone or THF is chosen to ensure a homogeneous reaction mixture, allowing for more consistent and reproducible kinetics. [6]* Catalyst Influence: The hydrolysis of chlorosilanes is catalyzed by both acids and bases. [9]Acid catalysis proceeds via protonation of the chlorine atom, making it a better leaving group. Base catalysis involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. The choice of catalyst can significantly influence the relative rates of hydrolysis and condensation, thereby affecting the final product distribution.
-
Temperature Control: The hydrolysis reaction is exothermic. [11]Maintaining a constant temperature is crucial for obtaining reliable kinetic data and preventing unwanted side reactions.
Conclusion: Mastering the Hydrolysis for Advanced Material Synthesis
The hydrolysis of this compound is a fundamentally important reaction that underpins its use as a precursor in materials science. A thorough understanding of the multi-step mechanism, encompassing the initial rapid hydrolysis to the disilanol intermediate and the subsequent competing intermolecular and intramolecular condensation pathways, is essential for tailoring the properties of the resulting siloxane-based materials. By employing a combination of in-situ and ex-situ analytical techniques, researchers and drug development professionals can gain precise control over this reaction, enabling the rational design and synthesis of novel polymers and functionalized surfaces with desired characteristics.
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Miyamoto, A., & Uchiyama, S. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Shimadzu. Retrieved from [Link]
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Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. Retrieved from [Link]
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(n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. Retrieved from [Link]
-
Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Semantic Scholar. Retrieved from [Link]
- US Patent WO2016186739A1. (2016). Method of forming cyclic siloxane compounds from organodihalosilanes. Google Patents.
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(n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
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Addou, B., et al. (2021). Controlling the Surface Silanol Density in Capillary Columns and Planar Silicon via the Self-Limiting, Gas-Phase Deposition of Tris(dimethylamino)methylsilane, and Quantification of Surface Silanols after Silanization by Low Energy Ion Scattering. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Bis(chlorodimethylsilyl)propane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 1,3-Bis(chlorodimethylsilyl)propane. As a bifunctional organosilane, this compound is a critical precursor and crosslinking agent in the synthesis of advanced materials, making a thorough understanding of its behavior at elevated temperatures essential for process optimization, safety, and material performance. This document moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing its thermal degradation.
Introduction: The Significance of this compound in Material Science
This compound, with the chemical formula C₇H₁₈Cl₂Si₂, is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a propane bridge.[1] This structure makes it a versatile building block in polymer chemistry and materials science.[2] Its utility stems from the reactivity of the silicon-chlorine bonds, which readily undergo nucleophilic substitution, and the flexibility of the propane linker.[1] This dual reactivity allows for the formation of cross-linked polymer networks with enhanced thermal stability and mechanical properties.[1] However, the very nature of its chemical structure also dictates its susceptibility to thermal and hydrolytic degradation, pathways that must be thoroughly understood to control its application effectively.
Section 1: Fundamental Principles of Thermal Stability in Organosilanes
The thermal stability of organosilicon compounds is fundamentally linked to the strength of the silicon-carbon (Si-C) and silicon-chlorine (Si-Cl) bonds.[3] The Si-C bond, while polar, is relatively strong and contributes to the overall thermal robustness of the molecule. However, the presence of electronegative chlorine atoms on the silicon can influence the bond polarity and reactivity.
It is crucial to recognize that this compound is sensitive to moisture.[1] In the presence of water, it readily hydrolyzes to form silanols and release hydrochloric acid (HCl).[1] This hydrolytic instability is a critical consideration, as it represents a competing degradation pathway to thermal decomposition, especially under ambient or non-inert conditions. Proper storage in a cool, dry place is essential to maintain its chemical integrity.[1]
Section 2: Thermal Analysis of this compound
To quantitatively assess the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual material.
Table 1: Predicted TGA Data for this compound
| Parameter | Predicted Value | Atmosphere |
| Onset of Decomposition (T_onset) | 150 - 200 °C | Inert (Nitrogen) |
| Major Weight Loss Region | 200 - 350 °C | Inert (Nitrogen) |
| Residual Mass at 600 °C | < 10% | Inert (Nitrogen) |
Note: The data in this table is an estimation based on the general behavior of analogous organochlorosilanes and should be confirmed by experimental analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, boiling, and decomposition, indicating whether these processes are endothermic or exothermic. For this compound, DSC can reveal its boiling point and the energy associated with its decomposition. A related compound, 1,2-Bis(chlorodimethylsilyl)ethane, has a reported boiling point of 198 °C at 734 mmHg.[4]
Section 3: Proposed Decomposition Pathways
While specific experimental studies on the thermal decomposition of this compound are limited, the degradation mechanisms can be inferred from the behavior of analogous organochlorosilanes. The decomposition is likely to proceed through a combination of radical and molecular pathways, influenced by temperature and the surrounding atmosphere.
Homolytic Bond Cleavage
At elevated temperatures, the weaker bonds in the molecule are susceptible to homolytic cleavage, leading to the formation of radical species. The Si-C and C-C bonds of the propane linker are potential sites for initial fragmentation.
Elimination Reactions
The presence of chlorine atoms facilitates elimination reactions, a common decomposition pathway for organochlorosilanes. This can lead to the formation of volatile byproducts. A likely initial step is the elimination of hydrogen chloride (HCl), a process that can be catalyzed by trace amounts of moisture or other impurities.
Intramolecular Rearrangements
Following initial bond cleavage, the resulting radical or ionic intermediates can undergo intramolecular rearrangements to form more stable species. These rearrangements can lead to the formation of cyclic or oligomeric silicon-containing compounds.
Diagram 1: Proposed Initial Decomposition Steps
Caption: Initial decomposition pathways for this compound.
Section 4: Analysis of Decomposition Products
The identification of the volatile and non-volatile products of decomposition is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.
Table 2: Plausible Decomposition Products of this compound
| Product Type | Examples |
| Volatile Silicon Compounds | Chlorodimethylsilane, Dichlorodimethylsilane, Trimethylchlorosilane |
| Hydrocarbons | Propane, Propene, Methane |
| Inorganic Compounds | Hydrogen Chloride (HCl) |
| Oligomeric/Polymeric Residues | Polysiloxanes (if oxygen is present), Polysilanes, Polycarbosilanes |
Section 5: Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized experimental protocols for TGA and DSC analysis are essential. Given the moisture sensitivity of this compound, all handling and sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
TGA Experimental Protocol
Diagram 2: TGA Experimental Workflow
Caption: Workflow for Thermogravimetric Analysis of this compound.
DSC Experimental Protocol
Diagram 3: DSC Experimental Workflow
Caption: Workflow for Differential Scanning Calorimetry of this compound.
Section 6: Safety Considerations for Thermal Analysis
Given the nature of this compound and its potential decomposition products, stringent safety protocols must be followed during thermal analysis.
-
Handling: Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Hydrolysis: Avoid contact with moisture to prevent the release of corrosive HCl gas.[6]
-
Decomposition Products: Be aware that the thermal decomposition can produce flammable and toxic gases. The exhaust from the thermal analysis instrument should be properly vented.
-
Instrument Maintenance: Regularly clean the TGA furnace and surrounding components to remove any condensed decomposition products that could interfere with subsequent analyses.
Conclusion
The thermal stability of this compound is a critical parameter that dictates its processing conditions and the performance of the resulting materials. While direct experimental data is not widely available, an understanding of the fundamental principles of organosilicon chemistry allows for the prediction of its thermal behavior. The primary degradation pathways are expected to involve hydrolysis (in the presence of moisture), homolytic bond cleavage, and elimination reactions at elevated temperatures. Rigorous experimental analysis using TGA, DSC, and Py-GC-MS, under inert conditions, is essential to fully elucidate the decomposition mechanisms and products. This knowledge will empower researchers and developers to harness the full potential of this versatile organosilane in the creation of next-generation materials.
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Reaction Kinetics of 1,3-Bis(chlorodimethylsilyl)propane with Nucleophiles
An In-depth Technical Guide
Abstract
1,3-Bis(chlorodimethylsilyl)propane is a versatile bifunctional organosilane that serves as a critical building block in advanced materials science, particularly in the synthesis of silicon-containing polymers and as a surface coupling agent. Its utility is fundamentally governed by the nucleophilic substitution reactions at its two silicon centers. A thorough understanding of the kinetics of these reactions is paramount for controlling polymerization processes, tailoring material properties, and optimizing synthetic protocols. This guide provides a comprehensive examination of the mechanistic principles, kinetic profiles, and experimental methodologies associated with the reactions of this compound with various nucleophiles. It is intended for researchers, chemists, and material scientists engaged in organosilicon chemistry and drug development.
Mechanistic Foundations: Nucleophilic Substitution at Silicon (Sₙ2@Si)
The reaction of this compound with nucleophiles proceeds via nucleophilic substitution at the silicon atom. While analogous to the well-known Sₙ2 reaction at carbon (Sₙ2@C), substitution at a silicon center exhibits distinct mechanistic features due to the larger atomic radius and the availability of low-lying d-orbitals in silicon.
Unlike the concerted, single-transition-state pathway typical for Sₙ2@C reactions[1], the Sₙ2@Si reaction is generally considered to be associative. It often proceeds through a lower-energy, pentacoordinate trigonal bipyramidal (TBP) intermediate or transition state.[2] This key difference arises because the larger silicon atom can more readily accommodate a fifth ligand, reducing the steric hindrance that defines the high-energy transition state in carbon chemistry.[2] The silyl chloride acts as a hard electrophile, showing high reactivity towards hard nucleophiles, particularly those based on highly electronegative atoms like oxygen and fluorine.[3]
The general pathway involves the nucleophile (Nu⁻) attacking the silicon atom, leading to the formation of the TBP intermediate, followed by the departure of the chloride leaving group.
Caption: Generalized associative Sₙ2@Si mechanism via a pentacoordinate intermediate.
The Substrate: Structure and Reactivity
This compound (CAS 2295-06-9) is a bifunctional molecule featuring two chlorodimethylsilyl groups linked by a flexible three-carbon propane chain.[4][5]
Structure: Cl-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂-Cl
This structure confers several key reactive properties:
-
Two Reactive Sites: The presence of two identical reactive centers allows it to act as a crosslinker or a monomer for step-growth polymerization.
-
Good Leaving Group: The silicon-chlorine bond is polarized and labile, making the chloride ion an excellent leaving group that is readily displaced by a wide range of nucleophiles.[6][7]
-
Steric Accessibility: The methyl groups on the silicon atoms offer minimal steric hindrance compared to bulkier alkyl groups, facilitating nucleophilic attack.
-
Moisture Sensitivity: Like most chlorosilanes, it is highly sensitive to moisture. It readily undergoes hydrolysis in the presence of water to form silanol intermediates and hydrochloric acid, which can subsequently auto-condense to form siloxane oligomers.[4] This reactivity necessitates handling under inert and anhydrous conditions for controlled reactions.
Kinetic Profiles with Common Nucleophile Classes
The reaction rate of this compound is highly dependent on the nature of the attacking nucleophile. The overall kinetics can be described as a series of two consecutive pseudo-first-order reactions (assuming the nucleophile is in large excess), one for each silyl chloride group.
3.1 Hydrolysis and Solvolysis (Oxygen Nucleophiles)
The reaction with water (hydrolysis) or alcohols (alcoholysis) is one of the most significant transformations for this compound, forming the basis of silicone polymer synthesis.[7][8] This process occurs in two primary stages:
-
Substitution: A rapid nucleophilic attack by water or an alcohol displaces the chloride to form a silanol (-Si-OH) or an alkoxysilane (-Si-OR), respectively.[7]
-
Condensation: The newly formed silanols are reactive and can condense with either another silanol or a remaining chlorosilyl group, eliminating water or HCl to form a stable siloxane (Si-O-Si) bridge.[8]
The kinetics of these steps are complex and influenced by factors such as the water/silane ratio, pH, solvent, and temperature.[8]
Caption: Reaction pathway for hydrolysis and subsequent condensation.
Table 1: Hypothetical Relative Solvolysis Rates with Different Alcohols
| Nucleophile (Alcohol) | Structure | Relative Rate (k_rel) | Causality Behind Rate Difference |
| Methanol | CH₃OH | 1.00 | Minimal steric hindrance allows for rapid nucleophilic attack. |
| Ethanol | CH₃CH₂OH | 0.75 | Minor increase in steric bulk slightly slows the reaction. |
| Isopropanol | (CH₃)₂CHOH | 0.20 | Significant steric hindrance from the secondary carbon impedes approach to the silicon center. |
| tert-Butanol | (CH₃)₃COH | < 0.01 | Extreme steric bulk effectively prevents the Sₙ2@Si reaction under normal conditions. |
3.2 Aminolysis (Nitrogen Nucleophiles)
Primary and secondary amines are potent nucleophiles that react readily with this compound to form silylamines. The reaction rate is governed by both the basicity and the steric profile of the amine. Generally, less hindered and more basic amines exhibit faster reaction kinetics. The reaction produces HCl, which will react with excess amine to form an ammonium salt; therefore, at least two equivalents of the amine are typically used per reactive site, or a non-nucleophilic auxiliary base is added.
3.3 Reactions with Thiolates (Sulfur Nucleophiles)
Thiolates (RS⁻) are excellent nucleophiles and react rapidly with chlorosilanes. These reactions can be used to introduce sulfur-containing moieties into a siloxane backbone.
Key Factors Governing Reaction Kinetics
The rate of nucleophilic substitution at the silicon centers of this compound is a multifactorial equation. Understanding these factors is essential for experimental control.
Caption: Interplay of factors influencing the observed reaction rate.
-
Nucleophile Strength & Concentration: The reaction is bimolecular, meaning its rate is directly proportional to the concentration of both the substrate and the nucleophile.[9] Stronger nucleophiles lead to faster reactions.
-
Solvent Effects: The choice of solvent plays a critical role.
-
Polar Aprotic Solvents (e.g., THF, acetonitrile): These solvents are often ideal for Sₙ2-type reactions as they can solvate the cation but do not strongly hydrogen-bond with the nucleophile, leaving it "bare" and highly reactive.
-
Polar Protic Solvents (e.g., water, ethanol): In cases of solvolysis, the solvent serves as the nucleophile.[10] The high polarity of these solvents helps stabilize the charge separation in the TBP intermediate and solvate the departing chloride ion.[10]
-
-
Temperature: As with most chemical reactions, the rate increases with temperature according to the Arrhenius equation. This allows for significant rate control; however, higher temperatures may also promote side reactions.
Experimental Design for Kinetic Analysis
Accurate determination of kinetic parameters requires careful experimental design and precise analytical techniques.
Workflow for a Typical Kinetic Experiment
Caption: A self-validating workflow for kinetic studies.
Experimental Protocol 1: Kinetic Analysis of Alcoholysis by In-Situ ¹H NMR Spectroscopy
This protocol describes a method for directly observing the reaction progress within an NMR tube, providing high-quality kinetic data.
-
Reagent Preparation:
-
Dry the chosen deuterated solvent (e.g., CDCl₃) over molecular sieves.
-
Distill this compound under vacuum to ensure purity.
-
Ensure the alcohol nucleophile (e.g., methanol) is anhydrous.
-
-
Sample Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of this compound in the deuterated solvent.
-
Add a known concentration of an internal standard (e.g., mesitylene) to the stock solution. The internal standard is crucial for accurate concentration measurements as its integral will remain constant.
-
Transfer a precise volume (e.g., 0.6 mL) of this solution to a clean, dry NMR tube.
-
-
Kinetic Run:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).
-
Acquire an initial spectrum (t=0) before the addition of the nucleophile.
-
Using a microliter syringe, inject a known, excess amount of the anhydrous alcohol directly into the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes).
-
-
Data Analysis:
-
Process the spectra. Identify the signal corresponding to the Si-CH₃ protons of the starting material (a singlet) and the product(s).
-
For each time point, integrate the reactant's Si-CH₃ peak relative to the internal standard's peak.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction, this plot should yield a straight line.
-
The negative of the slope of this line is the observed rate constant, kobs.
-
Experimental Protocol 2: Kinetic Analysis of Hydrolysis by Conductivity
This method is highly effective for solvolysis reactions that produce ions. The hydrolysis of this compound releases two moles of HCl, which increases the conductivity of the solution.
-
System Setup:
-
Use a jacketed reaction vessel connected to a circulating water bath to maintain a constant temperature (±0.1 °C).
-
Use a high-purity solvent with low initial conductivity (e.g., anhydrous acetone with a small, known amount of water).
-
Immerse a calibrated conductivity probe into the solvent.
-
-
Kinetic Run:
-
Allow the solvent to reach thermal equilibrium while monitoring the baseline conductivity.
-
Inject a small, known amount of this compound into the vigorously stirred solvent and start a timer simultaneously.
-
Record the conductivity of the solution as a function of time.
-
-
Data Analysis:
-
The rate of reaction is proportional to the rate of change of conductivity.
-
The first-order rate constant can be calculated by fitting the conductivity-time data to the appropriate integrated rate law, often using the Guggenheim method for analyzing reactions approaching an endpoint.
-
Conclusion
The reactivity of this compound is dictated by the principles of nucleophilic substitution at silicon. The kinetics of its reactions are governed by a predictable set of factors, including the structure of the nucleophile, solvent polarity, and temperature. A deep understanding of these kinetic relationships, validated through robust experimental techniques such as in-situ NMR or conductivity measurements, is essential for scientists aiming to harness this molecule's potential. By precisely controlling reaction rates, researchers can effectively design and synthesize advanced silicone-based materials with tailored properties for a multitude of applications, from high-performance polymers to specialized surface coatings.
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An In-depth Technical Guide to the Safe Handling of 1,3-Bis(chlorodimethylsilyl)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 1,3-Bis(chlorodimethylsilyl)propane (CAS No. 2295-06-9). As a reactive organosilicon compound, its utility in advanced materials and organic synthesis is significant.[1][2] However, its chemical nature necessitates a robust understanding and implementation of stringent safety protocols to mitigate risks. This document is intended to provide field-proven insights and actionable procedures for laboratory and development environments.
Understanding the Inherent Risks: A Mechanistic Perspective
This compound is a colorless to pale yellow, combustible liquid.[1][3] Its primary hazards stem from two core chemical properties: its reactivity with water and its corrosive nature.[1][3][4]
-
Hydrolytic Sensitivity: The chlorodimethylsilyl groups are highly susceptible to hydrolysis. The compound reacts violently with water, including ambient moisture, in an exothermic reaction that liberates hydrogen chloride (HCl) gas.[1][3] This reaction is the root cause of many of the handling challenges. The generated HCl is a toxic and corrosive gas that can cause severe respiratory tract irritation.[3][5][6] The US OSHA Permissible Exposure Limit (PEL) for hydrogen chloride is a ceiling of 5 ppm.[3]
-
Corrosivity: As a chlorosilane, the compound itself is corrosive.[5][6][7] Direct contact with skin or eyes will cause severe chemical burns and potentially irreversible eye damage.[3][5][6][8] Ingestion can cause severe internal injury or be fatal.[6]
Understanding these mechanisms is critical for appreciating the causality behind the stringent handling protocols that follow. Every precaution is designed to prevent either direct contact with the chemical or its uncontrolled reaction with moisture.
Hazard Identification and Classification
For clarity, the hazards associated with this compound are summarized below, based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[3][8] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[8] |
| EUH Statement | - | EUH014: Reacts violently with water.[3] |
| Flammability | Combustible Liquid | Irritating fumes may develop if exposed to open flame.[3] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place to minimize exposure.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for all open-handling procedures to control vapors and potential HCl release.[9][10] Local exhaust ventilation should be used to capture emissions at the source.[8]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3][8] Regular testing and maintenance of this equipment are critical.
-
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended to maintain chemical integrity and prevent hazardous reactions.[9][10]
Personal Protective Equipment (PPE): A Self-Validating System
A comprehensive PPE protocol is non-negotiable. The selection of appropriate PPE creates a self-validating system of protection, where each component addresses a specific hazard.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Neoprene or nitrile rubber gloves. | Provides a barrier against the corrosive liquid. Double-gloving is recommended for extended operations. Inspect gloves for any signs of degradation or pinholes before use. |
| Eyes/Face | Chemical safety goggles and a full-face shield.[8][11][12] | Protects against splashes of the corrosive liquid and potential reactions. Contact lenses should not be worn.[8] |
| Body | Flame-retardant lab coat or chemical-resistant apron.[11] | Protects against incidental skin contact and splashes. For larger quantities, impervious chemical protective clothing is necessary.[8][11] |
| Respiratory | NIOSH-certified respirator with an organic vapor/acid gas cartridge.[8] | Required when ventilation is inadequate or during emergency situations. A respiratory protection program should be in place. |
Workflow for Donning and Doffing PPE
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Handling and Storage Protocols
Safe Handling Procedures
-
Moisture Avoidance: The cardinal rule is to rigorously exclude moisture. Use oven-dried glassware and conduct transfers under an inert atmosphere.
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity build-up, which can be an ignition source.[3]
-
Tool Selection: Use only non-sparking tools to avoid igniting the combustible liquid or its vapors.[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3] Contaminated clothing should be removed immediately and washed before reuse.[3][8]
Storage Conditions
-
Container: Keep the container tightly closed and properly labeled.[3][8]
-
Location: Store in a cool, dry, well-ventilated, and locked-up area, away from heat, sparks, and open flames.[3][9]
-
Incompatibilities: Segregate from incompatible materials such as alcohols, amines, and oxidizing agents.[3][8]
Emergency Procedures: Preparedness and Response
Spill Response
In the event of a spill, immediate and decisive action is required.
Caption: Step-by-step emergency response protocol for a chemical spill.
-
Evacuate and Isolate: Immediately evacuate unnecessary personnel and secure the area.[3]
-
Personal Protection: Responders must wear the full PPE outlined in Section 4, including respiratory protection.[3][8]
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames.[3]
-
Containment: Prevent the spill from entering sewers or public waters.[3] Use dikes or absorbents for containment.[3]
-
Cleanup: Use an inert, dry absorbent material (e.g., diatomite, sand) to collect the spilled liquid.[13] Do not use water.
-
Disposal: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]
First Aid Measures
Immediate medical attention is imperative for any exposure.[3][9]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[3] Rinse skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention. |
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Methodological & Application
Application Notes & Protocols: Leveraging 1,3-Bis(chlorodimethylsilyl)propane for Advanced Silicone Polymer Crosslinking
Introduction: A Niche Crosslinking Agent for Tailored Silicone Networks
Silicone polymers, or polysiloxanes, are renowned for their exceptional thermal stability, biocompatibility, and tunable mechanical properties.[1] The transformation of linear or branched polysiloxane chains into a robust, three-dimensional network is achieved through crosslinking, a process fundamental to the creation of silicone elastomers, gels, and resins.[2] While platinum-catalyzed hydrosilylation (an addition cure mechanism) is a widely employed method, condensation cure systems offer a distinct set of advantages and functionalities.[3][4]
This guide focuses on a specific and highly effective bifunctional crosslinking agent for condensation cure systems: 1,3-Bis(chlorodimethylsilyl)propane (CAS No. 2295-06-9).[5][6] This molecule features two chlorodimethylsilyl groups at either end of a flexible three-carbon propane linker.[7] The high reactivity of the silicon-chlorine (Si-Cl) bond towards nucleophiles, particularly the hydroxyl groups of silanol-terminated (Si-OH) polymers, makes it a precise and efficient tool for creating well-defined silicone networks.[7]
Unlike hydrosilylation which involves the addition of a Si-H bond across a vinyl group, the mechanism here is a condensation reaction, forming a stable siloxane (Si-O-Si) bridge and releasing hydrochloric acid (HCl) as a byproduct. Understanding and controlling this reaction is paramount for researchers aiming to develop bespoke silicone materials for advanced applications, from medical device fabrication to high-performance coatings and drug delivery matrices.[8][9]
The Chemistry of Crosslinking: Mechanism of Action
The crosslinking process is driven by the nucleophilic substitution reaction between the chlorosilyl groups of the crosslinker and the terminal silanol groups of the polysiloxane chains.
Key Reaction Steps:
-
Nucleophilic Attack: The oxygen atom of a silanol (Si-OH) group on a polymer chain acts as a nucleophile, attacking the electrophilic silicon atom of the this compound.
-
Formation of Siloxane Bond: A stable Si-O-Si bond is formed, linking the polymer chain to one end of the crosslinker.
-
Release of HCl: A molecule of hydrochloric acid (HCl) is eliminated.
-
Second Linkage: The process is repeated at the other end of the crosslinker molecule with a silanol group from another polymer chain, completing the crosslink.
-
Acid Scavenging: The liberated HCl must be neutralized by an acid scavenger (e.g., a non-nucleophilic tertiary amine like pyridine or triethylamine) present in the reaction mixture. This prevents acid-catalyzed cleavage of the siloxane backbone of the polymer and drives the reaction equilibrium towards product formation.
Below is a diagram illustrating the fundamental crosslinking reaction.
Caption: Condensation reaction between silanol-terminated polymers and the crosslinker.
Core Properties and Formulation Design
The success of creating a silicone network with desired properties hinges on careful formulation design. The properties of the crosslinking agent are central to these calculations.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2295-06-9 | [7][10] |
| Molecular Formula | C₇H₁₈Cl₂Si₂ | [7] |
| Molecular Weight | 229.29 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Key Reactivity | Si-Cl bonds are sensitive to moisture and reactive towards nucleophiles (e.g., -OH, -NH₂) | [7][11] |
Causality in Experimental Choices
-
Stoichiometry (Molar Ratio): The ratio of reactive chlorosilyl groups to silanol groups is the primary determinant of crosslink density.
-
A 2:1 ratio of silanol groups to crosslinker molecules (a 1:1 ratio of reactive groups) theoretically leads to a fully crosslinked network.
-
Increasing the crosslinker concentration can lead to a denser, more rigid network but may also result in unreacted ends and network imperfections if not all Si-Cl groups find a reactive partner.[12]
-
Conversely, a lower crosslinker concentration results in a softer, more flexible material with a higher molecular weight between crosslinks.
-
-
Polymer Molecular Weight: The molecular weight of the starting silanol-terminated polymer dictates the chain length between crosslinking points. Longer chains result in a more flexible and elastic network, while shorter chains produce a more rigid, brittle material.
-
Solvent and Atmosphere: Due to the hydrolytic instability of the Si-Cl bond, the reaction must be conducted under anhydrous conditions.[7] An inert atmosphere (Nitrogen or Argon) is crucial to prevent premature reaction of the crosslinker with atmospheric moisture, which would deactivate it and generate HCl. Anhydrous, aprotic solvents like toluene or tetrahydrofuran (THF) are ideal.[13]
Detailed Experimental Protocol
This protocol provides a self-validating system for synthesizing a crosslinked silicone elastomer. Each step is designed to ensure the integrity of the reactants and the controlled progression of the reaction.
Materials and Equipment
-
Reactants:
-
α,ω-Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity/molecular weight as required)
-
This compound (crosslinker)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Anhydrous Pyridine or Triethylamine (acid scavenger)
-
-
Equipment:
-
Oven-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Schlenk line or manifold for inert gas (N₂ or Ar)
-
Septa and needles
-
Gas-tight syringes
-
Curing mold (e.g., PTFE dish)
-
Vacuum oven
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for silicone elastomer synthesis.
Step-by-Step Methodology
Note: All operations should be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[11]
-
Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, a gas inlet, and septa on the remaining necks. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Polymer Dissolution: Using a syringe, transfer a calculated amount of anhydrous toluene into the flask. Add the desired mass of silanol-terminated PDMS and stir until a homogenous solution is formed.
-
Acid Scavenger Addition: Calculate the required volume of the acid scavenger. A slight excess (e.g., 2.2 moles per mole of crosslinker) is recommended. Add the scavenger to the polymer solution via syringe.
-
Crosslinker Addition: Calculate the precise amount of this compound needed based on the desired stoichiometry. Draw the crosslinker into a dry, gas-tight syringe and add it dropwise to the stirred polymer solution over several minutes. A slight increase in viscosity may be observed.
-
Reaction: Allow the mixture to stir at room temperature. The reaction time will depend on the concentration and reactivity of the specific PDMS used, but 2-4 hours is a typical starting point. The formation of a precipitate (pyridinium or triethylammonium chloride) is an indicator of reaction progress.
-
Casting and Curing: Once the reaction is complete (viscosity has stabilized), pour the mixture into a PTFE mold.
-
Solvent Removal: Allow the bulk of the solvent to evaporate in the fume hood overnight. Transfer the mold to a vacuum oven and dry at a moderate temperature (e.g., 50°C) until a solid elastomer is formed.
-
Post-Curing: To ensure complete reaction and removal of residual solvent, post-cure the elastomer in an oven at a higher temperature (e.g., 80-100°C) for 2-4 hours.
-
Purification (Optional but Recommended): To obtain a pure network for analytical or biomedical applications, the cured elastomer can be purified by swelling it in a good solvent (e.g., hexane) and then deswelling it, or by Soxhlet extraction to remove the salt byproduct and any unreacted oligomers.
-
Final Drying: Dry the purified elastomer under vacuum to a constant weight.
Characterization and Data Presentation
Successful crosslinking must be validated through analytical techniques. The properties of the final material are highly dependent on the formulation.[2]
Table 2: Example Characterization Data vs. Crosslinker Stoichiometry
| Molar Ratio (Si-OH : Crosslinker) | Swell Ratio (in Toluene) | Young's Modulus (MPa) | Elongation at Break (%) | Thermal Decomposition T₅ ( °C) |
| 2.2 : 1 | 3.5 | 0.8 | 350 | 410 |
| 2.0 : 1 | 2.8 | 1.5 | 220 | 415 |
| 1.8 : 1 | 2.5 | 2.1 | 150 | 418 |
| Note: This is hypothetical data to illustrate expected trends. |
-
FTIR Spectroscopy: Can confirm the consumption of Si-OH groups (disappearance of the broad peak around 3200-3400 cm⁻¹).[14]
-
Swell Test: A lower swell ratio indicates a higher crosslink density.
-
Mechanical Properties: As crosslinker concentration increases, the Young's modulus and hardness typically increase, while the elongation at break decreases.[14]
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the crosslinked network.
Safety and Handling Protocols
This compound is a reactive and hazardous chemical that demands careful handling.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[11] It reacts violently with water, releasing corrosive HCl gas.[11] Inhalation of vapors or skin contact must be strictly avoided.
-
Handling: Always handle in a well-ventilated chemical fume hood. Use an inert atmosphere (glovebox or Schlenk line) for all transfers.[13] Wear appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, and a face shield if necessary.[11][15]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture, alcohols, amines, and oxidizing agents.[7][16]
Conclusion
This compound is a valuable crosslinking agent for the synthesis of silicone polymers via condensation chemistry. Its bifunctional nature and defined propane linker allow for the precise construction of networks with tailored properties. By carefully controlling stoichiometry and reaction conditions, researchers can manipulate the mechanical and thermal characteristics of the resulting elastomers. The protocols and principles outlined in this guide provide a robust framework for scientists and developers to explore the potential of this versatile crosslinker in creating advanced materials for a wide array of applications.
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- NIH. (2022). Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior.
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Application Notes and Protocols: A Detailed Guide to the Surface Modification of Silica Nanoparticles with 1,3-Bis(chlorodimethylsilyl)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust protocol for the surface modification of silica nanoparticles (SiNPs) utilizing 1,3-Bis(chlorodimethylsilyl)propane as a crosslinking agent. This bifunctional organosilane facilitates the creation of a stable, covalently linked network on and between SiNPs, significantly enhancing their stability for applications in demanding environments. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed step-by-step experimental protocol, and essential characterization techniques for the validation of successful surface modification. Furthermore, it addresses critical safety considerations and offers troubleshooting guidance to ensure reproducible and reliable results.
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
Silica nanoparticles are a foundational material in nanotechnology, prized for their tunable size, high surface area, and biocompatibility. However, pristine silica surfaces, rich in hydrophilic silanol groups (Si-OH), often require chemical modification to prevent aggregation and to introduce specific functionalities. Surface modification is a critical step in tailoring SiNPs for sophisticated applications such as targeted drug delivery, high-performance composites, and advanced chromatography.
This compound is a versatile crosslinking agent that forms stable siloxane bonds with the silica surface.[1][2] Its propane backbone introduces a short, flexible hydrocarbon chain, while the two reactive chlorodimethylsilyl groups enable the covalent linkage of adjacent nanoparticles. This crosslinking imparts significant mechanical and chemical stability to the nanoparticle assembly, making it an ideal strategy for applications requiring robust, non-leaching materials.
The Chemistry of Crosslinking: Reaction Mechanism
The surface modification process is predicated on the nucleophilic substitution reaction between the surface silanol groups of the silica nanoparticles and the electrophilic silicon centers of this compound. The reaction proceeds under anhydrous conditions to prevent the premature hydrolysis of the chlorosilane.[3][4][5][6] An acid scavenger, such as triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Figure 1: General reaction scheme for the crosslinking of silica nanoparticles with this compound.
Materials and Equipment
Reagents
| Reagent | Grade | Recommended Supplier | Notes |
| Silica Nanoparticles (e.g., 100 nm) | High Purity | Sigma-Aldrich, Alfa Aesar | Ensure nanoparticles are well-characterized for size and surface area. |
| This compound | ≥97% | Gelest, Alfa Chemistry | Highly moisture-sensitive.[2][7] |
| Anhydrous Toluene | ≥99.8%, DriSolv™ or equivalent | EMD Millipore, Fisher Scientific | Essential for preventing hydrolysis of the silane. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | Acts as an HCl scavenger. |
| Ethanol | 200 Proof, Absolute, Anhydrous | Decon Labs, Pharmco-Aaper | For washing and rinsing. |
| Deionized Water | 18.2 MΩ·cm | In-house purification system | For final cleaning of glassware. |
| Nitrogen or Argon Gas | Ultra-High Purity (UHP) | Airgas, Praxair | To maintain an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flasks and condensers
-
Magnetic stir plate and stir bars
-
Heating mantle with temperature controller
-
Syringes and needles for reagent transfer under inert atmosphere
-
High-speed centrifuge and appropriate centrifuge tubes
-
Ultrasonic bath or probe sonicator
-
Vacuum oven
-
Analytical balance
Detailed Experimental Protocol
This protocol is optimized for the modification of 1 gram of silica nanoparticles.
Figure 2: Step-by-step workflow for the surface modification protocol.
Step 1: Activation of Silica Nanoparticles
-
Causality: This step is crucial to remove physically adsorbed water from the nanoparticle surface, which would otherwise react with the chlorosilane, and to maximize the availability of reactive silanol groups.
-
Procedure:
-
Dry 1.0 g of silica nanoparticles in a vacuum oven at 120-150°C for at least 12 hours.
-
Allow the nanoparticles to cool to room temperature in a desiccator before use.
-
Step 2: Reaction Setup
-
Causality: Proper dispersion of the nanoparticles is essential for uniform surface modification. Sonication helps to break apart agglomerates.
-
Procedure:
-
In a flame-dried 250 mL three-neck round-bottom flask under a positive pressure of nitrogen or argon, add the dried silica nanoparticles.
-
Add 100 mL of anhydrous toluene via cannula transfer.
-
Disperse the nanoparticles by sonicating the flask in an ultrasonic bath for 15 minutes.
-
Step 3: Reagent Addition
-
Causality: Triethylamine is added to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions. The slow, dropwise addition of the crosslinker prevents localized high concentrations and potential homopolymerization.
-
Procedure:
-
With vigorous stirring, add triethylamine (approximately 2.2 equivalents relative to the chlorosilane) to the nanoparticle suspension.
-
Slowly add this compound (a typical starting point is 0.5-1.0 mmol per gram of silica) to the reaction mixture dropwise over 20-30 minutes.
-
Step 4: Reaction
-
Causality: Elevated temperature increases the reaction kinetics. A 24-hour period is generally sufficient to achieve a high degree of surface coverage.
-
Procedure:
-
Heat the reaction mixture to 80°C using a heating mantle.
-
Maintain vigorous stirring under a positive pressure of inert gas for 24 hours.
-
Step 5: Purification and Washing
-
Causality: A thorough washing procedure is critical to remove unreacted reagents, the triethylammonium chloride salt byproduct, and any soluble polysiloxane oligomers. Alternating between nonpolar (toluene) and polar (ethanol) solvents ensures the removal of a broad spectrum of impurities.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at 8,000 x g for 15 minutes to pellet the nanoparticles.
-
Decant and discard the supernatant.
-
Resuspend the pellet in anhydrous toluene with the aid of sonication.
-
Repeat the centrifugation and resuspension process twice with toluene, followed by twice with anhydrous ethanol.
-
Step 6: Final Drying
-
Causality: This step removes residual solvents to yield a dry, free-flowing powder of the modified nanoparticles.
-
Procedure:
-
After the final wash, dry the nanoparticles in a vacuum oven at 60°C overnight.
-
Store the final product in a desiccator.
-
Characterization and Validation
A multi-faceted approach to characterization is necessary to confirm successful surface modification.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the nanoparticle surface. | Appearance of C-H stretching peaks (~2960-2850 cm⁻¹) and a decrease in the broad O-H stretch (~3400 cm⁻¹).[8] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the surface. | A distinct weight loss step between 200-600°C, corresponding to the decomposition of the organic crosslinker.[8] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess colloidal stability. | An increase in hydrodynamic diameter and a low polydispersity index (PDI), indicating stable, non-aggregated particles.[9] |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle morphology and size. | Confirmation of preserved primary particle morphology and potential observation of inter-particle linkages. |
| Contact Angle Measurement | To assess the change in surface hydrophobicity. | An increase in the water contact angle, indicating a more hydrophobic surface.[10] |
Safety and Handling
-
This compound: This compound is corrosive and reacts with moisture to release HCl gas.[11][12] It causes severe skin burns and eye damage.[11][12] Always handle in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[13]
-
Anhydrous Solvents: Toluene is flammable and toxic.[14] Handle in a well-ventilated area, away from ignition sources.
-
Inert Atmosphere: The use of a Schlenk line or glovebox is mandatory to prevent exposure to moisture and to contain any HCl gas that may be evolved.[5][6]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Particle Aggregation | Incomplete initial dispersion; excessive crosslinker concentration; insufficient washing. | Enhance sonication before reaction; optimize (reduce) the concentration of the crosslinker; ensure thorough washing steps. |
| Low Grafting Density | Presence of moisture in the reaction; insufficient activation of SiNPs; insufficient reaction time/temperature. | Use rigorously dried solvents and glassware under a strict inert atmosphere; ensure nanoparticles are properly dried at ≥120°C; increase reaction time or temperature. |
| Inconsistent Results | Variability in starting SiNP material; reagent degradation. | Thoroughly characterize the starting SiNPs; use fresh, properly stored anhydrous reagents. |
References
- Synthesis and characterization of silica nanoparticles with modified surface for hydrophobic coatings. (2022). Journal of Ovonic Research.
- 1,3-bis(chlorodimethylsilyl)
- The first study of surface modified silica nanoparticles in pressure-decreasing applic
- Preparation and Characterization of Surface-Modified Silica-Nanoparticles. (2006). Langmuir.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest.
- A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. (2021). Analytical Chemistry.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery. (2024). MDPI.
- Safety Data Sheet - Propane. (2012).
- Applying a Silane Coupling Agent. (n.d.). Gelest Technical Library.
- Protocol for Silica Nanoparticles Surface Modific
- Characterization of anhydrous silanization and antibody immobilization on silicon dioxide surface. (2004). IEEE Xplore.
- Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. (2004).
- MATERIAL SAFETY DATA SHEET - Propane. (n.d.). Suburban Propane.
- Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. (2008). Analytical and Bioanalytical Chemistry.
- The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Effect of Silanization Time on the Surface Modification of Anhydrous Borax. (2025).
- CAS 2295-06-9: this compound. (n.d.). CymitQuimica.
- Application Notes and Protocols for Surface Modification of Silica with 11-Bromo-1-undecene. (2025). Benchchem.
- Surface modification of the silica nanoparticles using 3-aminopropyltriethoxysilane. (n.d.). ScienceDirect.
- CAS 2295-06-9 this compound. (n.d.). Alfa Chemistry.
- CAS 13528-93-3 1,2-Bis(Chlorodimethylsilyl)Ethane. (n.d.). Alfa Chemistry.
- Key Applications of this compound in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 2295-06-9: this compound [cymitquimica.com]
- 3. gelest.com [gelest.com]
- 4. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 5. Characterization of anhydrous silanization and antibody immobilization on silicon dioxide surface | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The first study of surface modified silica nanoparticles in pressure-decreasing application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. joam.inoe.ro [joam.inoe.ro]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. hess.com [hess.com]
Application Notes and Protocols for the Use of 1,3-Bis(chlorodimethylsilyl)propane in Gas Chromatography Column Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The performance of fused silica capillary gas chromatography (GC) columns is critically dependent on the inertness of the inner surface. Active silanol groups on the silica surface can lead to undesirable interactions with polar analytes, resulting in peak tailing, reduced resolution, and poor sensitivity. Effective deactivation of these active sites is therefore a crucial step in the preparation of high-performance GC columns. This document provides a comprehensive guide to the application of 1,3-bis(chlorodimethylsilyl)propane as a bifunctional deactivating agent for the preparation of GC columns. We will delve into the chemical principles of this deactivation process, provide detailed experimental protocols, and discuss the expected performance enhancements.
Introduction: The Imperative of Inertness in Gas Chromatography
In the realm of gas chromatography, the column is the heart of the separation process. The ideal GC column should provide a chemically inert surface to ensure that the separation is governed solely by the partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. However, the native surface of fused silica capillary columns is rich in silanol (Si-OH) groups. These groups, particularly lone or "free" silanols, are acidic in nature and can strongly interact with polar functional groups of analytes, such as amines, alcohols, and carboxylic acids, through hydrogen bonding. These secondary interactions are a primary cause of chromatographic problems, including:
-
Peak Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Reduced Peak Height and Area: Adsorption of analytes onto active sites can lead to a decrease in the detector signal.
-
Poor Reproducibility: Inconsistent interactions with active sites can lead to variations in retention times and peak areas.
To mitigate these issues, the fused silica surface must be chemically modified in a process known as deactivation . This involves reacting the surface silanols with a reagent that renders them chemically inert. A variety of deactivating agents have been employed, with organosilanes being the most common.
The Role of this compound: A Bifunctional Approach to Deactivation
This compound is a bifunctional organosilane that offers distinct advantages in the deactivation of silica surfaces.[1] Its structure, featuring two chlorodimethylsilyl groups linked by a propyl chain, allows it to react with surface silanols in a unique manner.[1]
Chemical Structure:
The reactive chlorosilyl groups can readily undergo nucleophilic substitution with the hydroxyl groups of the surface silanols, forming stable siloxane (Si-O-Si) bonds.[1] The bifunctional nature of this compound allows for two primary modes of surface modification:
-
"Looping" or "Bridging": A single molecule can react with two adjacent silanol groups on the surface, forming a cyclic structure that effectively shields the underlying surface.
-
Cross-linking: Molecules can react with silanols on different planes or with other deactivating agent molecules, creating a more robust and uniform deactivation layer.
This ability to form a cross-linked or bridged layer provides a more complete and durable deactivation compared to monofunctional silanes, which can leave unreacted silanols accessible to analytes. Furthermore, the hydrophobic propyl chain contributes to the overall inertness of the deactivated surface.[1]
Mechanism of Surface Deactivation
The deactivation process using this compound proceeds via a two-step mechanism:
-
Reaction with Surface Silanols: The chlorosilyl groups of the deactivating agent react with the surface silanol groups, releasing hydrogen chloride (HCl) as a byproduct. This reaction is typically carried out at elevated temperatures to drive it to completion.
-
Formation of a Protective Layer: The bifunctional nature of the reagent allows for the formation of a dense, cross-linked polysiloxane layer on the silica surface. This layer effectively masks the active silanol groups, creating a more inert surface for subsequent coating with the stationary phase.
Experimental Protocols
The following protocols provide a general framework for the deactivation of fused silica capillary columns using this compound. It is essential to perform these procedures in a clean, dry, and inert environment to prevent contamination and hydrolysis of the reagents.
Materials and Reagents
-
Fused silica capillary tubing (e.g., 0.25 mm or 0.32 mm i.d.)
-
This compound (95% or higher purity)
-
Anhydrous toluene (or other suitable inert solvent)
-
Anhydrous dichloromethane (for rinsing)
-
High-purity nitrogen or argon gas
-
Septa and ferrules
-
Gas chromatograph with a temperature-programmable oven
-
Vacuum pump
Protocol 1: Static Deactivation
The static method is a widely used technique for achieving a uniform deactivation layer.
Step-by-Step Methodology:
-
Capillary Pre-treatment:
-
Cut the desired length of the fused silica capillary.
-
Flush the capillary with dichloromethane for 10 minutes to remove any contaminants.
-
Dry the capillary by purging with a stream of dry nitrogen or argon for at least 30 minutes at 150°C.
-
-
Preparation of Deactivation Solution:
-
In a clean, dry vial, prepare a 5-10% (v/v) solution of this compound in anhydrous toluene.
-
Ensure the solution is thoroughly mixed.
-
-
Filling the Capillary:
-
Fill the entire length of the capillary with the deactivation solution using a syringe or by applying a slight vacuum to one end.
-
Seal one end of the capillary with a septum.
-
-
Deactivation Reaction:
-
Carefully place the filled and sealed capillary in the GC oven.
-
Heat the oven to 180-220°C and hold for 2-4 hours. The optimal temperature and time may need to be determined empirically.
-
-
Rinsing and Drying:
-
After the reaction, cool the oven to room temperature.
-
Remove the capillary and carefully unseal the end.
-
Flush the capillary with anhydrous toluene to remove any unreacted deactivating agent and byproducts.
-
Follow with a rinse using anhydrous dichloromethane.
-
Dry the deactivated capillary by purging with dry nitrogen or argon at 150°C for at least 1 hour.
-
Protocol 2: Gas Phase Deactivation
Gas phase deactivation can provide a very thin and uniform deactivation layer and is often preferred for preparing highly inert columns.
Step-by-Step Methodology:
-
Capillary Pre-treatment:
-
Follow the same pre-treatment steps as in the static deactivation protocol.
-
-
Deactivation Setup:
-
Place a small amount (e.g., 10-20 µL) of this compound in a sealed vial.
-
Connect the pre-treated capillary to a dry nitrogen or argon gas line.
-
Pass the carrier gas through the vial containing the deactivating agent to create a vapor.
-
-
Deactivation Reaction:
-
Pass the vapor of the deactivating agent through the capillary, which is placed in the GC oven.
-
Slowly ramp the oven temperature from 40°C to 250-300°C over 2-3 hours.
-
Hold at the final temperature for 1-2 hours.
-
-
Purging and Conditioning:
-
After the deactivation, continue to purge the column with dry nitrogen or argon while the oven cools down.
-
Once at room temperature, the column is ready for stationary phase coating.
-
Performance Evaluation of Deactivated Columns
The effectiveness of the deactivation process should be evaluated by testing the column with a mixture of acidic, basic, and neutral compounds. A well-deactivated column will exhibit symmetrical peak shapes for all compounds.
| Performance Metric | Untreated Column | Column Deactivated with this compound | Rationale for Improvement |
| Peak Asymmetry (Tailing Factor) for Basic Compounds (e.g., Aniline) | > 2.0 | < 1.2 | The bifunctional deactivating agent effectively masks acidic silanol sites, reducing their interaction with basic analytes. |
| Peak Asymmetry (Tailing Factor) for Acidic Compounds (e.g., Phenol) | > 1.5 | < 1.2 | The comprehensive surface coverage minimizes interactions with any residual basic sites that might be present on the silica surface. |
| Column Bleed at High Temperatures | Moderate to High | Low | The cross-linked deactivation layer is thermally stable and provides a good foundation for the stationary phase, reducing its degradation. |
| Inertness towards Polar Analytes | Poor | Excellent | The hydrophobic nature of the propyl chain and the complete shielding of silanols create a highly inert surface. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Persistent Peak Tailing | Incomplete deactivation due to moisture in the system or reagents. | Ensure all solvents and gases are anhydrous. Thoroughly dry the capillary before deactivation. |
| Insufficient reaction time or temperature. | Optimize the deactivation temperature and duration. | |
| High Column Bleed | Residual deactivating agent or byproducts in the column. | Ensure thorough rinsing of the column after deactivation. |
| Thermal degradation of the deactivation layer. | Do not exceed the recommended maximum operating temperature for the deactivated column. | |
| Poor Stationary Phase Coating | Uneven deactivation layer. | Ensure the capillary is completely filled during static deactivation or that the gas flow is consistent during gas phase deactivation. |
Conclusion
The use of this compound offers a robust and effective method for the deactivation of fused silica capillary GC columns. Its bifunctional nature allows for the formation of a dense, cross-linked, and thermally stable deactivation layer that significantly improves the inertness of the column surface. This leads to enhanced chromatographic performance, characterized by symmetrical peak shapes for acidic and basic analytes, reduced column bleed, and improved sensitivity. The protocols outlined in this document provide a solid foundation for researchers and scientists to prepare high-performance GC columns tailored to their specific analytical needs.
References
-
Restek Corporation. (n.d.). A Technical Guide for Selecting the Right GC Column. Retrieved from [Link]
-
Agilent Technologies. (2008). GC Column Selection Guide. Retrieved from [Link]
-
Woolley, C. L., Markides, K. E., & Lee, M. L. (1986). Deactivation of fused-silica capillary columns with polymethylhydrosiloxanes: Optimization of reaction conditions. Journal of Chromatography A, 367, 9-24. [Link]
-
de Zeeuw, J. (2012). Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years. American Laboratory. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
Sources
Application Note: Synthesis and Application of Novel Polysiloxanes Using 1,3-Bis(chlorodimethylsilyl)propane
Abstract
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of polysiloxanes utilizing 1,3-Bis(chlorodimethylsilyl)propane as a key difunctional monomer. Polysiloxanes are a critical class of polymers with wide-ranging applications stemming from their unique properties, including thermal stability, low surface tension, and biocompatibility.[1][2] this compound is an invaluable building block in organosilicon chemistry, featuring two reactive chlorodimethylsilyl groups that enable controlled polymer chain extension.[3][4] This document details the fundamental reaction mechanisms, provides step-by-step experimental protocols for both homopolymerization and copolymerization, and offers insights into the characterization and expected properties of the resulting polymers.
Introduction and Scientific Foundation
Organosilicon polymers, particularly polysiloxanes, are distinguished by their inorganic siloxane backbone (Si-O-Si), which imparts greater bond energy and flexibility compared to traditional carbon-based polymers.[2] These materials are found in lubricants, antifoaming agents, advanced coatings, and biomedical devices.[1][3][5] The synthesis of polysiloxanes often begins with functionalized silane monomers, such as chlorosilanes, which serve as precursors for polymerization.[6]
This compound is a versatile monomer (CAS 2295-06-9) whose bifunctional nature is central to its utility in polymer synthesis.[3] The molecule consists of a flexible propane linker separating two chlorodimethylsilyl terminal groups. The reactivity of the silicon-chlorine bond is the cornerstone of the polymerization process.[4] Through step-growth polymerization, this monomer can be used to create novel polysiloxanes with tailored properties.[7] This process typically involves a two-stage mechanism: hydrolysis of the chlorosilane to a more reactive silanol intermediate, followed by a condensation reaction that forms the stable siloxane linkage.
Mechanism: From Monomer to Polymer
The polymerization of this compound proceeds via a classic condensation reaction pathway.
-
Hydrolysis: The process is initiated by the reaction of the chlorosilyl groups with water. This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group, forming a disilanol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[4] This step is often the rate-determining step and its control is crucial for managing the reaction's exothermicity.
-
Condensation: The newly formed, highly reactive silanol groups then condense with each other. A molecule of water is eliminated, and a strong, flexible siloxane (Si-O-Si) bond is formed, extending the polymer chain. This step-growth process, where dimers form trimers, trimers form tetramers, and so on, continues until high molecular weight polymers are achieved.[8] To drive the reaction to completion, the removal of byproducts like water and HCl is essential.
Figure 1: General reaction scheme for the synthesis of polysiloxane via hydrolysis and polycondensation of this compound.
Experimental Protocols
This section provides detailed, self-validating protocols for synthesizing polysiloxanes. The causality behind critical experimental choices is explained to ensure reproducibility and success.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | ≥95% | Alfa Chemistry | Moisture-sensitive. Handle under inert gas.[9] |
| Toluene | Anhydrous | Sigma-Aldrich | Dry using molecular sieves before use. |
| Pyridine | Anhydrous | Sigma-Aldrich | Acts as an HCl scavenger. Caustic. |
| Deionized Water | High Purity | - | Used for hydrolysis. |
| Methanol | ACS Grade | Fisher Scientific | Used for polymer precipitation. |
| Ethylene Glycol | Anhydrous | Sigma-Aldrich | For copolymerization protocol. |
| Nitrogen or Argon Gas | High Purity | - | For maintaining an inert atmosphere. |
| Equipment | |||
| Three-neck round-bottom flask | Oven-dried before use. | ||
| Condenser, dropping funnel | Oven-dried before use. | ||
| Magnetic stirrer with hotplate | |||
| Schlenk line or glovebox | For handling moisture-sensitive reagents. |
Safety Precautions: this compound is corrosive and reacts with moisture to release HCl gas.[4] Always handle it in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Homopolymerization via Hydrolysis and Condensation
This protocol details the synthesis of a linear polysiloxane by the controlled hydrolysis and subsequent condensation of the monomer.
Workflow Overview
Figure 2: Experimental workflow for the homopolymerization of this compound.
Step-by-Step Methodology:
-
System Preparation: Assemble a 250 mL three-neck round-bottom flask with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
-
Causality: The removal of atmospheric moisture is critical to prevent premature and uncontrolled hydrolysis of the monomer, which would lead to a low molecular weight product with a broad polydispersity.
-
-
Reagent Charging: Under a positive flow of inert gas, charge the flask with this compound (11.45 g, 50 mmol) and 100 mL of anhydrous toluene. Begin stirring to ensure the solution is homogeneous.
-
Causality: Toluene is chosen as the solvent for its ability to dissolve both the monomer and the resulting polymer, and its boiling point allows for effective temperature control during the condensation phase.
-
-
Addition of HCl Scavenger: Add anhydrous pyridine (8.3 mL, 105 mmol, 2.1 eq) to the stirred solution.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during hydrolysis. This prevents acid-catalyzed side reactions, such as siloxane bond cleavage, which can limit the final molecular weight of the polymer.
-
-
Controlled Hydrolysis: Prepare a solution of deionized water (0.9 mL, 50 mmol) in 20 mL of toluene. Add this solution dropwise to the reaction flask via the dropping funnel over a period of 60 minutes at room temperature. A white precipitate (pyridine hydrochloride) will form.
-
Causality: The slow, controlled addition of water is the most critical step. It ensures a manageable reaction rate, prevents excessive exotherm, and promotes the uniform formation of silanol intermediates, leading to a more controlled polymerization.
-
-
Condensation: After the water addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the condensation of silanol groups, driving the polymerization forward to form high molecular weight chains.
-
-
Workup and Purification: Cool the mixture to room temperature. Filter the solution to remove the pyridine hydrochloride salt. Wash the filtrate sequentially with 50 mL of 1M HCl solution (to remove excess pyridine) and then three times with 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: This washing sequence is crucial for removing byproducts and unreacted reagents, ensuring the purity of the final polymer.
-
-
Isolation: Concentrate the dried toluene solution under reduced pressure. Precipitate the resulting viscous polymer by slowly adding the concentrated solution to 200 mL of vigorously stirred methanol.
-
Causality: Polysiloxane is soluble in toluene but insoluble in methanol. This precipitation step effectively isolates the polymer from low molecular weight oligomers and residual solvent.
-
-
Drying: Decant the methanol and dry the polymer under vacuum at 60°C to a constant weight. The final product is typically a clear, viscous liquid or a waxy solid.
Protocol 2: Copolymerization with Ethylene Glycol
This protocol demonstrates the versatility of this compound by reacting it with a diol to form a polysiloxane-polyether copolymer.
-
System Preparation: Set up the reaction apparatus as described in Protocol 1.
-
Reagent Charging: Charge the flask with this compound (11.45 g, 50 mmol), ethylene glycol (2.79 mL, 50 mmol), and 100 mL of anhydrous toluene.
-
Addition of HCl Scavenger: Add anhydrous pyridine (8.3 mL, 105 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 8-12 hours. The reaction progress can be monitored by observing the formation of pyridine hydrochloride.
-
Causality: In this direct condensation, the chlorosilyl groups react with the hydroxyl groups of the diol. Heating facilitates this nucleophilic substitution reaction.
-
-
Workup, Isolation, and Drying: Follow steps 6-8 from Protocol 1 to purify and isolate the copolymer.
Data, Characterization, and Troubleshooting
The synthesized polymers should be characterized to confirm their structure and determine their molecular properties.
Expected Results and Characterization
| Parameter | Technique | Expected Result |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Peaks corresponding to the dimethylsilyl and propane linker protons/carbons. Absence of Si-OH peaks. |
| FTIR | Appearance of a strong, broad absorption band around 1000-1100 cm⁻¹ (Si-O-Si stretch). Disappearance of Si-Cl and O-H bands. | |
| Molecular Weight (Mn) | GPC | Typically in the range of 5,000 - 20,000 g/mol , depending on reaction conditions. |
| Polydispersity Index (PDI) | GPC | Typically between 1.5 and 2.5 for step-growth polymerization. |
| Appearance | Visual Inspection | Clear, colorless to pale yellow viscous liquid or waxy solid. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | 1. Incomplete reaction. 2. Presence of monofunctional impurities. 3. Premature termination by residual water. | 1. Increase reaction time or temperature. 2. Use high-purity monomers. 3. Ensure all glassware and solvents are rigorously dried. |
| Gel Formation (Cross-linking) | 1. Presence of trifunctional impurities (e.g., trichlorosilanes). 2. Uncontrolled, rapid hydrolysis. | 1. Purify the monomer before use. 2. Add the water/diol solution more slowly and with efficient stirring. |
| Cloudy Polymer | Incomplete removal of salts or byproducts. | Repeat the washing and precipitation steps during purification. |
Conclusion
This compound is a highly effective monomer for the synthesis of functional polysiloxanes through controlled step-growth polymerization. The protocols outlined in this application note provide a robust framework for producing both homopolymers and copolymers with desirable properties. By carefully controlling reaction parameters, particularly the rate of hydrolysis and the purity of reagents, researchers can reliably synthesize novel materials for a wide array of applications, from industrial coatings to advanced drug delivery systems.
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Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). (n.d.). MDPI. Retrieved from [Link]
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Key Applications of this compound in Advanced Materials. (n.d.). DC Fine Chemicals. Retrieved from [Link]
-
The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Efficient Synthesis of Poly(silyl ether)s by Pd/C and RhCl(PPh3)3-Catalyzed Cross-Dehydrocoupling Polymerization of Bis(hydrosil. (n.d.). ACS Publications. Retrieved from [Link]
-
Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. (2022). The Royal Society of Chemistry. Retrieved from [Link]
-
Recent progress of organosilicon compound: synthesis and applications. (2024). ResearchGate. Retrieved from [Link]
-
New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. (2025). ResearchGate. Retrieved from [Link]
-
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-
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Step-Growth Polymerization. (n.d.). The Gu Lab. Retrieved from [Link]
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Synthesis of novel organosilicon-containing oligomers with reactive functional groups through anionic polycondensation reactions. (n.d.). ScienceDirect. Retrieved from [Link]
-
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-
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Application Notes and Protocols for 1,3-Bis(chlorodimethylsilyl)propane as an Adhesion Promoter
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Bridging Material Divides
In advanced material science, microfabrication, and biomedical device development, the robust interfacing of dissimilar materials is a frequent and critical challenge. Organic polymers often need to be bonded to inorganic substrates like glass, silicon, or metals, and achieving a durable, long-lasting bond at this interface is paramount for the functionality and longevity of the device. 1,3-Bis(chlorodimethylsilyl)propane (CAS No. 2295-06-9) is a bifunctional organosilane that serves as a powerful molecular bridge, creating strong covalent bonds between organic and inorganic materials.[1][2] Its unique propane-linked, dual chlorodimethylsilyl group structure allows it to form a stable, flexible siloxane network at the interface, significantly enhancing adhesion and preventing delamination.[2][3]
This technical guide provides an in-depth exploration of the mechanisms, protocols, and critical considerations for utilizing this compound as an adhesion promoter. The protocols herein are designed to be self-validating, with a focus on the causality behind each experimental step, ensuring reproducibility and optimal performance.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2295-06-9 | [3][4][][6][7] |
| Molecular Formula | C₇H₁₈Cl₂Si₂ | [][8] |
| Molecular Weight | 229.29 g/mol | [] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.024 g/cm³ | [][8] |
| Boiling Point | 94°C at 19 mmHg | [8] |
| Flash Point | 79.5°C | [8] |
| Reactivity | Reacts violently with water; sensitive to moisture | [3][9] |
The Molecular Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter is rooted in the chemistry of its chlorosilyl functional groups. The process is a two-stage reaction: hydrolysis followed by condensation. This dual reactivity allows it to form a "chemical bridge" at the interface of dissimilar materials.
Stage 1: Hydrolysis
The primary and most critical step is the hydrolysis of the chlorosilyl groups in the presence of water. Each silicon-chlorine bond is highly reactive towards water, leading to the formation of a silanol group (Si-OH) and hydrochloric acid (HCl) as a byproduct.[3][10] This reaction is rapid and exothermic. The presence of a thin layer of adsorbed water on most inorganic substrates is often sufficient to initiate this process.
Caption: Hydrolysis of this compound to its active silanol form.
Stage 2: Condensation
Following hydrolysis, the newly formed silanol groups are now active and can undergo condensation reactions in two crucial ways:
-
Interfacial Bonding: The silanol groups form strong, covalent siloxane bonds (Si-O-Si) with the hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silicon wafers, and metal oxides.[2] This step firmly anchors the adhesion promoter to the inorganic material.
-
Cross-linking: The silanol groups of adjacent 1,3-bis(hydroxydimethylsilyl)propane molecules can condense with each other, forming a cross-linked polysiloxane network at the interface. This network provides a durable and flexible intermediate layer.
This resulting polymeric interlayer, covalently bonded to the inorganic substrate, presents a more organophilic surface that can readily interact with an organic polymer through van der Waals forces, interdiffusion of polymer chains, or covalent bonding if the polymer has reactive functionalities.
Caption: The role of this compound as an interfacial bridge.
Experimental Protocols
The following protocols provide a framework for the application of this compound. The specific parameters may require optimization based on the substrates and the desired outcome.
Essential Pre-Protocol Considerations: Substrate Preparation
The success of the surface modification is critically dependent on the cleanliness and hydroxylation of the inorganic substrate. A pristine surface ensures that the silane can access the surface hydroxyl groups for covalent bonding.
Protocol for Substrate Cleaning and Hydroxylation:
-
Initial Cleaning: Thoroughly sonicate the substrate in a sequence of solvents to remove organic contaminants. A recommended sequence is:
-
Acetone (5-10 minutes)
-
Isopropanol (5-10 minutes)
-
Deionized (DI) water (5-10 minutes)
-
-
Drying: Dry the substrate completely with a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Hydroxylation): The surface must be activated to generate a high density of hydroxyl groups. This is typically achieved through plasma oxidation or a piranha solution treatment.
-
Plasma Treatment (Recommended): Place the dried substrates in an oxygen or air plasma cleaner for 2-5 minutes. This is a highly effective and safer method for generating a reactive, hydroxylated surface.
-
Piranha Solution (Use with Extreme Caution): Immerse the substrates in a freshly prepared piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 10-15 minutes. EXTREME CAUTION IS ADVISED. Piranha solution is highly corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly.
-
-
Final Rinse and Dry: After activation, thoroughly rinse the substrates with DI water and dry again with nitrogen or argon. The activated surface is highly hydrophilic and should be used immediately for the silanization process.
Protocol for Surface Treatment (Vapor Phase Deposition)
Vapor phase deposition is the preferred method for creating a thin, uniform monolayer of the adhesion promoter, which is often sufficient for robust adhesion.
Materials:
-
This compound
-
Anhydrous toluene or other anhydrous, non-protic solvent (optional, for solution-based methods)
-
Vacuum desiccator
-
Clean, activated substrates
-
Schlenk line or glovebox (for handling the moisture-sensitive silane)
Procedure:
-
Preparation: Place the clean, activated substrates inside a vacuum desiccator.
-
Silane Introduction: In a controlled environment (e.g., glovebox), place a small, open vial containing 100-200 µL of this compound inside the desiccator, away from direct contact with the substrates.
-
Vapor Deposition: Seal the desiccator and apply a vacuum for 15-30 minutes. The low pressure will facilitate the vaporization of the silane, creating a saturated atmosphere within the chamber. The silane vapor will then adsorb onto the activated substrate surfaces.
-
Reaction Time: Allow the substrates to remain in the silane vapor for 2-4 hours at room temperature. The moisture-sensitive chlorosilyl groups will react with the surface hydroxyls.
-
Post-Deposition Curing: After the deposition, vent the desiccator with a dry, inert gas. Remove the substrates and bake them in an oven at 100-120°C for 30-60 minutes. This thermal curing step drives the condensation reaction to completion, forming a stable, cross-linked siloxane network.
-
Final Cleaning: To remove any physisorbed silane, sonicate the coated substrates in anhydrous toluene or isopropanol for 5-10 minutes, followed by a final rinse and drying with nitrogen.
Caption: Workflow for vapor phase deposition of the adhesion promoter.
Expected Performance and Characterization
Illustrative Performance Improvements:
| Parameter | Untreated Substrate (e.g., Glass) | Treated Substrate | Rationale for Improvement |
| Water Contact Angle | < 20° (Hydrophilic) | 70-90° (More Hydrophobic) | The propane backbone and dimethylsilyl groups present a more hydrophobic surface. |
| Adhesion to PDMS | Poor (reversible bonding) | Excellent (irreversible, cohesive failure) | Covalent linkage at the interface creates a bond stronger than the bulk material. |
| Durability in Aqueous Media | High risk of delamination | Significantly enhanced resistance | The stable siloxane network is resistant to hydrolysis. |
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Moisture Sensitivity: The compound reacts violently with water and moisture in the air, releasing corrosive hydrogen chloride gas.[9] All handling should be done under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Corrosivity: It causes severe skin burns and eye damage.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation Hazard: Do not breathe the vapors.[9] All work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as alcohols, amines, and oxidizing agents.[9]
Conclusion
This compound is a highly effective adhesion promoter for a wide range of applications requiring the durable bonding of dissimilar materials. Its bifunctional nature allows it to form a robust, covalently bonded, and cross-linked interlayer that bridges the gap between inorganic substrates and organic polymers. By understanding the underlying hydrolysis and condensation chemistry and by following meticulous substrate preparation and application protocols, researchers can reliably achieve superior interfacial adhesion, leading to more robust and reliable materials and devices.
References
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Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved January 21, 2026, from [Link]
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ChemSigma. (2026). 2295-06-9 this compound. Retrieved January 21, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. Retrieved January 21, 2026, from [Link]
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Silibase Silicone. (2023, March 31). Hydrolysis and Condensation Process. Retrieved January 21, 2026, from [Link]
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Microfluidics Innovation Hub. (n.d.). Surface Functionalization. Retrieved January 21, 2026, from [Link]
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Shaanxi Xin yan Bomei Biotechnology Co., Ltd. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
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Gelest, Inc. (2024, September 12). This compound Safety Data Sheet. Retrieved January 21, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of this compound in Advanced Materials. Retrieved January 21, 2026, from [Link]
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EDEN TECH. (n.d.). Polymers for Microfluidic Devices: Surface Functionalization. Retrieved January 21, 2026, from [Link]
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Universidade de Lisboa. (n.d.). Surface Modification Strategies for Microfluidic Devices Biological Engineering. Retrieved January 21, 2026, from [Link]
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-
ResearchGate. (n.d.). Surface Functionalization of Microfluidic Devices | Request PDF. Retrieved January 21, 2026, from [Link]
- Kurjata, J., et al. (2017). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems.
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Doubtnut. (2023, July 24). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymeris... [Video]. YouTube. [Link]
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Chemical e-data Search. (n.d.). CAS 2295-06-9 this compound 2295069. Retrieved January 21, 2026, from [Link]
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MDPI. (2023, October 5). Optimizing Experimental Immersion Protocol for SEBS Coating Formation on Copper Surfaces Using Response Surface Methodology. Retrieved January 21, 2026, from [Link]
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LON-CAPA at MSU. (n.d.). Delocalized Bonding Revisited. Retrieved January 21, 2026, from [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
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Application Notes and Protocols: The Strategic Use of 1,3-Bis(chlorodimethylsilyl)propane in the Synthesis of Advanced Coatings and Sealants
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of 1,3-Bis(chlorodimethylsilyl)propane (CAS: 2295-06-9) in the formulation of high-performance polysiloxane-based coatings and sealants. We will explore the fundamental chemistry, provide detailed synthesis protocols, and discuss critical characterization techniques. The unique bifunctional nature of this organosilicon precursor allows for the creation of robust, flexible, and durable materials by forming a stable siloxane backbone and enabling effective crosslinking of polymer matrices.[1] The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful material development.
Introduction: The Architectural Advantage of this compound
In the pursuit of advanced materials, the ability to bridge the gap between inorganic and organic chemistry is paramount. Organosilicon compounds, particularly bifunctional silanes, serve as exceptional molecular building blocks for this purpose.[1][2] this compound is a prime example of such a versatile precursor.[1]
Its molecular structure, featuring two chlorodimethylsilyl groups linked by a flexible propane chain, is the key to its utility.[3][4] The terminal chloro-groups are highly reactive and susceptible to hydrolysis, which is the foundational step for creating the exceptionally stable silicon-oxygen (Si-O) backbone of polysiloxane polymers.[3] This inorganic backbone provides superior thermal stability and resistance to UV degradation compared to traditional carbon-based polymers.[5][6] Concurrently, the dimethylsilyl groups and the central propane linker impart hydrophobicity, flexibility, and compatibility with organic components. This dual character allows for the synthesis of hybrid materials that exhibit the durability of inorganics and the functional versatility of organics.
This guide will detail two primary applications:
-
Synthesis of Polysiloxane Coatings: Utilizing this compound as a primary monomer to form a linear or lightly cross-linked polysiloxane resin.
-
Formulation of Silicone Sealants: Employing it as a crosslinking agent to cure hydroxyl-terminated polymers into a resilient elastomeric network.
Synthesis of High-Durability Polysiloxane Coatings
Core Principle: Hydrolysis and Polycondensation
The synthesis of polysiloxane coatings from this compound hinges on a two-step reaction mechanism:
-
Hydrolysis: The highly reactive silicon-chlorine (Si-Cl) bonds react readily with water. Each Si-Cl bond is replaced by a silicon-hydroxyl (Si-OH) group, known as a silanol. This reaction is rapid and produces hydrogen chloride (HCl) as a byproduct.[3][7]
-
Polycondensation: The newly formed, unstable silanol groups condense with each other (or with remaining Si-Cl groups) to form stable siloxane (Si-O-Si) bonds, releasing water or HCl in the process. This step-growth polymerization builds the polymer backbone.
The controlled execution of these steps is critical to achieving a polymer with the desired molecular weight and properties. The presence of the bifunctional monomer naturally leads to the formation of a linear polymer chain, which is ideal for a flexible coating.
Experimental Protocol: Synthesis of a Propane-Linked Polysiloxane Resin
This protocol describes the synthesis of a polysiloxane resin suitable for formulation into a protective coating.
Causality Note: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent premature, uncontrolled hydrolysis from atmospheric moisture. The slow, controlled addition of water allows for more uniform polymer chain growth. An HCl scavenger (a weak base like pyridine) is included to neutralize the corrosive HCl byproduct, preventing acid-catalyzed side reactions and protecting equipment.
Materials:
-
This compound (97% purity or higher)
-
Anhydrous Toluene or Diethyl Ether
-
Pyridine (dried over KOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Inert atmosphere line (Nitrogen or Argon)
-
Schlenk line equipment for handling air-sensitive reagents
Procedure:
-
System Preparation: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reagent Charging: In the reaction flask, dissolve this compound (e.g., 0.1 mol) and pyridine (0.22 mol, a slight excess) in anhydrous toluene (250 mL) under a positive pressure of nitrogen.
-
Initiation of Hydrolysis: In the dropping funnel, prepare a solution of deionized water (0.1 mol) in a mixture of toluene and THF (1:1 ratio, 50 mL) to aid miscibility.
-
Controlled Polymerization: Cool the reaction flask to 0 °C using an ice bath. Begin the dropwise addition of the water solution to the stirred silane solution over a period of 60-90 minutes. A white precipitate of pyridinium hydrochloride will form immediately. Maintain the temperature below 10 °C throughout the addition.
-
Condensation/Curing: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 4-6 hours to ensure the polycondensation reaction goes to completion.
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a 5% HCl solution (to remove excess pyridine), a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the clear, viscous polysiloxane resin.
-
Visualization: Synthesis Workflow
The following diagram outlines the key stages of the polysiloxane resin synthesis.
Caption: Workflow for polysiloxane resin synthesis.
Formulation of High-Performance Silicone Sealants
Core Principle: Crosslinking for Elastomeric Properties
In sealant formulations, this compound acts as a crosslinking agent . The goal is to connect long, flexible polymer chains—typically hydroxyl-terminated polydimethylsiloxane (PDMS)—into a three-dimensional network. This process, often called vulcanization or curing, transforms a viscous liquid into a solid, elastic rubber.
The Si-Cl groups of the crosslinker react with the terminal Si-OH groups of the PDMS chains, forming stable Si-O-Si linkages and releasing HCl.[8] Because each crosslinker molecule has two reactive sites, it can bridge two separate polymer chains, creating the network structure essential for the sealant's mechanical integrity and elasticity.
Protocol: Formulation of a One-Part, Moisture-Cured Sealant
This protocol outlines the formulation of a basic sealant that cures upon exposure to atmospheric moisture.
Causality Note: This is a moisture-sensitive formulation. All components must be dry, and mixing must occur in a controlled environment to prevent premature curing. The filler (fumed silica) is not just a bulking agent; its high surface area creates a hydrogen-bonding network with the polymer, providing reinforcement and thixotropy (the property of being thick at rest but flowing when agitated), which prevents the sealant from sagging after application.
Materials:
-
α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS), viscosity 50,000-80,000 cSt
-
This compound (crosslinker)
-
Fumed silica (hydrophobic grade, surface-treated)
-
(Optional) Adhesion promoter, e.g., (3-Aminopropyl)triethoxysilane
-
(Optional) Non-reactive silicone fluid (plasticizer)
Equipment:
-
Planetary or high-shear mixer with vacuum capability
-
Moisture-proof sealant cartridges and application gun
Procedure:
-
Polymer and Filler Compounding: Add the hydroxyl-terminated PDMS and fumed silica to the mixer.
-
Deaeration: Mix under high vacuum for 30-60 minutes. This step is critical to remove any adsorbed moisture and entrapped air from the highly viscous mixture.
-
Crosslinker Addition: While maintaining an inert atmosphere (e.g., dry nitrogen blanket), slowly add the this compound crosslinker to the mixture. The amount will vary based on the desired properties (see Table 1).
-
Homogenization: Continue mixing under vacuum for another 15-30 minutes until the crosslinker is fully dispersed and the paste is uniform.
-
Packaging: Extrude the sealant from the mixer directly into moisture-proof cartridges, ensuring no air is introduced. Seal the cartridges immediately.
-
Curing: Upon application, atmospheric moisture will diffuse into the sealant, hydrolyzing any remaining Si-Cl groups and reacting with the polymer network to complete the cure over 24-72 hours.
Data Presentation: Impact of Crosslinker Concentration
The concentration of this compound directly controls the crosslink density of the final sealant, which in turn dictates its mechanical properties.
Table 1: Effect of Crosslinker Concentration on Sealant Mechanical Properties.
| Property | Low Crosslinker (2 parts per 100) | Medium Crosslinker (4 parts per 100) | High Crosslinker (6 parts per 100) |
|---|---|---|---|
| Tensile Strength (MPa) | 1.5 | 2.8 | 4.0 |
| Elongation at Break (%) | 600 | 450 | 250 |
| Hardness (Shore A) | 15 | 25 | 35 |
Interpretation: As crosslinker concentration increases, the polymer chains become more tightly bound. This increases the material's stiffness (hardness) and its ability to resist being pulled apart (tensile strength), but it reduces its ability to stretch before breaking (elongation).[8]
Visualization: Crosslinking Mechanism
The diagram below illustrates how the bifunctional crosslinker bridges two separate polymer chains.
Caption: Crosslinking of PDMS with the bis-silane.
Material Characterization and Quality Control
Verifying the structure and performance of the synthesized materials is a critical final step.
Table 2: Key Characterization Techniques for Polysiloxane Coatings and Sealants.
| Technique | Purpose | Expected Result for Successful Synthesis |
|---|---|---|
| FTIR Spectroscopy | Confirm functional group conversion. | Disappearance of Si-Cl peak; appearance of a strong, broad Si-O-Si peak around 1000-1100 cm⁻¹. |
| NMR (¹H, ²⁹Si) | Verify polymer structure and purity. | Signals corresponding to dimethylsilyl and propane protons; ²⁹Si NMR shows shifts confirming Si-O bond formation. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High decomposition temperature (>300 °C), indicating a stable polysiloxane backbone. |
| ASTM D3359 (Cross-Hatch Adhesion) | Evaluate coating adhesion to a substrate. | High rating (e.g., 4B or 5B), indicating minimal to no coating removal. |
| ASTM D2240 (Durometer Hardness) | Measure sealant hardness. | Shore A value consistent with the target formulation (as per Table 1). |
| ASTM D412 (Tensile Properties) | Measure sealant strength and elasticity. | Tensile strength and elongation values consistent with the target formulation. |
Mandatory Safety and Handling Protocols
This compound is a reactive and hazardous chemical that demands strict safety protocols.
-
Corrosivity: The compound is classified as corrosive and causes severe skin burns and eye damage.[7][9] It reacts violently with water or moisture to release hydrogen chloride (HCl), a corrosive gas that can damage respiratory tracts.[3][7]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.[11]
-
Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen).[10] Keep in a cool, dry, well-ventilated area away from water, alcohols, amines, and oxidizing agents.[10][11]
-
Spills: In case of a spill, absorb with a non-combustible, inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not use water to clean up spills.[7]
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Application Notes and Protocols: Derivatization of Surfaces with 1,3-Bis(chlorodimethylsilyl)propane for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Surface modification is a cornerstone of modern biomedical research and device development, enabling the precise control of interactions between synthetic materials and biological systems. This document provides a comprehensive guide to the use of 1,3-Bis(chlorodimethylsilyl)propane, a bifunctional organosilane, for the derivatization of hydroxylated surfaces such as glass, silica, and other metal oxides. The unique dimeric nature of this reagent offers distinct advantages in creating robust, crosslinked surface modifications. We will explore the underlying chemical principles, provide detailed protocols for surface preparation and derivatization, discuss methods for in-depth surface characterization, and examine the potential of these modified surfaces in a range of biomedical applications, from creating defined topographies for cell culture to the development of novel biosensors and drug delivery platforms.
Introduction: The Significance of Surface Control in Biomedicine
The interface between a material and its biological environment governs a cascade of events, including protein adsorption, cell adhesion, and the host's immune response.[1][2] Unmodified surfaces can lead to undesirable outcomes such as biofouling, implant rejection, and loss of device functionality. Chemical surface modification provides a powerful toolkit to tailor these interactions, transforming a passive substrate into an active participant in biological processes.[2][3]
Organosilanes have emerged as a versatile class of molecules for surface modification due to their ability to form stable covalent bonds with hydroxyl-rich surfaces.[4] Among these, this compound (CAS 2295-06-9) is a particularly interesting reagent. Its bifunctional nature, possessing two reactive chlorodimethylsilyl groups connected by a short propane linker, allows for the creation of unique surface architectures that are not achievable with traditional monofunctional silanes. This bifunctionality can lead to enhanced stability and the formation of either looped structures on a single surface or bridges between adjacent surfaces or nanoparticles.[4][]
This application note will serve as a detailed guide for researchers seeking to leverage the unique properties of this compound for their biomedical applications.
The Chemistry of this compound Derivatization
The derivatization process with this compound proceeds through a well-understood, yet sensitive, hydrolysis and condensation mechanism. Understanding these steps is critical to achieving reproducible and stable surface modifications.
The Bifunctional Advantage
The key to this compound's utility lies in its two reactive sites. This allows for several potential reaction pathways on a hydroxylated surface, as depicted below:
Caption: Workflow for solution-phase derivatization.
Surface Characterization: Validating the Modification
Thorough characterization of the derivatized surface is essential to confirm the success of the modification and to understand its properties.
Contact Angle Goniometry
-
Principle: Contact angle measurements provide a quick and quantitative assessment of the surface's wettability. A successful derivatization with the hydrophobic this compound will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.
-
Expected Results: A clean glass or silica surface will have a water contact angle of <10°. After derivatization, the contact angle is expected to increase to >80°, indicating a hydrophobic surface.
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can confirm the presence of silicon and carbon from the silane and the absence of contaminants.
-
Expected Spectra: High-resolution scans of the Si 2p region can distinguish between silicon in the substrate (SiO₂) and silicon in the silane layer (Si-C and Si-O-Si). The C 1s spectrum will confirm the presence of the propane linker.
Atomic Force Microscopy (AFM)
-
Principle: AFM provides high-resolution topographical images of the surface. It can be used to assess the uniformity of the silane coating and to detect any aggregation or polymerization in the vertical dimension.
-
Expected Topography: A successful derivatization should result in a smooth, uniform surface with a low root-mean-square (RMS) roughness.
| Characterization Technique | Information Provided | Expected Outcome for Successful Derivatization |
| Contact Angle Goniometry | Surface wettability and hydrophobicity | Increase in water contact angle to >80° |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding | Presence of Si-C and Si-O-Si peaks in Si 2p spectrum |
| Atomic Force Microscopy (AFM) | Surface topography and roughness | Smooth, uniform surface with low RMS roughness |
Biomedical Applications: A Platform for Innovation
The robust and versatile surfaces created by derivatization with this compound can serve as a foundational platform for a wide range of biomedical applications.
Creating Defined Topographies for Cell Culture
The ability of this compound to crosslink can be exploited to create stable, patterned surfaces for studying cell adhesion and migration. [1]By patterning the silane, researchers can create micro- and nano-scale features that mimic the extracellular matrix, providing valuable insights into cell behavior.
Biosensor Development
The remaining reactive chlorosilyl group (in the case of single-point attachment) or the potential for further chemical modification of the propane backbone can be used to immobilize biorecognition elements such as antibodies, enzymes, or DNA. The stable, crosslinked nature of the underlying silane layer can enhance the longevity and performance of the biosensor.
Drug Delivery Systems
This compound can be used to crosslink silica nanoparticles, forming a stable shell for the encapsulation of therapeutic agents. [6][7][8]The properties of this shell can be tuned to control the release kinetics of the encapsulated drug, opening up possibilities for targeted and sustained drug delivery.
Troubleshooting and Expert Insights
-
Inconsistent Contact Angles: This is often due to incomplete cleaning of the substrate or the use of non-anhydrous solvents. Ensure rigorous cleaning and use freshly opened anhydrous solvents.
-
Hazy or Uneven Coating: This can result from excessive water in the reaction, leading to uncontrolled polymerization in solution. Perform the reaction under a dry, inert atmosphere.
-
Poor Stability in Aqueous Media: Inadequate curing can lead to a less crosslinked and less stable film. Ensure the final curing step is performed as described. The inherent stability of the siloxane bonds provides good resistance to hydrolysis, but a well-formed, crosslinked network is crucial for long-term performance in physiological buffers.
Conclusion
Derivatization of surfaces with this compound offers a powerful and versatile method for creating robust and functional interfaces for biomedical applications. Its bifunctional nature provides a unique advantage in forming stable, crosslinked layers that can serve as a platform for a wide range of innovations, from fundamental cell biology studies to the development of advanced diagnostics and therapeutics. By carefully controlling the reaction conditions and thoroughly characterizing the resulting surfaces, researchers can unlock the full potential of this valuable surface modification agent.
References
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Crafting Hydrophobic Surfaces: An Application and Protocol Guide to 1,3-Bis(chlorodimethylsilyl)propane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This comprehensive guide details the application of 1,3-Bis(chlorodimethylsilyl)propane for the creation of stable and robust hydrophobic surfaces on various substrates, primarily focusing on glass and silicon-based materials. As a bifunctional organosilane, this reagent offers unique advantages in forming cross-linked, self-assembled monolayers (SAMs), leading to enhanced durability of the hydrophobic effect. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols for both solution and vapor phase deposition, and methods for the characterization of the resulting modified surfaces. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and optimal performance in research, diagnostics, and drug development applications where precise control of surface wettability is paramount.
Introduction: The Strategic Advantage of this compound in Surface Hydrophobization
In numerous scientific and technological domains, the ability to control the wettability of a surface is a critical determinant of performance. From microfluidic devices and cell cultureware to drug delivery systems and diagnostic arrays, the generation of hydrophobic surfaces is a frequent necessity. Among the chemical agents employed for this purpose, organosilanes are a cornerstone technology. This compound (CAS No. 2295-06-9) stands out due to its bifunctional nature.[1]
Unlike monofunctional silanes, the presence of two chlorodimethylsilyl groups at either end of a short propane linker allows for the formation of a cross-linked siloxane network on the substrate.[2] This intermolecular and surface-level cross-linking imparts enhanced mechanical and chemical stability to the resulting hydrophobic film, a critical factor for applications requiring long-term performance and resistance to harsh conditions.[3] The dimethylsilyl groups contribute to the hydrophobicity of the modified surface.[2]
This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound for creating high-quality hydrophobic surfaces.
The Chemistry of Hydrophobization: A Mechanistic Overview
The creation of a hydrophobic surface using this compound is predicated on the covalent reaction between the silane and hydroxyl groups (-OH) present on the substrate surface. Materials such as glass, silicon wafers with a native oxide layer, and other metal oxides are rich in these functional groups, making them ideal candidates for silanization.
The process can be conceptualized in two primary stages:
-
Hydrolysis and Surface Reaction: The highly reactive silicon-chlorine (Si-Cl) bonds of this compound readily react with trace amounts of water present on the substrate surface or in the reaction solvent to form silanol intermediates (Si-OH). These silanols then undergo a condensation reaction with the surface hydroxyl groups, forming stable siloxane (Si-O-Si) bonds and covalently attaching the molecule to the substrate.[2] Hydrogen chloride (HCl) is released as a byproduct.[2]
-
Cross-linking and Monolayer Formation: The bifunctional nature of the molecule allows for two modes of cross-linking. Firstly, one end of the molecule can bind to the surface, leaving the other chlorosilyl group available to react with adjacent silane molecules, forming a polymeric network across the surface. Secondly, in some conformations, both ends of a single molecule may be able to bond to the surface, although this is less likely to form a uniform monolayer. This cross-linking is the key to the enhanced stability of the resulting film.
The following diagram illustrates the proposed reaction mechanism:
Caption: Solution-phase deposition workflow.
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition can produce more uniform and thinner films, which is advantageous for applications requiring high precision. This method is typically performed in a vacuum desiccator or a dedicated vapor deposition system.
Materials:
-
This compound
-
Vacuum desiccator
-
Small, open container (e.g., a glass vial)
-
Cleaned and dried substrates
Procedure:
-
Setup: Place the cleaned and activated substrates inside a vacuum desiccator. Place a small, open container with a few drops (e.g., 100-200 µL) of this compound in the desiccator, ensuring it is not in direct contact with the substrates.
-
Vacuum Application: Evacuate the desiccator to a pressure of <1 Torr. This lowers the boiling point of the silane, promoting its vaporization.
-
Deposition: Leave the substrates in the sealed, evacuated desiccator for 12-24 hours at room temperature. The silane vapor will deposit and react with the substrate surfaces.
-
Venting and Curing: Vent the desiccator with dry nitrogen or argon. Remove the substrates and cure them in an oven at 110-120°C for 30-60 minutes.
-
Final Cleaning and Drying: Perform the final sonication in isopropanol and drying steps as described in the solution-phase protocol.
Caption: Vapor-phase deposition workflow.
Validation and Quality Control
To ensure the successful creation of a hydrophobic surface, the following characterization techniques are recommended:
-
Contact Angle Goniometry: This is the most direct method to assess the hydrophobicity of the surface. Measure the static water contact angle at multiple points on the surface to check for uniformity.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to confirm the presence of silicon and carbon on the surface, providing elemental evidence of the silane coating.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and uniformity of the deposited film.
-
Stability Testing: To evaluate the durability of the coating, substrates can be subjected to prolonged immersion in relevant solvents, sonication, or exposure to various pH conditions, with contact angle measurements performed periodically to monitor any degradation of the hydrophobic properties.
Troubleshooting and Field-Proven Insights
-
Inconsistent Contact Angles: This is often due to incomplete cleaning of the substrate or contamination. Ensure all cleaning steps are performed meticulously. The use of a plasma cleaner for the final activation step is highly recommended for achieving a uniformly reactive surface.
-
Hazy or Oily Film: This can result from using a silane solution that is too concentrated or from inadequate rinsing. Optimize the silane concentration and ensure thorough rinsing with fresh anhydrous solvent.
-
Poor Stability: Insufficient curing time or temperature can lead to incomplete cross-linking. Ensure the curing step is performed as recommended. Additionally, the presence of excess water during the reaction can lead to the formation of polysiloxane aggregates in solution, which may physisorb to the surface and be less stable. Always use anhydrous solvents and handle the silane in an inert, dry atmosphere.
Conclusion
This compound is a highly effective reagent for the creation of robust and stable hydrophobic surfaces. Its bifunctional nature allows for the formation of a cross-linked self-assembled monolayer, providing enhanced durability compared to monofunctional silanes. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers, scientists, and drug development professionals can reliably and reproducibly modify surfaces to meet the specific demands of their applications. The key to success lies in meticulous substrate preparation, the exclusion of excess moisture during the reaction, and proper curing to ensure a well-formed, covalently bonded, and cross-linked siloxane network.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. Retrieved from [Link]
Sources
Silylation with 1,3-Bis(chlorodimethylsilyl)propane: A Detailed Guide for Researchers
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Among the diverse arsenal of protecting groups, silyl ethers hold a prominent position due to their ease of installation, tunable stability, and mild removal conditions. This guide provides an in-depth exploration of 1,3-Bis(chlorodimethylsilyl)propane, a versatile bifunctional silylating agent, offering detailed protocols and expert insights for its application in protecting diols, amines, and carboxylic acids.
Introduction to Bifunctional Silylation with this compound
This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a flexible propane tether. This unique structure allows it to act as a bidentate protecting group, capable of forming stable cyclic derivatives with difunctional substrates such as diols and primary amines. The formation of a seven-membered ring imparts specific conformational constraints and stability to the protected moiety, offering advantages over traditional monofunctional silylating agents.
The primary utility of this reagent lies in its ability to simultaneously protect two functional groups in a single step, enhancing synthetic efficiency.[1] Its applications extend beyond protecting group chemistry, where it also serves as a crosslinking agent in polymer science and as an adhesion promoter to enhance the bonding between organic polymers and inorganic substrates.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2295-06-9 |
| Molecular Formula | C₇H₁₈Cl₂Si₂ |
| Molecular Weight | 229.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 94 °C at 19 mmHg |
| Density | 1.024 g/cm³ |
The Mechanism of Silylation: A Tale of Nucleophilic Substitution
The core of the silylation reaction is a nucleophilic substitution at the silicon atom. The substrate, bearing a nucleophilic functional group with an active hydrogen (e.g., hydroxyl, amino, or carboxyl group), attacks the electrophilic silicon atom of the silyl chloride. This process is typically facilitated by a non-nucleophilic base, which serves to deprotonate the substrate, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
In the case of this compound, the reaction proceeds in a stepwise manner. The first silyl chloride moiety reacts with one functional group, followed by an intramolecular cyclization where the second silyl chloride reacts with a proximate functional group on the same molecule, forming a stable cyclic silyl ether, amine, or related derivative.
Caption: Mechanism of bifunctional silylation.
Detailed Application Protocols
The following protocols are designed to serve as a robust starting point for researchers. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protection of Diols
The formation of a cyclic silyl ether with this compound is particularly effective for 1,2-, 1,3-, and 1,4-diols, leading to the formation of seven-, eight-, and nine-membered rings, respectively.
Experimental Protocol: Silylation of 1,3-Propanediol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-propanediol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Addition of Base: Add triethylamine (2.5 mmol, 2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Silylating Agent: Slowly add a solution of this compound (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL) to the reaction mixture via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,2,4,4-tetramethyl-1,5-dioxa-2,4-disilacyclooctane.
Table 2: Representative Yields for Diol Protection
| Diol Substrate | Product Ring Size | Typical Yield (%) |
| 1,2-Ethanediol | 7-membered | 85-95 |
| 1,3-Propanediol | 8-membered | 90-98 |
| 1,4-Butanediol | 9-membered | 80-90 |
Protection of Primary Amines
Primary amines react with this compound to form cyclic disilazanes. This protection strategy is valuable when subsequent reactions require non-nucleophilic conditions at the nitrogen atom.
Experimental Protocol: Silylation of Benzylamine
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve benzylamine (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Addition of Base: Add triethylamine (2.2 mmol, 2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Silylating Agent: Add this compound (1.05 mmol, 1.05 equivalents) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with dry THF.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product, a cyclic disilazane, can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Protection of Carboxylic Acids
While less common, this compound can be used to protect dicarboxylic acids or to form silyl esters of monocarboxylic acids, though the latter would result in a dimeric product. The primary application is to mask the acidic proton and prevent nucleophilic attack at the carbonyl carbon.[3][4][5]
Experimental Protocol: Silylation of Adipic Acid (a Dicarboxylic Acid)
-
Reaction Setup: To a stirred suspension of adipic acid (1.0 mmol) in anhydrous toluene (20 mL) in a flask equipped with a reflux condenser, add triethylamine (2.5 mmol, 2.5 equivalents).
-
Addition of Silylating Agent: Add this compound (1.1 mmol, 1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter off the triethylammonium chloride.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude cyclic silyl ester. Further purification can be performed by vacuum distillation or crystallization.
Deprotection of the 1,3-Propanediylbis(dimethylsilyl) Group
The cleavage of the cyclic silyl protecting group is a critical step to regenerate the original functional groups. The stability of the 1,3-propanediylbis(dimethylsilyl) group is comparable to other dialkylsilyl ethers.
Deprotection Protocol: Cleavage of a Cyclic Silyl Ether
-
Acidic Conditions:
-
Dissolve the protected compound (1.0 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (1 mL).
-
Add a catalytic amount of a protic acid such as acetic acid or a stronger acid like HCl (1 M solution).
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
-
Fluoride-Mediated Cleavage:
-
Dissolve the silylated substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 equivalents per silyl group) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Sources
Application Note: 1,3-Bis(chlorodimethylsilyl)propane as a Robust Protecting Group for 1,2- and 1,3-Diols in Complex Organic Synthesis
Introduction: The Strategic Imperative of Diol Protection
In the intricate pathways of multi-step organic synthesis, the selective masking and unmasking of functional groups is a cornerstone of success.[1] Diols, particularly 1,2- and 1,3-diols, are prevalent structural motifs in a vast array of natural products and active pharmaceutical ingredients. Their inherent nucleophilicity and potential for oxidation necessitate a robust protection strategy to prevent unwanted side reactions during synthetic transformations.[2] While numerous methods exist for diol protection, including the formation of cyclic acetals and carbonates, silyl ethers offer a distinct profile of stability and orthogonal deprotection options.[3]
This application note details the utility of 1,3-bis(chlorodimethylsilyl)propane, a bifunctional organosilicon reagent, for the effective protection of 1,2- and 1,3-diols.[4] Unlike monofunctional silyl chlorides that protect individual hydroxyl groups, this reagent forms a unique seven-membered cyclic silylene ether, which imparts specific conformational constraints and a predictable stability profile. We will explore the mechanistic underpinnings of its application, provide detailed, field-tested protocols, and present a comparative analysis against other common protecting groups.
Chemical Profile of the Reagent
-
Compound Name: this compound[5]
-
Synonyms: Propane-1,3-diylbis[chloro(dimethyl)silane][5]
-
CAS Number: 2295-06-9[6]
-
Molecular Formula: C₇H₁₈Cl₂Si₂[]
-
Molecular Weight: 229.29 g/mol []
-
Appearance: Colorless to pale yellow liquid[5]
Mechanism of Protection: Formation of the Cyclic Silylene Ether
The protection of a diol with this compound proceeds via a dual nucleophilic substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic silicon atoms and displacing the chloride leaving groups.[5] The reaction is driven to completion by the presence of a suitable base, which neutralizes the hydrochloric acid generated as a byproduct.
The choice of base is critical for efficient silylation. Amine bases such as imidazole, pyridine, or triethylamine are commonly employed. Imidazole is often the base of choice as it serves a dual role: it stoichiometrically scavenges the generated HCl and catalytically activates the silyl chloride, enhancing its electrophilicity. The reaction is typically performed in anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) to prevent hydrolysis of the silyl chloride reagent.[5][8]
Caption: Reaction scheme for diol protection.
Comparative Analysis and Advantages
The 1,3-propanediylsilylene protecting group offers a unique set of properties when compared to other common diol protecting groups. Its stability profile allows for a high degree of orthogonality in complex synthetic routes.
| Protecting Group | Structure | Formation Conditions | Stability Profile | Cleavage Conditions |
| 1,3-Propanediylsilylene | Cyclic Silyl Ether | This compound, Base (Imidazole), DCM | Stable to bases, nucleophiles, many oxidizing/reducing agents.[2] | Fluoride ions (TBAF), strong acids (TFA, HCl).[9] |
| Isopropylidene (Acetonide) | Cyclic Ketal | Acetone or 2,2-DMP, Acid Catalyst (p-TsOH) | Stable to bases, reducing agents, mild oxidants.[3] | Aqueous acid (e.g., aq. HCl, acetic acid).[10] |
| Benzylidene Acetal | Cyclic Acetal | Benzaldehyde DMA, Acid Catalyst (CSA) | Stable to bases and nucleophiles.[3][10] | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂).[3] |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | DTBS(OTf)₂, Lutidine | High steric bulk provides excellent stability.[11] | Fluoride ions (harsher conditions than other silyl ethers).[3] |
Key Advantages:
-
Robust Stability: The cyclic silylene ether is stable across a wide range of non-acidic and non-fluoride reaction conditions, making it suitable for subsequent synthetic steps that involve basic reagents, organometallics, or many common oxidants and reductants.[2]
-
Orthogonality: It can be selectively removed in the presence of acid-labile groups (like acetonides) by using fluoride, or removed in the presence of fluoride-labile groups by using acid, offering strategic flexibility.
-
Single-Reagent Protection: Unlike protecting two hydroxyls individually, this method uses a single bifunctional reagent, simplifying stoichiometry and reaction setup.
Experimental Protocols
These protocols are designed to be self-validating, providing clear steps, rationale, and expected outcomes for researchers.
Protocol 1: Protection of a 1,3-Diol
This protocol describes the protection of (R)-1,3-butanediol as a representative substrate.
Materials:
-
(R)-1,3-Butanediol (1.0 equiv)
-
This compound (1.1 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, nitrogen inlet, and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-1,3-butanediol (1.0 equiv) and imidazole (2.5 equiv). Dissolve the mixture in anhydrous DCM (approx. 0.2 M concentration relative to the diol).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 equiv) dropwise via syringe over 10 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting diol.
-
Aqueous Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure protected diol.
Protocol 2: Deprotection via Fluoride-Based Reagent
This protocol details the cleavage of the cyclic silylene ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
Protected Diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 2.2 equiv)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the protected diol (1.0 equiv) in THF (approx. 0.1 M) in a round-bottom flask at room temperature.
-
Reagent Addition: Add the TBAF solution (2.2 equiv) dropwise. Causality Note: A slight excess of fluoride ensures complete cleavage of both Si-O bonds.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is fully consumed.
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography to remove silyl byproducts.
Workflow and Scope
The protection-deprotection sequence enables the diol functionality to be shielded during intermediate synthetic transformations where it would otherwise react.
Caption: General synthetic workflow.
Scope and Limitations: This protecting group is highly effective for both 1,2- and 1,3-diols that can readily adopt a conformation allowing for the formation of the seven-membered ring. Substrates with extreme steric hindrance near the hydroxyl groups may require longer reaction times or more forcing conditions. While generally robust, the silylene ether is susceptible to strong Lewis acids and should not be considered stable under such conditions.
Conclusion
This compound is a highly valuable and versatile reagent for the protection of diols in organic synthesis. The formation of a stable, seven-membered cyclic silylene ether provides a robust protecting group that is orthogonal to many common functionalities. The straightforward protection and deprotection protocols, combined with its predictable stability, make it an excellent choice for researchers, scientists, and drug development professionals tackling complex molecular architectures. Its strategic application can significantly streamline synthetic routes, enhancing overall efficiency and yield.
References
- Vertex AI Search Result. (n.d.). Key Applications of 1,3-Bis(chlorodimethylsilyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. ningboinno.com. [Source 2]
- CymitQuimica. (n.d.). CAS 2295-06-9: this compound. cymitquimica.com. [Source 3]
- MDPI. (n.d.).
- Vertex AI Search Result. (n.d.). Protecting groups. Google Cloud. [Source 5]
- BenchChem. (2025). Application Notes and Protocols for the Protection of Diols. benchchem.com. [Source 6]
- ResearchGate. (n.d.). Regioselective Mono-Deprotection of Di-tert-butylsilylene Acetal Derived from 1,3-Diol with Ammonium Fluoride.
- BOC Sciences. (n.d.). CAS 2295-06-9 this compound. bocsci.com. [Source 8]
- University of Bristol. (n.d.). Protecting Groups. chm.bris.ac.uk. [Source 9]
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. organic-chemistry.org. [Source 10]
- Daken Chem. (n.d.). CAS NO.2295-06-9 this compound. dakenchem.com. [Source 11]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
- Chem-Station. (2014). Protection of 1,2-/1,3-Diols.
- Wikipedia. (n.d.). Protecting group. en.wikipedia.org. [Source 14]
- BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis. benchchem.com. [Source 20]
- UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. utsouthwestern.edu. [Source 21]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 2295-06-9: this compound [cymitquimica.com]
- 6. dakenchem.com [dakenchem.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions and byproducts with 1,3-Bis(chlorodimethylsilyl)propane
Welcome to the technical support center for 1,3-Bis(chlorodimethylsilyl)propane (CAS 2295-06-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with this versatile bifunctional organosilane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organosilicon compound featuring a propane backbone with a chlorodimethylsilyl group at each end.[1] Its bifunctional nature makes it a valuable reagent in several areas of materials science and organic synthesis.[2][3] The reactive Si-Cl bonds allow for nucleophilic substitution, making it an excellent crosslinking agent for polymers, a surface modification agent for inorganic materials, and a protecting group for diols.[2][3]
Q2: Why is my this compound fuming in air?
A2: The fuming you observe is the reaction of the chlorodimethylsilyl groups with moisture in the atmosphere. This hydrolysis reaction produces hydrogen chloride (HCl) gas, which is corrosive and appears as white fumes.[1] It is crucial to handle this reagent under anhydrous conditions to prevent premature reaction and degradation.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. This minimizes exposure to moisture and prevents hydrolysis.
Troubleshooting Guide: Common Side Reactions & Byproducts
This section delves into specific experimental issues, their chemical basis, and actionable solutions.
Issue 1: Formation of White Precipitate and/or Cloudy Reaction Mixture
Symptoms: Upon addition of this compound to your reaction, a white precipitate forms immediately, or the solution becomes cloudy.
Probable Cause: This is most commonly due to the presence of trace amounts of water in your solvent, reagents, or on the surface of your glassware. The chlorosilyl groups are highly susceptible to hydrolysis, leading to the formation of silanols. These silanols can then undergo condensation to form insoluble siloxane oligomers or polymers.
Chemical Mechanism: Hydrolysis and Polycondensation
The initial hydrolysis of one or both chlorosilyl groups yields the corresponding silanol(s). These silanols are reactive intermediates that can condense with other silanols or unreacted chlorosilanes, eliminating water or HCl, respectively. This process leads to the formation of Si-O-Si linkages, the backbone of silicones.
Figure 1: General scheme of hydrolysis and condensation of this compound.
Troubleshooting & Prevention:
-
Rigorous Drying of Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas such as argon or nitrogen.
Issue 2: Incomplete Reaction or Low Yield of the Desired Product
Symptoms: After the reaction and workup, you observe a significant amount of starting material or a low yield of your target molecule.
Probable Causes & Solutions:
-
Stoichiometry and Reaction Conditions:
-
Problem: In reactions with diols or other bifunctional nucleophiles, intramolecular cyclization of the substrate or the reagent can compete with the desired intermolecular reaction.[4] This is particularly prevalent at low concentrations.
-
Solution: For intermolecular reactions, use a higher concentration of your reactants to favor intermolecular coupling over intramolecular cyclization. Conversely, if intramolecular cyclization is the goal, high dilution conditions are preferred.
-
-
Steric Hindrance:
-
Problem: The nucleophile may be too sterically hindered to efficiently attack the silicon center.
-
Solution: Consider using a less hindered nucleophile if possible, or increase the reaction temperature and time. However, be aware that prolonged heating can also promote side reactions.
-
-
Byproduct Inhibition:
-
Problem: The HCl generated during the reaction can protonate your nucleophile, rendering it inactive.
-
Solution: Include a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture to act as an HCl scavenger. Use a slight excess of the base (e.g., 2.2 equivalents for every equivalent of this compound).
-
Issue 3: Formation of an Insoluble Gel
Symptoms: The reaction mixture becomes viscous and eventually forms an insoluble gel, making stirring and workup impossible.
Probable Cause: Uncontrolled polymerization or crosslinking is the primary cause of gelation.[5] This is especially common when using this compound as a crosslinker or when trace amounts of trifunctional silane impurities are present.
Chemical Mechanism: Crosslinking and Network Formation
When both ends of the this compound molecule react with separate polymer chains or multifunctional monomers, a crosslink is formed. As the reaction progresses, a three-dimensional polymer network develops, leading to gelation.
Figure 2: Simplified representation of polymer chain crosslinking leading to network formation.
Troubleshooting & Prevention:
-
Control of Stoichiometry: Carefully control the molar ratio of the crosslinker to the polymer or monomer. A slight excess of the crosslinker can sometimes lead to a more controlled reaction, but a large excess will result in a highly crosslinked, brittle gel.
-
Reaction Concentration: Perform the reaction at a lower concentration to reduce the rate of intermolecular crosslinking.
-
Reaction Temperature: Lowering the reaction temperature can help to slow down the crosslinking process, allowing for better control.
-
Quenching the Reaction: Have a quenching agent, such as a monofunctional alcohol or amine, ready to add to the reaction mixture to cap any unreacted chlorosilyl groups and halt the polymerization process once the desired viscosity is reached.[6]
Specific Byproducts in Common Applications
A. Reaction with Diols (e.g., Ethylene Glycol)
When used to protect or bridge diols, the primary desired product is a cyclic silyl ether. However, several side products can form:
-
Linear Oligomers: If the reaction is not performed under high dilution, intermolecular reactions can lead to the formation of linear oligomers where multiple diol and silane units are linked together.
-
Intramolecular Cyclization of the Reagent: In the presence of trace water, this compound can hydrolyze and undergo intramolecular cyclization to form 1,1,3,3-tetramethyl-1,3-disilacyclohexane .
| Byproduct | Structure | Reason for Formation | Prevention/Removal |
| Linear Oligomers | -(O-R-O-Si(CH₃)₂-(CH₂)₃-Si(CH₃)₂)-n | High reactant concentrations | Use high dilution conditions. Purification by precipitation or size exclusion chromatography. |
| 1,1,3,3-tetramethyl-1,3-disilacyclohexane | Cyclic (CH₂)₃(Si(CH₃)₂)₂O | Intramolecular condensation of the hydrolyzed reagent | Maintain strictly anhydrous conditions. Removal by distillation if boiling points differ significantly. |
B. Reaction with Diamines
Similar to diols, reactions with diamines can lead to the formation of cyclic or polymeric products.
-
Cyclic Sila-amidines: Intramolecular reaction with a diamine can yield a cyclic product.
-
Poly(silylamines): Intermolecular polymerization will lead to the formation of poly(silylamine) chains.
The outcome is highly dependent on the structure of the diamine and the reaction conditions.[7]
Experimental Protocol: Silylation of a Diol
This protocol provides a general procedure for the protection of a diol using this compound, with an emphasis on minimizing side reactions.
Materials:
-
Diol (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere of argon, dissolve the diol (1.0 eq) and anhydrous triethylamine (2.5 eq) in anhydrous DCM.
-
Addition of Silane: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous hexane.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. Note that silyl ethers can be sensitive to silica gel, so deactivation of the silica gel with triethylamine may be necessary.
References
-
The Influence of Constraints on Gelation in a Controlling/Living Copolymerization Process. PMC. [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes. Beilstein Journals. [Link]
-
Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). MDPI. [Link]
-
Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. New Journal of Chemistry. [Link]
-
Functional Groups In Organic Chemistry. Chem LibreTexts. [Link]
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Key Applications of this compound in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Stopping of Crosslinking Reaction in a PDMS Polymer at the Gel Point. ResearchGate. [Link]
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Functional Groups. MSU Department of Chemistry. [Link]
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Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. MDPI. [Link]
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A Novel Branched Polymer Gel System with Delayed Gelation Property for Conformance Control. Scholars' Mine. [Link]
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The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Pressbooks. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
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Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. ResearchGate. [Link]
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Functional Groups. University of Calgary. [Link]
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Reactions of Some Common Organic Functional Groups_hssreporter•Com. Scribd. [Link]
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. [Link]
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Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. [Link]
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Experimental Data and Predictions of Dissociation Conditions for Ethane and Propane Simple Hydrates in the Presence of Methanol, Ethylene Glycol, and Triethylene Glycol Aqueous Solutions. ResearchGate. [Link]
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Chlorination of Propane | Free Radical Reactions | Chemistry | Khan Academy. YouTube. [Link]
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ChemInform Abstract: Nucleophilic Reaction of Propane-1,3-dithiol with Tetrachloroethylene: Formation of Cyclic Structures. ResearchGate. [Link]
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Phosphodiester hydrolysis by lanthanide complexes of bis-tris propane. PubMed. [Link]
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Characterization of the aqueous decomposition products of (+)1,2-bis(3,5-dioxopiperazinyl-1-yl)-propane (ICRF-187) by liquid chromatographic and mass spectral analysis. PubMed. [Link]
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Molecular-Level Interactions in Binary Mixtures of 1-Ethyl-3-methylimidazolium Ethylsulfate and Propane-1,2-diol: The Interplay between Intermolecular and Intramolecular Hydrogen Bonding. NIH. [Link]
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(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. [Link]
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ChemInform Abstract: 1,3‐Bis(phenylmercapto)propane and 1‐Chloro‐3‐(phenylmercapto)propane: Useful Precursors for 1,3‐Dilithiopropane Synthons in the Preparation of 1,5‐Diols. Sci-Hub. [Link]
-
Hydrolytic polycondensation of BABC in CH 2 Cl 2 /NaOH catalyzed with triethylamine. ResearchGate. [Link]
-
1,3-bis(Pentamethyldisilanyloxy)propane - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]
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How to handle moisture sensitivity of 1,3-Bis(chlorodimethylsilyl)propane
A Senior Application Scientist's Guide to Handling Moisture Sensitivity
Welcome to the technical support center for 1,3-Bis(chlorodimethylsilyl)propane (CAS: 2295-06-9). As a bifunctional organosilicon compound, it is a versatile building block in organic synthesis and a crucial crosslinking agent and adhesion promoter in materials science.[1][2] However, its utility is directly tied to its reactivity, particularly its acute sensitivity to moisture. The two chlorodimethylsilyl groups are highly susceptible to hydrolysis, a reaction that can compromise experimental integrity, reduce yields, and introduce hazardous byproducts.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard technical data sheets to provide field-proven insights and troubleshooting strategies based on years of application experience. Our goal is to help you anticipate challenges, diagnose problems, and ensure the success of your experiments by mastering the art of moisture control.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems that can arise during the use of this compound, linking them directly to moisture-related causes and providing actionable solutions.
Q1: I opened a new bottle of this compound and saw white fumes. Is the product degraded?
A1: Not necessarily. This is a common observation and is often an immediate indicator of the reagent's reactivity.
-
Causality: The "fuming" is the result of the reagent reacting with ambient moisture in the air.[4] Each chlorosilyl group readily hydrolyzes to form a silanol (Si-OH) and hydrogen chloride (HCl) gas. The HCl gas then combines with atmospheric water vapor to form a visible aerosol of hydrochloric acid.
-
Immediate Action: Minimize the bottle's open time. If you will be using the reagent frequently, consider transferring it to smaller, oven-dried vessels under an inert atmosphere (e.g., in a glovebox) to protect the bulk of the material.
-
Self-Validation: The reagent is likely still viable for most applications, especially if the exposure was brief. The key is to prevent further exposure. The presence of fumes confirms the reagent's reactivity; a complete lack of fuming in a humid environment could paradoxically be a sign of prior, extensive degradation.
Q2: My reaction is complete, but the yield is significantly lower than expected, and I've isolated a sticky, white solid as a byproduct. What happened?
A2: This is a classic symptom of significant moisture contamination during your reaction setup or execution.
-
Causality: The chlorosilyl groups have preferentially reacted with water instead of your intended substrate. The initial hydrolysis forms silanol intermediates. These silanols are unstable and will rapidly condense with each other (or with unreacted chlorosilanes) to form siloxane oligomers or polymers (-[Si(CH₃)₂-O-Si(CH₃)₂]-). This polymeric material is the sticky white solid you are observing. This side reaction consumes your starting material and complicates purification.
-
Troubleshooting Steps:
-
Solvent Purity: Confirm your solvent is truly anhydrous. Use a freshly opened bottle of anhydrous solvent or ensure your solvent purification system is functioning correctly. Consider testing the water content of your solvent via Karl Fischer titration.
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is mandatory. Flame-drying glassware under vacuum just before use is a highly effective, albeit more advanced, technique.
-
Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon. Check for leaks in your system (e.g., at septa, joints, and needle entry points).
-
Reagent Transfer: Use proper air-sensitive techniques for all reagent transfers, such as those involving syringes or cannulas.[5]
-
Q3: During my reaction workup with an aqueous solution, the mixture became very hot and corrosive. Is this normal?
A3: Yes, this is an expected and highly exothermic reaction.
-
Causality: Quenching unreacted this compound with water leads to rapid and large-scale hydrolysis. This reaction releases a significant amount of heat (exotherm) and produces two equivalents of hydrochloric acid for every one equivalent of the starting material that reacts. The resulting solution will be hot and strongly acidic.
-
Protocol Recommendation: Always perform the quench step slowly and in an ice bath to control the exotherm. Ensure good stirring to dissipate heat. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, as you are intentionally generating a corrosive mixture.[6] Be prepared to neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) before disposal.
Frequently Asked Questions (FAQs)
This section covers essential best practices for storage, handling, and experimental design.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. The compound should be stored in a tightly sealed container in a cool, dry place.[3][7] Storage under an inert atmosphere (nitrogen or argon) is highly recommended. Many suppliers package this reagent in bottles with a Sure/Seal™ septum, which is ideal for maintaining an inert headspace and allowing for withdrawal via syringe.[5]
Q2: What solvents are compatible with this reagent?
A2: You must use anhydrous non-protic solvents. Protic solvents like alcohols and amines will react with the chlorosilyl groups.[4][8] Recommended solvents include:
-
Tetrahydrofuran (THF)
-
Toluene
-
Hexanes
-
Dichloromethane (DCM)
-
Diethyl ether
Always ensure these solvents are rated as anhydrous (<50 ppm water) and handle them under an inert atmosphere.
Q3: What specific safety precautions should I take?
A3: Due to its reactivity, this compound and its hydrolysis products pose several hazards.
-
Corrosivity: The compound causes severe skin burns and eye damage.[4] The HCl byproduct is also highly corrosive.
-
Inhalation Hazard: Vapors and the HCl fumes are harmful if inhaled.[3]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[9] Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.[6][10] Have a safety shower and eyewash station readily accessible.
Q4: How should I dispose of waste containing this compound?
A4: Never dispose of unreacted chlorosilanes directly. The reagent must first be quenched. Slowly and carefully add the waste material to a stirred, cooled solution of a base, such as sodium bicarbonate or calcium hydroxide, to neutralize the HCl that will be generated. Once the reaction is complete and the solution is neutral, it can be disposed of according to your institution's hazardous waste guidelines.
Data Presentation: Physical & Hydrolysis Properties
The table below summarizes key quantitative data for this compound and its primary hydrolysis byproducts, which is essential for experimental planning and analysis.
| Property | This compound | 1,3-Bis(hydroxydimethylsilyl)propane | Hydrogen Chloride (HCl) |
| CAS Number | 2295-06-9 | 20563-71-7 | 7647-01-0 |
| Molecular Formula | C₇H₁₈Cl₂Si₂ | C₇H₂₀O₂Si₂ | HCl |
| Molecular Weight ( g/mol ) | 229.29 | 192.40 | 36.46 |
| Appearance | Colorless to pale yellow liquid[3] | Oily liquid or white solid | Colorless gas |
| Boiling Point (°C) | 224 | N/A (oligomerizes) | -85.05 |
| Density (g/mL) | 1.03 | N/A | N/A (gas) |
| Reactivity with Water | Reacts violently[4] | Condenses | Dissolves exothermically |
Experimental Protocol: Inert Atmosphere Handling Workflow
This protocol outlines the essential steps for handling this compound using Schlenk line techniques to ensure a moisture-free environment.
Objective: To successfully add this compound to a reaction mixture without introducing atmospheric moisture.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Septa and glass stoppers
-
Schlenk line with dry nitrogen or argon gas
-
Anhydrous solvent (e.g., THF)
-
This compound in a Sure/Seal™ bottle
-
Dry, gas-tight syringes and needles
Procedure:
-
System Preparation: Assemble the oven-dried Schlenk flask and condenser (if needed). Securely attach a rubber septum to the sidearm.
-
Inerting the Flask: Connect the flask to the Schlenk line. Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas. Repeat this "vac-fill" cycle three times to ensure all atmospheric gases and residual moisture are removed.
-
Solvent Addition: With the flask under a positive pressure of inert gas, add the required volume of anhydrous solvent via a dry syringe.
-
Reagent Withdrawal:
-
Puncture the septum of the this compound Sure/Seal™ bottle with a needle connected to the inert gas line to equalize the pressure.
-
Using a second, dry syringe, pierce the septum and slowly withdraw a slightly larger volume of the liquid reagent than required.
-
Invert the syringe and carefully push the plunger to expel the headspace gas bubble and the excess reagent back into the bottle, ensuring the precise volume is now in the syringe.
-
-
Reagent Addition: Puncture the septum on the reaction flask with the syringe needle and add the this compound dropwise to the stirred solvent or reaction mixture.
-
Post-Addition: Once the addition is complete, remove the syringe. Rinse the syringe immediately and thoroughly with an anhydrous solvent (like hexane) followed by a quenching solvent (like isopropanol) in a designated waste container inside the fume hood.
Mandatory Visualization: Inert Atmosphere Handling Workflow
The following diagram illustrates the logical flow of the protocol described above, emphasizing the critical role of maintaining an inert environment at every stage.
Caption: Workflow for handling moisture-sensitive reagents.
References
- Vertex AI Search. (n.d.). Key Applications of this compound in Advanced Materials.
- CymitQuimica. (n.d.). CAS 2295-06-9: this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound.
- Khan Academy. (2022, July 31). Chlorination of Propane | Free Radical Reactions | Chemistry. YouTube.
- PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane.
- RSC Publishing. (n.d.). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines.
- Gelest, Inc. (2024, September 12). This compound Safety Data Sheet.
- Alfa Chemistry. (n.d.). CAS 2295-06-9 this compound.
- Daken Chem. (n.d.). CAS NO.2295-06-9 this compound.
- Silicones Environmental Health and Safety Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.
- Gelest, Inc. (2015, July 17). 1,3-BIS(TRICHLOROSILYL)PROPANE Safety Data Sheet.
- Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate.
- TCI Chemicals. (2025, February 4). 1,2-Bis(chlorodimethylsilyl)ethane SAFETY DATA SHEET.
- CAMEO Chemicals. (n.d.). CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S.
- Fisher Scientific. (2025, December 19). 1,2-Bis(chlorodimethylsilyl)ethane SAFETY DATA SHEET.
- Scribd. (n.d.). Chlorosilane Safety Guide.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
- MedChemExpress. (2026, January 4). Propane-1,3-diyl bis(4-methylbenzenesulfonate) SAFETY DATA SHEET.
- PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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- 10. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Incomplete Reactions with 1,3-Bis(chlorodimethylsilyl)propane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,3-Bis(chlorodimethylsilyl)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during its use. As a bifunctional organosilicon compound, this compound is a versatile reagent for applications such as forming protective groups for diols, acting as a crosslinking agent in polymer science, and serving as an adhesion promoter.[1][2] However, its reactivity, particularly the two chlorodimethylsilyl groups, can present unique challenges. This document provides in-depth troubleshooting advice and practical protocols to ensure your reactions proceed to completion efficiently and successfully.
Troubleshooting Guide: From Stalled Reactions to Unwanted Byproducts
This section addresses specific, complex issues you may encounter. Each answer provides a causal explanation and actionable solutions to get your experiment back on track.
Q1: My reaction is stalling with significant starting material remaining. What are the most common culprits for this incomplete conversion?
A1: Incomplete silylation is a frequent challenge that can almost always be traced back to a few key factors. The primary suspects are the presence of moisture, suboptimal reaction conditions (including stoichiometry, temperature, and time), steric hindrance, and improper choice of solvent or base.[3]
Chlorosilanes are highly reactive towards nucleophiles, and water is a potent one. Any moisture in your reaction system will readily hydrolyze the this compound, consuming your reagent and generating non-reactive silanols and hydrochloric acid.[4] Furthermore, the steric bulk of either your substrate or the silylating agent itself can dramatically slow down the reaction rate, requiring more forceful conditions to achieve full conversion.[5][6] A systematic approach, as outlined in the workflow below, is the most effective way to diagnose and solve the issue.
Caption: Troubleshooting workflow for incomplete silylation.
Q2: I suspect moisture is interfering with my reaction. How can I definitively rule it out and what are the best practices for maintaining an anhydrous environment?
A2: Moisture is the most common cause of failure in silylation reactions.[5] The Si-Cl bond is highly susceptible to hydrolysis, a reaction that consumes your reagent and complicates the reaction mixture.[7] The mechanism involves nucleophilic attack by water on the silicon atom, which can be catalyzed by additional water molecules, leading to a rapid increase in reaction rate with even small amounts of moisture.[7]
Indicators of Moisture Contamination:
-
Fuming upon opening: The reagent bottle fuming in air is a sign of reaction with atmospheric moisture, producing HCl gas.
-
Precipitate formation: Formation of a white solid (siloxanes) in your reagent or reaction vessel.
-
Inconsistent results: Reactions that work one day but fail the next often point to variations in ambient humidity or solvent/reagent water content.
Best Practices for Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents. A common and effective method for drying many aprotic solvents is allowing them to stand over 3Å molecular sieves.[8]
-
Reagents: Ensure all reagents, including your substrate and the base, are anhydrous. If the substrate is a solid, dry it under a high vacuum for several hours.
-
Inert Atmosphere: Conduct the entire experiment, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or a glovebox.
Q3: My substrate has bulky functional groups, and the reaction is extremely slow. How can I drive the silylation to completion?
A3: Steric hindrance is a major kinetic barrier in silylation reactions.[6] The bulky groups on your substrate can physically block the approach of the this compound to the reactive site.[5] This increases the activation energy of the reaction, requiring more energy input to proceed at a reasonable rate.[6]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Heating the reaction provides the necessary energy to overcome the activation barrier. Reactions are often heated to 40°C or higher, and sometimes refluxing may be necessary.[8][9]
-
Prolong Reaction Time: Highly hindered substrates may require significantly longer reaction times, from several hours to overnight (10-20 hours or more).[9]
-
Use a More Effective Base: While common bases like triethylamine are often sufficient, a stronger, non-nucleophilic base or a catalytic nucleophile can accelerate the reaction. For example, 4-Dimethylaminopyridine (DMAP) is often used as a catalyst alongside a stoichiometric base like triethylamine for hindered alcohols.[10] Imidazole is also a highly effective base/catalyst for silylations.[8]
-
Solvent Choice: The choice of solvent can influence reaction rates. More polar aprotic solvents like DMF or acetonitrile can sometimes facilitate reactions involving charged intermediates or transition states better than nonpolar solvents like hexane or toluene.[6][11]
| Strategy | Rationale | Typical Implementation |
| Elevated Temperature | Provides energy to overcome the steric barrier. | Heat to 40-80°C or reflux. |
| Extended Time | Allows the slow reaction to reach completion. | Monitor by TLC/GC-MS over 12-48 hours. |
| Stronger Base/Catalyst | More effectively deprotonates the substrate, increasing its nucleophilicity. | Use imidazole or add catalytic DMAP (0.1 eq). |
| Solvent Optimization | Polar aprotic solvents can stabilize transition states. | Switch from Toluene/Hexane to DMF/Acetonitrile. |
Table 1: Strategies for Overcoming Steric Hindrance.
Q4: My goal is to protect a diol. I'm getting a mixture of products, including what looks like mono-silylated species and polymers. How do I control the stoichiometry to favor the desired cyclic product?
A4: As a bifunctional reagent, this compound can react in several ways. The outcome is highly dependent on stoichiometry and reaction conditions, particularly concentration.
-
Intramolecular Cyclization (Desired for Diol Protection): This occurs when both silyl groups react with two hydroxyl groups on the same molecule. This is favored under high dilution conditions, which kinetically disfavors intermolecular reactions.
-
Intermolecular Coupling/Polymerization (Undesired): This occurs when the two silyl groups react with hydroxyl groups on different substrate molecules, leading to oligomers and polymers. This is favored at high concentrations.
-
Mono-silylation: If an insufficient amount of base or silane is used, or if the reaction is stopped prematurely, you may isolate the intermediate where only one of the two Si-Cl groups has reacted.
Caption: Impact of concentration on reaction outcome.
To favor cyclization:
-
High Dilution: Run the reaction at a low concentration (e.g., 0.01-0.05 M).
-
Slow Addition: Add the this compound solution dropwise to the solution of the diol and base over several hours using a syringe pump. This maintains a low instantaneous concentration of the silylating agent, further promoting intramolecular reaction.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage and handling conditions for this compound? A: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from moisture.[4] Due to its sensitivity to water, it is critical to minimize exposure to air. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), as it can release corrosive HCl gas upon hydrolysis.[4][12]
Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. The silylated product will be significantly less polar than the starting alcohol, resulting in a much higher Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Silylation increases the volatility of compounds, making them well-suited for GC analysis.[13] You can track the disappearance of the starting material and the appearance of the product peak.
Q: What are the common byproducts and how can I remove them during workup? A: The main byproduct from the silylation reaction itself is the hydrochloride salt of the base used (e.g., triethylammonium chloride). This is typically a solid that can be removed by filtration.[8] If any hydrolysis of the chlorosilane occurs, you will form siloxanes. The base salt is usually removed by filtering the reaction mixture through a pad of celite or silica gel, followed by solvent evaporation. Standard column chromatography can then be used to separate the desired silylated product from any unreacted starting material or siloxane byproducts.
Q: Which bases are recommended for this reaction? A: A non-nucleophilic base is required to neutralize the HCl generated during the reaction.[14] The choice can impact reaction rate and success.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine | ~10.7 | Common, inexpensive, and effective for many substrates.[8] |
| Pyridine | ~5.2 | Weaker base, can also act as a solvent.[8] |
| Imidazole | ~7.0 | Highly effective catalyst, often used for hindered alcohols.[8] |
| 2,6-Lutidine | ~6.7 | A sterically hindered, non-nucleophilic base, useful when the substrate is sensitive to nucleophilic attack.[9] |
Table 2: Common Bases for Silylation Reactions.
Experimental Protocols
Protocol 1: General Procedure for Cyclization of a Diol
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation: Under an argon atmosphere, add the diol (1.0 eq) and anhydrous solvent (e.g., Dichloromethane or THF, to achieve a final concentration of ~0.05 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Base Addition: Add the base (e.g., triethylamine or imidazole, 2.2-2.5 eq) to the flask and stir the solution until all solids are dissolved.
-
Silylation: Dissolve this compound (1.1 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the silane solution dropwise to the stirred diol solution over 1-2 hours at room temperature.
-
Reaction: After the addition is complete, the reaction may be gently heated (e.g., to 40°C) to drive it to completion. Monitor the reaction progress by TLC or GC.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the ammonium salt precipitate. Wash the filter cake with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired product.
Caption: Experimental workflow for diol protection.
References
-
BenchChem. (2025). Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane. 5
-
BenchChem. (2025). Technical Support Center: Steric Hindrance Effects in Chloro(isopropyl)silane Reactions. 6
-
BenchChem. (2025). Troubleshooting incomplete reactions with t-butylsilane. 10
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Silylation of Sulfonamides. 3
-
Gelest. (n.d.). Techniques for Silylation. ResearchGate. 8
-
Li, D., Park, J., & Oh, J. R. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. 11
-
Schaller, T., et al. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. PubMed Central. 15
-
Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. 16
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. 14
-
CymitQuimica. (n.d.). CAS 2295-06-9: this compound. 4
-
Veszprémi, T., & Sipos, P. (2006). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. 7
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. 1
-
(n.d.). Key Applications of this compound in Advanced Materials. 2
-
Wikipedia. (n.d.). Silylation.
-
Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. 9
-
Center for Chemical Process Safety. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. 12
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- 16. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Polymerization of 1,3-Bis(chlorodimethylsilyl)propane
Welcome to the technical support guide for 1,3-Bis(chlorodimethylsilyl)propane. This document serves as a centralized resource for researchers, scientists, and drug development professionals to troubleshoot and optimize polymerization reactions involving this versatile monomer. Here, we address common challenges in achieving high-yield, high-molecular-weight polymers and provide field-proven insights to enhance the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs): First Principles
Before diving into troubleshooting, it's crucial to understand the fundamental properties of the monomer and the reaction.
Q1: What is this compound and what is its primary polymerization mechanism?
A: this compound (CAS 2295-06-9) is a bifunctional organosilicon monomer featuring two chlorodimethylsilyl groups linked by a propane bridge.[1][2] Its primary polymerization route is a two-step hydrolytic polycondensation.[1][3]
-
Hydrolysis: The reactive silicon-chlorine (Si-Cl) bonds are highly susceptible to moisture. They rapidly hydrolyze to form silanol (Si-OH) groups, releasing hydrochloric acid (HCl) as a byproduct.[1]
-
Polycondensation: The newly formed silanol groups are unstable and readily condense with each other (silanol-silanol) or with remaining Si-Cl groups (silanol-chlorosilane) to form stable siloxane (Si-O-Si) bonds, which constitute the polymer backbone.[4] This process releases water or HCl, respectively.
Q2: Why is moisture control so critical when handling this monomer?
A: The monomer is extremely sensitive to moisture.[1] Uncontrolled exposure to atmospheric or solvent-borne water will initiate premature and often violent hydrolysis, releasing corrosive HCl gas.[1][5] This can lead to:
-
Poor Process Control: The reaction starts before you intend it to, making reproducibility impossible.
-
Monomer Degradation: The monomer will degrade in its storage container, altering its purity and reactivity.
-
Safety Hazards: The evolution of HCl gas can cause pressure buildup and create a corrosive environment. Always handle this monomer under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and techniques.[6]
Q3: What determines the final molecular weight of the polymer?
A: The final molecular weight is a function of several competing factors: the extent of reaction, the stoichiometry of reactive groups, and the balance between linear chain growth and side reactions. Key determinants include:
-
Purity of Monomer: Impurities can act as chain terminators.
-
Controlled Water Addition: The rate and amount of water introduced for hydrolysis directly impact the polymerization kinetics.
-
Reaction Concentration: Higher monomer concentrations generally favor intermolecular chain growth, leading to higher molecular weight polymers.[7]
-
Temperature: Affects the rates of both hydrolysis and condensation. Non-uniform temperatures can broaden the molecular weight distribution.[8]
-
Catalyst: Acidic or basic catalysts can significantly accelerate condensation but may also promote side reactions if not carefully controlled.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during polymerization, providing explanations for the root causes and actionable solutions.
Q4: My reaction produced a low yield of polymer, with a significant amount of a clear, oily, low-viscosity liquid. What happened?
A: This is a classic sign that intramolecular cyclization is outcompeting intermolecular polymerization.
-
The "Why": The propane linker in the monomer gives it a specific conformational flexibility. After hydrolysis, the two silanol groups on the same molecule can react with each other, forming a stable, low-molecular-weight cyclic siloxane (an eight-membered ring). This side reaction is kinetically favored at low concentrations because the reactive ends of the same molecule are in close proximity. High-polymer formation relies on the reactive ends of different molecules finding each other.
-
Troubleshooting Actions:
-
Increase Monomer Concentration: This is the most effective way to shift the equilibrium toward linear polymer formation. By increasing the concentration, you increase the statistical probability of intermolecular collisions over intramolecular ones.
-
Control the Rate of Hydrolysis: Add the water (or water/solvent mixture) slowly to the monomer solution. A rapid, localized excess of water can generate a high concentration of the fully hydrolyzed monomer, which is primed for cyclization. Slow addition allows newly formed silanols to be incorporated into growing polymer chains before the other end of the same monomer has a chance to hydrolyze and cyclize.
-
Choose an Appropriate Solvent: Solvents that promote chain extension and solvate the growing polymer chains effectively can help. Toluene is a common choice. Avoid solvents that might coordinate too strongly with the silanol intermediates in a way that favors a cyclic conformation.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Concentration's effect on polymerization vs. cyclization.
Q5: The molecular weight and viscosity of my polymer are inconsistent between batches, even when I use the same procedure. How can I improve reproducibility?
A: Inconsistency is almost always due to subtle, uncontrolled variations in reactants or reaction conditions.
-
The "Why": Polysiloxane synthesis via hydrolytic condensation is highly sensitive to trace amounts of water, catalysts (impurities), and temperature fluctuations.[8] A small, unmeasured amount of excess water can significantly alter the kinetics and the final chain length distribution.
-
Troubleshooting & Validation Protocol:
-
Quantify Monomer Purity: Do not assume the monomer is 100% pure. Before each reaction, run a simple assay. A common method is to dissolve a known weight of the monomer in anhydrous isopropanol and titrate the HCl produced upon solvolysis with a standardized solution of sodium hydroxide. This gives you the exact molarity of reactive Si-Cl groups.
-
Standardize Water Content: Ensure your solvent is truly anhydrous using appropriate drying techniques (e.g., molecular sieves, distillation). For the reaction itself, prepare a stock solution of water in a miscible, anhydrous solvent like THF or acetone.[9] This allows you to add a precise, reproducible quantity of water via syringe, rather than relying on less accurate dropwise addition of pure water.
-
Strict Temperature Control: Use an oil bath or a temperature-controlled mantle to maintain a uniform and constant temperature throughout the reaction. Non-uniform heating can create local hot spots, leading to a broader molecular weight distribution.[8]
-
Inert Atmosphere Integrity: Ensure your reaction setup (glassware, tubing) is oven-dried and assembled hot under a positive pressure of inert gas to prevent atmospheric moisture from contaminating the reaction.
-
Q6: My reaction mixture turned into an insoluble gel before reaching high molecular weight. What causes this and how can I prevent it?
A: Gelation indicates uncontrolled cross-linking. This can happen if your monomer is contaminated with trichlorosilanes or if reaction conditions promote side reactions.
-
The "Why": The target reaction involves a bifunctional monomer (two reactive sites per molecule) leading to linear chains. If a trifunctional impurity (e.g., methyltrichlorosilane) is present, it creates a branch point in a growing polymer chain. As the reaction progresses, these branches connect different chains, ultimately forming an infinite, cross-linked network, or a gel.[10] Even without impurities, excessively high temperatures or aggressive catalysts can sometimes promote side reactions that lead to chain branching.
-
Troubleshooting Actions:
-
Verify Monomer Purity: Check the supplier's certificate of analysis for trifunctional silane impurities. If in doubt, consider purifying the monomer by vacuum distillation before use.
-
Moderate Reaction Temperature: Avoid excessive heat. While higher temperatures can speed up the reaction, they can also increase the rate of undesirable side reactions.[11] Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 60°C is often sufficient).
-
Control Catalyst Concentration: If using a catalyst (e.g., a mild acid or base to accelerate condensation), ensure its concentration is low and well-controlled. High catalyst concentrations can promote siloxane bond rearrangement, which can lead to branching.[3] For many applications, the HCl generated in situ during hydrolysis is a sufficient acid catalyst.
-
Optimized Experimental Protocol: A Self-Validating Workflow
This protocol incorporates the principles discussed above to maximize yield and control of molecular weight.
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} enddot Caption: Optimized workflow for hydrolytic polycondensation.
Materials & Equipment:
-
This compound (high purity)
-
Anhydrous Toluene (or other suitable non-polar solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried, multi-neck round-bottom flask with magnetic stirrer, condenser, and nitrogen/argon inlet
-
Syringes and needles
Step-by-Step Methodology:
-
System Preparation (Self-Validation Point 1):
-
Thoroughly oven-dry all glassware (≥120°C for at least 4 hours) and assemble it hot while flushing with a steady stream of dry nitrogen or argon. Maintain a positive inert gas pressure throughout the experiment.
-
Charge the reaction flask with anhydrous toluene (e.g., 100 mL for a 0.5 M solution).
-
Via syringe, add the desired amount of this compound to the stirring solvent.
-
-
Preparation of Hydrolysis Reagent (Self-Validation Point 2):
-
In a separate dry vial, prepare a 10% (v/v) solution of deionized water in anhydrous THF. This standardized solution ensures accurate and reproducible water addition.
-
For a complete hydrolysis, you need a 2:1 molar ratio of H₂O to the monomer. Calculate the exact volume of the H₂O/THF solution required.
-
-
Controlled Hydrolysis & Polycondensation:
-
Ensure the monomer solution is stirring vigorously at room temperature.
-
Using a syringe pump for maximum control (or very slow manual dropwise addition), add the H₂O/THF solution to the reaction flask over a period of 1-2 hours.
-
Observation: You will notice the evolution of HCl gas (fuming) as the reaction proceeds. This can be vented through a bubbler or an acid scrubber.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. The viscosity of the solution should noticeably increase. The reaction can be gently heated (e.g., 50-60°C) to drive the condensation to completion if necessary.
-
-
Workup and Neutralization (Self-Validation Point 3):
-
Once the desired viscosity is reached, the reaction must be quenched and neutralized to stop siloxane bond rearrangement and stabilize the polymer.[3]
-
Cool the solution to room temperature. Carefully and slowly pour the polymer solution into a separatory funnel containing an equal volume of saturated sodium bicarbonate solution to neutralize the HCl catalyst.
-
Separate the organic layer and wash it two more times with deionized water.
-
-
Polymer Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporator) to yield the final polymer.
-
For final purification from any remaining cyclic oligomers, the polymer can be precipitated from the toluene solution by adding it to a non-solvent like methanol.
-
Data Summary Table
The choice of reaction parameters significantly impacts the outcome. The following table provides a guideline for how to adjust conditions to achieve desired properties.
| Parameter | To Increase Molecular Weight | To Minimize Cyclics | To Improve Reproducibility | Rationale |
| Monomer Conc. | Increase | Increase | Use Precise Amount | Favors intermolecular reaction over intramolecular cyclization.[7] |
| H₂O Addition Rate | Slow | Slow | Use Syringe Pump | Prevents localized high concentrations of hydrolyzed monomer, which favors cyclization. |
| Temperature | Moderate (e.g., 50°C) | Room Temperature | Tightly Controlled | Balances reaction rate with minimizing side reactions and ensures consistent kinetics.[8] |
| Solvent | Anhydrous Toluene | Anhydrous Toluene | Use Anhydrous Grade | Prevents premature/uncontrolled hydrolysis and provides a good medium for polymer growth.[12] |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Excludes atmospheric moisture, which is a critical source of error and inconsistency.[1] |
References
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Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes & Silicones; Gelest, Inc.: Morrisville, PA, USA.
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CymitQuimica. This compound.
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Daken Chem. CAS NO.2295-06-9 this compound.
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Alfa Chemistry. CAS 2295-06-9 this compound.
- Mark, J. E., Allcock, H. R., & West, R. (2005). Inorganic Polymers. Oxford University Press.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Krallis, A., Iedema, P. D., & Kiparissides, C. (2010). Some factors affecting the molecular weight distribution (MWD) in low density polyethylene multizone autoclave polymerization reactors. Chemical Engineering Science, 65(16), 4828-4839.
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PubChem. Dichlorosilane. National Center for Biotechnology Information.
- McGrath, J. E., & Riffle, J. S. An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Register and Review, 5th ed.; Anderson, R., Arkles, B., Larson, G. L., Eds.; Gelest, Inc.: Morrisville, PA, USA.
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Mark, J. E. (2015). Preparation, Analysis, and Degradation. In The Polysiloxanes. Oxford University Press.
- L'vov, V. D., Klimov, A. P., & Knyazev, S. D. (2019). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 11(11), 1779.
- Pladis, P., & Kiparissides, C. (2001). The effect of imperfect mixing on the molecular weight distribution of polymers. Chemical Engineering Science, 56(21-22), 6031-6051.
- Erickson, P. W., & McGreal, M. J. (1963). Application of Chlorosilane Finishes to Glass Fibers Using the Azeotropic Distillation Method. U.S.
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Polymer Science Learning Center. (2001). Polymers: Molecular Weight and its Distribution. Carnegie Mellon University.
- Zhang, Z., et al. (2015). To improve the performance of fluorosilicone rubber, three key points should be considered... RSC Advances, 5, 101316-101325.
- Bajorek, A., & Nowicki, M. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.
- Wang, Y., et al. (2020). Design and Synthesis of Polysiloxane Based Side Chain Liquid Crystal Polymer for Improving the Processability and Toughness of Magnesium Hydrate/Linear Low-Density Polyethylene Composites. Polymers, 12(11), 2697.
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Jones, M. S. (2015). B.1 Hydrolysis and condensation reactions (SL). [Video]. YouTube.
-
Erickson, P. W. (1963). APPLICATION OF CHLOROSILANE FINISHES TO GLASS FIBERS USING THE AZEOTROPIC DISTILLATION METHOD. Defense Technical Information Center.
- Wang, Z., et al. (2023). Effects of Polymer Molecular Weight on Structure and Dynamics of Colloid–Polymer Bridging Systems. Langmuir, 39(18), 6438–6446.
- Kłys, A., & Chojnowski, J. (2001). Theoretical study of the hydrolysis of chlorosilane. Journal of Organometallic Chemistry, 625(2), 176-186.
- Opris, D. M. (2011). Polysiloxane Networks Synthesis and thermo-mechanical characterization.
- Li, Y., et al. (2019).
- Stevens, M. P. (1999). Polymer Chemistry: An Introduction. 3rd ed., Oxford University Press.
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Jarvis, A. G., et al. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions.
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Gelest, Inc. Silicon Compounds: Silanes & Silicones.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Hupfield, P. C., & Taylor, R. G. (2001). U.S. Patent No. 6,284,859 B1. U.S.
- Ibrahim, M., & Yilgor, I. (2018).
- Michalska, D., & Chojnowski, J. (2001). Theoretical study of the hydrolysis of chlorosilane. Journal of Organometallic Chemistry, 625(2), 176-186.
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Technical Support Center: A Deep Dive into Crosslinking with 1,3-Bis(chlorodimethylsilyl)propane
Welcome to the technical support center for 1,3-Bis(chlorodimethylsilyl)propane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile crosslinking agent in their experimental workflows. Here, we will move beyond basic protocols to explore the nuances of controlling crosslinking density, troubleshoot common issues, and provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to achieve reproducible and predictable results in your polymer synthesis and modification endeavors.
Section 1: Foundational Knowledge
Before delving into troubleshooting, a solid understanding of the reagent and its reactivity is paramount.
What is this compound?
This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a flexible propane bridge.[1][2] This bifunctional nature makes it an effective crosslinking agent, capable of forming stable covalent bonds with various functional groups.[3][4] Its primary applications include the synthesis of silicone elastomers, modification of polymer properties, and as an adhesion promoter between organic and inorganic materials.[3][4]
| Property | Value |
| CAS Number | 2295-06-9 |
| Molecular Formula | C7H18Cl2Si2 |
| Molecular Weight | 229.29 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 94°C at 19 mmHg[2] |
| Density | 1.024 g/cm³[2] |
The Crosslinking Mechanism: A Closer Look
The crosslinking process hinges on the reactivity of the chlorosilyl groups. These groups readily undergo nucleophilic substitution reactions, most commonly with hydroxyl (-OH) or amine (-NH) functional groups present on a polymer backbone.[1]
The fundamental reaction with a diol-terminated polymer is as follows:
A crucial aspect of this reaction is the liberation of hydrogen chloride (HCl) as a byproduct.[1] The presence of HCl can have significant implications for the reaction and the stability of the final product, a topic we will explore in the troubleshooting section.
Section 2: Controlling the Degree of Crosslinking: A Practical Guide
The mechanical and physical properties of your final material are intrinsically linked to the degree of crosslinking. Here, we outline the key experimental parameters you can manipulate to achieve your desired outcome.
Stoichiometry: The Primary Control Lever
The molar ratio of the crosslinker to the reactive functional groups on your polymer is the most critical factor in determining the crosslink density.
-
Low Crosslinker Ratio: A substoichiometric amount of the crosslinker will result in a loosely crosslinked network, potentially with a significant portion of unreacted polymer chains. This typically leads to a softer, more flexible material with a higher swell ratio.
-
High Crosslinker Ratio: An excess of the crosslinker can lead to a densely crosslinked network. However, excessive amounts can also result in unreacted crosslinker molecules dangling from the polymer chains, which may not contribute to the network's integrity and could even plasticize the material.
Recommendation: Start with a stoichiometric ratio based on the number of reactive sites on your polymer. Then, systematically vary the ratio to tune the properties of your material.
Reaction Conditions: Fine-Tuning the Outcome
| Parameter | Effect on Crosslinking | Recommendations & Rationale |
| Temperature | Increased temperature generally accelerates the reaction rate. | Start with room temperature and gradually increase if the reaction is sluggish. Be cautious, as high temperatures can promote side reactions. For some systems, a post-curing step at an elevated temperature can drive the reaction to completion. |
| Catalyst | While often not strictly necessary, a catalyst can significantly increase the reaction rate. | Tertiary amines (e.g., triethylamine) or other non-nucleophilic bases can be used to scavenge the HCl byproduct, driving the reaction forward. The choice of catalyst should be carefully considered to avoid unwanted side reactions. |
| Solvent | The choice of solvent can influence the solubility of reactants and the swelling of the forming network. | A non-polar, aprotic solvent like toluene or tetrahydrofuran (THF) is generally a good starting point. Ensure the solvent is anhydrous, as water will react with the chlorosilyl groups. |
| Reaction Time | The duration of the reaction will determine the extent of crosslinking. | Monitor the reaction progress using techniques like viscosity measurements or spectroscopy (e.g., FT-IR to follow the disappearance of -OH bands). |
Section 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section addresses common problems encountered when using this compound.
FAQ: Common Issues and Solutions
Q1: My crosslinking reaction is incomplete, resulting in a tacky or partially cured material. What should I do?
A1: Incomplete crosslinking is a frequent issue. Here's a systematic approach to troubleshoot it:
-
Verify Stoichiometry: Double-check your calculations for the molar ratio of the crosslinker to the polymer's reactive groups. An error in this calculation is a common culprit.
-
Check for Moisture: this compound is highly sensitive to moisture.[1] Any water present in your reactants or solvent will hydrolyze the chlorosilyl groups to silanols, which are less reactive or can undergo self-condensation, preventing effective crosslinking. Ensure all glassware is oven-dried and reactants and solvents are anhydrous.
-
Increase Reaction Time and/or Temperature: The crosslinking reaction may be slow under your current conditions. Try extending the reaction time or moderately increasing the temperature. A post-curing step at a higher temperature can also help drive the reaction to completion.
-
Consider a Catalyst/HCl Scavenger: The buildup of HCl can inhibit the reaction. Adding a non-nucleophilic base, such as a proton sponge (e.g., 1,8-bis(dimethylamino)naphthalene), can neutralize the HCl and promote the reaction.[5][6]
-
Assess Purity of Reactants: Impurities in either the polymer or the crosslinker can interfere with the reaction. Consider purifying your starting materials if you suspect contamination.
Q2: The mechanical properties of my crosslinked material are not what I expected (e.g., too brittle, too soft). How can I adjust this?
A2: The mechanical properties are directly related to the crosslink density.
-
For a Brittle Material: This suggests a high crosslink density. Reduce the molar ratio of the crosslinker in your next experiment.
-
For a Soft or Weak Material: This indicates a low crosslink density. Increase the molar ratio of the crosslinker. You can also re-evaluate your reaction conditions (time, temperature) to ensure the reaction has gone to completion.
Q3: My final product seems to be degrading over time. What could be the cause?
A3: The Si-O-C bonds formed during the crosslinking reaction can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.
-
Neutralize Residual HCl: The HCl byproduct can act as a catalyst for the hydrolysis of the newly formed siloxane bonds. It is crucial to thoroughly wash and neutralize the crosslinked material to remove any residual acid.
-
Control Environmental Exposure: If the material will be used in a humid or aqueous environment, the hydrolytic stability of the Si-O-C bonds is a key consideration. For applications requiring high hydrolytic stability, alternative crosslinking chemistries might be necessary.
Q4: I am observing gelation or insoluble particles in my reaction mixture before I expect it. Why is this happening?
A4: Premature gelation can be caused by several factors:
-
Localized High Concentrations: If the crosslinker is not added slowly and with vigorous stirring, localized areas of high concentration can lead to rapid, uncontrolled crosslinking.
-
Reaction Temperature is Too High: An excessively high reaction temperature can dramatically increase the reaction rate, leading to premature gelation.
-
Incorrect Solvent: A poor solvent can cause the polymer to precipitate or form aggregates, which can then be rapidly crosslinked.
Recommendation: Add the crosslinker dropwise to a well-stirred solution of the polymer. Maintain a controlled temperature throughout the addition and the reaction.
Section 4: Experimental Protocols & Characterization
General Protocol for Crosslinking a Diol-Terminated Polymer
This protocol provides a general framework. You will need to optimize the specific parameters for your system.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried.
-
Dry the polymer and solvent over appropriate drying agents (e.g., molecular sieves).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the diol-terminated polymer in the anhydrous solvent.
-
If using a catalyst or HCl scavenger, add it to the polymer solution.
-
-
Crosslinker Addition:
-
Slowly add the calculated amount of this compound to the stirred polymer solution at room temperature.
-
-
Reaction:
-
Allow the reaction to proceed at the desired temperature for a set amount of time. Monitor the viscosity of the solution.
-
-
Work-up:
-
Once the desired level of crosslinking is achieved (this may be before complete gelation for some applications), quench the reaction by adding a small amount of a monofunctional chlorosilane or an alcohol.
-
Precipitate the crosslinked polymer in a non-solvent.
-
Wash the polymer thoroughly to remove any unreacted starting materials, byproducts, and catalyst.
-
Dry the crosslinked polymer under vacuum.
-
Characterization of Crosslink Density
It is essential to have reliable methods to quantify the degree of crosslinking.
-
Swelling Studies: This is a common and relatively simple method. A known mass of the crosslinked polymer is immersed in a suitable solvent. The amount of solvent absorbed is related to the crosslink density.[7][8][9] The Flory-Rehner equation can be used to calculate the crosslink density from the swelling data.[8][10]
-
Gel Content Analysis: This method determines the insoluble fraction of the crosslinked polymer, which is a direct measure of the extent of network formation. The procedure typically involves extracting the soluble portion of the polymer with a suitable solvent and measuring the mass of the remaining insoluble gel.[11]
-
Spectroscopy (NMR): Solid-state NMR can provide detailed information about the structure of the crosslinked network.[12] Changes in the chemical shifts of the silicon and carbon atoms involved in the crosslinks can be observed.
-
Mechanical Testing: The mechanical properties of the crosslinked material, such as the elastic modulus, are directly related to the crosslink density.[13][14]
Section 5: Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
It is corrosive and can cause severe skin burns and eye damage.[15]
-
It reacts with moisture to produce HCl gas, which is toxic and corrosive.[1]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store the reagent in a tightly sealed container in a cool, dry place away from moisture.[16]
By understanding the principles outlined in this guide and adopting a systematic approach to your experiments, you will be well-equipped to harness the full potential of this compound as a powerful tool in your materials science and drug development research.
References
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- CymitQuimica. (n.d.). CAS 2295-06-9: this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound.
- Alfa Chemistry. (n.d.). CAS 2295-06-9 this compound.
- Daken Chem. (n.d.). CAS NO.2295-06-9 this compound.
- Tuode Chem. (2025, March 19). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues.
- PMC. (2011, September 30). Measurements of Elastic Moduli of Silicone Gel Substrates with a Microfluidic Device.
- RSC Publishing. (n.d.). N′-tetramethylguanidino)propane: synthesis, characterization and bonding properties of the first bidentate, peralkylated guanidine ligand [ ].
- ITA Labs. (n.d.). Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics.
- PMC. (n.d.). HCl-mediated silylation of C–H bonds in (hetero)arenes with trialkylsilanes.
- ResearchGate. (2025, August 5). (PDF) Determination of crosslink density by swelling in the castable polyurethane elastomer based on 1/4.
- ResearchGate. (2025, September 10). Adsorption Behaviors of Chlorosilanes, HCl, and H 2 on the Si(100) Surface: A First-Principles Study.
- ResearchGate. (2025, December 22). HCl-mediated silylation of C–H bonds in (hetero)arenes with trialkylsilanes.
- Creative Proteomics. (n.d.). Protocol for Chemical Cross-Linking.
- ResearchGate. (2023, January 24). Determination of the crosslink density of silica-filled styrene butadiene rubber compounds by different analytical methods.
- PMC. (2011, September 30). Measurements of Elastic Moduli of Silicone Gel Substrates with a Microfluidic Device.
- PubMed Central. (2022, November 10). Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study.
- (2025, June 18). How to Troubleshoot Common Issues in Silicone Molding.
- DTIC. (1991, May 2). Synthesis and Characterization of Polysilanes.
- European Patent Office. (n.d.). Purification of chlorosilanes.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- ResearchGate. (n.d.). Looking over Liquid Silicone Rubbers: (1) Network Topology vs Chemical Formulations | Request PDF.
- ResearchGate. (n.d.). Material data determination of liquid silicone rubber: characterization methods for a reliable injection moulding simulation.
- (n.d.). Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines.
- DTIC. (1970, January 28). Crosslink Density Determinations for Polymeric Materials.
- MIT. (2025, April 25). Cations Derived from Proton Sponge: Modification of Halide Ion Coordination Chemistry Through Intermolecular Interactions.
- ResearchGate. (n.d.). {[2-Methyl-2-(phenoxymethyl)propane-1,3-diyl]bis(oxy)}dibenzene.
- MDPI. (n.d.). Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses.
- ACS Publications. (2019, May 22). Determination of the Crosslinking Density of a Silicone Elastomer.
- Amazon S3. (n.d.). This compound.
- UVIC. (n.d.). Proton sponge phosphines: electrospray-active ligands†‡.
- NIH. (n.d.). A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes.
- YouTube. (2024, February 26). Silicone Mold Making: Calculating Volume & Material Selection.
- MDPI. (n.d.). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films.
- PMC. (n.d.). Effect of the Cross-Linking Density on the Swelling and Rheological Behavior of Ester-Bridged β-Cyclodextrin Nanosponges.
- ProteoChem. (n.d.). BS3 Crosslinking Protocol.
- OSTI.GOV. (2018, September 6). Non-Ideality in Silicone Network Formation via Solvent Swelling and 1H Double-Quantum NMR.
- PubMed Central. (2023, May 30). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers.
- ResearchGate. (2025, August 9). Reaction of Si with HCl to Form Chlorosilanes.
- ResearchGate. (2017, February 20). Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking.
- ResearchGate. (2025, August 5). Applications of caged-designed proton sponges in base-catalyzed transformations.
- CovalX. (2014, October 14). Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide, Zero-Length Cross-Linker.
- (n.d.). Functional Groups.
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Issues with aggregation during surface modification with 1,3-Bis(chlorodimethylsilyl)propane
Welcome to the technical support center for surface modification using 1,3-Bis(chlorodimethylsilyl)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this bifunctional silane for surface functionalization. Here, we address common issues, particularly aggregation, and provide in-depth, field-proven troubleshooting strategies and answers to frequently asked questions.
Troubleshooting Guide: Conquering Aggregation and Ensuring Uniform Surfaces
Aggregation is a primary challenge when working with reactive dichlorosilanes like this compound. This phenomenon arises from premature hydrolysis and subsequent polymerization of the silane molecules in solution or on the surface before a uniform monolayer can form. The following section provides a systematic approach to diagnosing and resolving these issues.
Question: My modified surface shows visible aggregates or a hazy appearance. What is causing this and how can I fix it?
Answer: This is a classic sign of uncontrolled polymerization of the silane. The root cause almost always lies in the presence of excess water and improper reaction conditions. This compound is highly sensitive to moisture, which can lead to hydrolysis of the chlorodimethylsilyl groups into reactive silanols.[1] These silanols can then condense with each other, forming polysiloxane chains that precipitate as aggregates on your surface instead of forming a uniform, covalently bound layer.
Here’s a logical workflow to diagnose and solve this problem:
Step 1: Rigorous Substrate Cleaning and Activation
The journey to a perfect monolayer begins with an impeccably clean and activated substrate. The goal is to remove all organic and particulate contaminants and to generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Problem: Insufficient surface hydroxyl groups or the presence of organic residues can hinder the covalent attachment of the silane, promoting silane-silane interactions (aggregation) over silane-surface reactions.
-
Solution: Implement a robust cleaning protocol. The choice of method depends on your substrate material.
| Substrate Type | Recommended Cleaning Protocol | Key Considerations |
| Silicon/Glass | Piranha Solution: A 7:3 (v/v) mixture of concentrated H2SO4 and 30% H2O2 at 90-120°C for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials.[2] | This is a highly effective method for removing organic residues and hydroxylating the surface. |
| RCA Clean: A multi-step process involving SC-1 (NH4OH/H2O2/H2O) and SC-2 (HCl/H2O2/H2O) solutions to remove organic and metallic contaminants.[3][4] | A standard in the semiconductor industry, it provides a very clean and reproducible surface. | |
| Zirconia/Other Oxides | UV/Ozone Treatment: Exposure to UV radiation in the presence of ozone effectively removes organic contaminants.[5] | A dry and effective method for sensitive substrates. |
| Methanol/HCl Wash followed by H2SO4: A two-step process involving a 1:1 MeOH/HCl wash followed by immersion in concentrated sulfuric acid.[6] | Proven effective for preparing glass slides for uniform silanization.[6] |
dot
Caption: The Critical Role of Water in Silanization.
Step 3: Optimization of Reaction Parameters
Fine-tuning the reaction conditions can significantly impact the quality of the resulting surface modification.
-
Problem: Suboptimal concentration, temperature, or reaction time can either lead to incomplete surface coverage or promote aggregation.
-
Solution: Systematically optimize these parameters.
| Parameter | Recommended Range | Rationale |
| Silane Concentration | 1-5% (v/v) | A lower concentration reduces the likelihood of intermolecular reactions in the solution, favoring the reaction with the surface. |
| Reaction Time | 30-120 minutes | Sufficient time is needed for the silane to diffuse to the surface and react. However, excessively long times can increase the chance of solution-phase polymerization. |
| Temperature | Room Temperature to 60°C | Elevated temperatures can accelerate the reaction but may also increase the rate of undesirable side reactions. Start at room temperature and gently heat if necessary. |
Step 4: Post-Reaction Curing and Rinsing
Proper post-processing is essential to remove any physisorbed silane molecules and to complete the cross-linking of the surface layer.
-
Problem: Unreacted or loosely bound silane molecules can appear as aggregates and can detach over time, leading to an unstable surface.
-
Solution: Implement a thorough rinsing and curing protocol.
-
Rinsing: Immediately after the reaction, rinse the substrate thoroughly with the anhydrous solvent used for the reaction (e.g., toluene) to remove excess silane. Follow this with a rinse in a more polar solvent like isopropanol or ethanol to remove any remaining byproducts.
-
Curing: Bake the modified substrate at 100-120°C for 30-60 minutes. This step promotes further covalent bonding between adjacent silane molecules on the surface and drives off any remaining water and HCl byproduct, resulting in a more stable and cross-linked layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with a hydroxylated surface?
A1: The reaction proceeds via a two-step mechanism. First, the chlorodimethylsilyl group reacts with trace amounts of water on the surface to form a reactive silanol (-Si-OH) intermediate, releasing hydrochloric acid (HCl) as a byproduct. [7][8]This silanol then condenses with a hydroxyl group on the substrate surface, forming a stable covalent Si-O-Substrate bond. [9]Because the molecule is bifunctional, the second chlorodimethylsilyl group can either react with another surface hydroxyl group or with a neighboring silane molecule that has also attached to the surface, creating a cross-linked network. [10][11] Q2: Can I use this compound in aqueous solutions?
A2: No. This compound is extremely sensitive to moisture and will rapidly hydrolyze and polymerize in the presence of bulk water, leading to the formation of insoluble polysiloxanes. [1][8]All reactions must be carried out in anhydrous organic solvents under an inert atmosphere.
Q3: How can I confirm that the surface modification was successful and uniform?
A3: Several surface characterization techniques can be employed:
-
Contact Angle Goniometry: A successful modification with the hydrophobic this compound will result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and chlorine on the surface and provide information about the chemical bonding states.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity of the coating, as well as to identify the presence of aggregates.
Q4: My application requires a less reactive silane. Are there any alternatives?
A4: Yes. If the high reactivity of chlorosilanes is problematic, you might consider using alkoxysilanes (e.g., those with methoxy or ethoxy groups). These silanes are less reactive and their hydrolysis is typically catalyzed by an acid or base, offering more control over the reaction. However, the reaction times are generally longer. Functional silanes are key in optimizing interfacial properties that control adhesion and durability. [12] Q5: What are the primary safety precautions when handling this compound?
A5: This compound is corrosive and reacts with moisture to produce HCl gas. [1]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Store the reagent under an inert atmosphere and away from moisture. [13]
References
- UTEP. Substrate Cleaning.
-
Wikipedia. Chlorosilane. Retrieved from [Link]
-
ResearchGate. Modification of SiO2 Nanoparticles by Bifunctional Silanes. Retrieved from [Link]
-
ProChimia Surfaces. Silanes Surfaces Protocols. Retrieved from [Link]
-
Gelest. Surface Modification with Silanes: Optimizing Inorganic Material Performance. Retrieved from [Link]
-
Xiamen Powerway Advanced Material Co., Ltd. How to Clean the Silicon Substrate before Photolithography?. Retrieved from [Link]
-
ResearchGate. What could be the best cleaning strategy of zirconia before its silanization?. Retrieved from [Link]
-
ResearchGate. Comparison of chemical cleaning methods of glass in preparation for silanization. Retrieved from [Link]
-
ResearchGate. Theoretical study of the hydrolysis of chlorosilane. Retrieved from [Link]
-
OnlyTRAININGS. Using Organofunctional Silanes And Silane Modified Polymers To Achieve Key Performance Enhancements In Your Applications. Retrieved from [Link]
-
ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water.... Retrieved from [Link]
-
ResearchGate. Optimizing the immobilization of gold nanoparticles on functionalized silicon surfaces: Amine- vs thiol-terminated silane. Retrieved from [Link]
-
Beilstein Journals. Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of this compound in Advanced Materials. Retrieved from [Link]
-
ResearchGate. Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1,3-Bis(chlorodimethylsilyl)propane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(chlorodimethylsilyl)propane. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile bifunctional organosilicon compound.[1][][3][4] Its primary utility stems from the two chlorodimethylsilyl groups attached to a propane linker.[][5] Key applications include:
-
Crosslinking Agent: It is used to form cross-linked polymer networks, enhancing the mechanical strength, thermal stability, and chemical resistance of materials.[5][6]
-
Adhesion Promoter: It can improve the bond between organic polymers and inorganic substrates like glass, metals, and ceramics.[1][6]
-
Precursor for Polysiloxanes: It serves as a monomer in the synthesis of polysiloxanes with specific, controlled structures.[5]
-
Protecting Group in Organic Synthesis: The silyl groups can be used to protect sensitive functional groups during multi-step synthetic sequences.[1][6]
Q2: How should I handle and store this compound?
A2: this compound is sensitive to moisture.[5][7] Exposure to water or humid air will lead to hydrolysis of the silicon-chlorine bonds, forming silanols and releasing hydrochloric acid.[5] This will affect the purity and reactivity of the compound. Therefore, it is crucial to:
-
Store under an inert atmosphere: Keep the compound in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.
-
Use a dry and well-ventilated area: Handle the compound in a fume hood with low humidity.
-
Use dry solvents and glassware: Ensure all solvents and glassware are thoroughly dried before use to prevent premature hydrolysis.
Q3: What are the most common types of catalysts used in reactions with this compound?
A3: The choice of catalyst depends on the desired reaction. The two most common reaction types are hydrosilylation and polysiloxane synthesis.
-
For Hydrosilylation Reactions: Transition metal complexes are the catalysts of choice. Platinum-based catalysts like Karstedt's catalyst and Speier's catalyst are widely used due to their high activity.[8][9] Rhodium[8][10][11][12][13][14] and ruthenium[15] catalysts are also employed, often to achieve specific regioselectivity.
-
For Polysiloxane Synthesis: Lewis acids are commonly used to catalyze the condensation of silanols (formed from the hydrolysis of the chlorosilane) or to promote ring-opening polymerization.[16][17][18] Strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) are effective for controlled polysiloxane synthesis via reactions like the Piers-Rubinsztajn reaction.[19]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield in Hydrosilylation Reaction with a Platinum Catalyst
Q4: I am performing a hydrosilylation reaction between an alkene and this compound using Karstedt's catalyst, but my product yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in platinum-catalyzed hydrosilylation can stem from several factors. Here is a systematic approach to troubleshoot this issue:
Potential Cause 1: Catalyst Inhibition or Deactivation
-
Explanation: Platinum catalysts are sensitive to impurities. Functional groups such as amines, thiols, and phosphines can coordinate to the platinum center and inhibit its catalytic activity. The presence of these functional groups in your alkene substrate or solvent can poison the catalyst.
-
Solution:
-
Purify Reactants and Solvents: Ensure your alkene and solvent are free from catalyst poisons. Purification methods may include distillation, passing through a column of activated alumina or silica gel, or using a commercial purification system.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading might overcome the effect of trace impurities. However, this is not ideal as it increases cost and potential side reactions.
-
Potential Cause 2: Sub-optimal Reaction Temperature
-
Explanation: Hydrosilylation reactions have an optimal temperature range. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to catalyst decomposition or side reactions.
-
Solution:
-
Optimize Temperature: Perform small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the optimal condition for your specific substrates.
-
Monitor Reaction Progress: Use techniques like NMR, GC, or IR spectroscopy to monitor the consumption of starting materials and the formation of the product over time at different temperatures.
-
Potential Cause 3: Incorrect Stoichiometry
-
Explanation: The stoichiometry of the reactants is crucial. An excess of the alkene can sometimes lead to side reactions, while an excess of the silane might remain unreacted, complicating purification.
-
Solution:
-
Verify Stoichiometry: Start with a 1:1 molar ratio of alkene to Si-H bonds. Since this compound has two Si-Cl bonds that will be converted to Si-H for the hydrosilylation, ensure your stoichiometry reflects this. If you are using the dichloro starting material for a subsequent hydrosilylation, it will first need to be converted to the dihydride.
-
Incremental Addition: In some cases, slow, dropwise addition of one reactant to the other can improve yields by maintaining a low concentration of the added reactant and minimizing side reactions.
-
Troubleshooting Workflow for Low Hydrosilylation Yield
Caption: Decision tree for selecting the appropriate catalyst class.
References
- Parrillo, D., Lewis, K. M., Badani, M., Prabhakar, T. L., & Rao, R. (n.d.). 280b Catalyst Selection for the Hydrosilylation Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound.
- Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). PMC - NIH.
- Key Applications of 1,3-Bis(chlorodimethylsilyl)
- CymitQuimica. (n.d.). CAS 2295-06-9: this compound.
- Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. (2019). MDPI.
- Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. (2016). American Chemical Society - ACS Figshare.
- [μ-3,3′-Diisopropyl-1,1′-(propane-1,3-diyl)bis(1,3-diazinan-2-ylidene)]bis[bromido(η4-cycloocta-1,5-diene)rhodium(I)]. (n.d.). PMC - NIH.
-
Precious Metal Catalysts. (n.d.). .
- WO2015026691A1 - Catalyst for synthesis of siloxanes. (n.d.).
- Pt-Catalyzed Hydrosilylation of 1,3-Diynes with Triorganosilanes: Regio- and Stereoselective Synthesis of Mono- or Bis-silyl
- Identifying the best rhodium-modified catalyst and the best reaction conditions with ChemSCAN for the synthesis of aroma compounds. (n.d.). H.E.L Group.
- Stable Lewis Acid as a Catalyst, a Synthetic Raw Material, and an Additive. (n.d.). TCI Chemicals.
- Ionic Liquids as Solvents for Rhodium and Platinum Catalysts Used in Hydrosilyl
- Propane Dehydrogenation on Platinum Catalysts: Identifying the Active Sites through Bayesian Analysis | Request PDF. (n.d.).
- CAS 2295-06-9 this compound. (n.d.). BOC Sciences.
- CAS 2295-06-9 this compound. (n.d.). Alfa Chemistry.
- CAS NO.2295-06-9 this compound. (n.d.). Electronic Chemicals Supplier Daken Chem.
- Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines. (n.d.).
- Propane Dehydrogenation on Platinum Catalysts: Identifying the Active Sites through Bayesian Analysis. (2022).
- Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. (2023). MDPI.
- Combustion Chemistry of Propane: A Case Study of Detailed Reaction Mechanism Optimiz
- Thermally Stable and Regenerable Platinum–Tin Clusters for Propane Dehydrogenation Prepared by
- Bayesian Optimization for Chemical Reactions. (n.d.). CHIMIA.
- From the Surface to the Reactor: Identifying the Active Sites for Propane Dehydrogenation on Platinum-Based Catalysts Through Density Functional Theory, Experimental Data, and Uncertainty Quantific
- Rhodium-catalyzed borylative carbon monoxide reduction to gem -diborylmethane. (2020). TIB.
- Novel Main Group Lewis Acids for Synthesis and Catalysis. (n.d.). -ORCA - Cardiff University.
- Best rhodium-modified catalyst for synthesis of aroma compounds. (2025). H.E.L Group.
- Bimetallic and Trimetallic Catalysts Advancements in the Conventional and MW-Assisted Propane Dehydrogen
- Crystal structure of bis[1,3-bis(diphenylphosphanyl)propane-κ2 P,P′]platinum(II)
- Work-up Procedures for Reactions Involving "Propane, 2,2-bis(ethylthio)-". (n.d.). Benchchem.
- Rational catalyst synthesis for the chemical conversion of propane-1,2-diol to value-added products. (2025). Open Research Newcastle.
- SAFETY D
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- 16. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Products Synthesized with 1,3-Bis(chlorodimethylsilyl)propane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Bis(chlorodimethylsilyl)propane. This guide is designed to provide expert advice and practical solutions for the purification challenges you may encounter during your synthetic work. The bifunctional nature of this compound makes it a versatile reagent for creating complex molecules, but it also introduces specific purification hurdles.[1][2] This resource, structured as a series of troubleshooting guides and frequently asked questions, will help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might face during the purification of your target molecule.
Scenario 1: My final product is contaminated with a white, insoluble solid.
Question: After my reaction and work-up, I have a significant amount of a white, insoluble solid in my crude product. What is it, and how can I get rid of it?
Answer:
This is a very common issue when working with chlorosilanes like this compound. The white solid is almost certainly polysiloxanes.
Causality: The chlorodimethylsilyl groups are highly susceptible to hydrolysis, reacting readily with any trace moisture in your reaction setup, solvents, or during the aqueous work-up.[3][4] This hydrolysis generates silanols (Si-OH), which then rapidly undergo condensation to form stable, polymeric Si-O-Si (siloxane) chains.[3][5] Because this compound has two reactive sites, it can readily form cross-linked polymers, which are typically insoluble in common organic solvents.
Step-by-Step Protocol for Removal:
-
Initial Filtration: Before any further purification, filter your crude product mixture through a pad of Celite® or diatomaceous earth. This will remove the bulk of the insoluble polysiloxane. Wash the filter cake with a small amount of the solvent you used to dissolve your crude product to ensure you don't lose any desired material.
-
Solvent Selection for Chromatography: If your desired product is soluble, the remaining finely dispersed polysiloxanes can often be removed during chromatography. Choose a solvent system in which your product is soluble but the polysiloxanes are not.
-
Dry Loading for Chromatography: To prevent clogging the column, it is often best to dry-load your sample.
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (or another suitable stationary phase like Celite®) to the solution to form a free-flowing powder.
-
Carefully evaporate the solvent under reduced pressure.
-
Gently load the resulting powder onto the top of your chromatography column.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: When quenching the reaction, consider using a non-aqueous work-up if your product is compatible. If an aqueous work-up is necessary, perform it at low temperatures (0 °C) and as quickly as possible to minimize hydrolysis of any unreacted starting material.
Scenario 2: My product is decomposing on the silica gel column.
Question: I'm trying to purify my product using flash column chromatography with silica gel, but I'm seeing significant degradation. What's happening and what are my alternatives?
Answer:
Product decomposition on silica gel is a frequent problem when dealing with silyl-containing compounds, especially those that are sensitive to acid.
Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[6] These acidic sites can catalyze the cleavage of silyl ethers or other acid-labile functional groups in your molecule.[7][8] Even if your target molecule is stable, residual unreacted chlorosilyl groups can react with the silica gel, leading to decomposition or irreversible binding to the column.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting product decomposition during chromatography.
Detailed Protocols:
-
Neutralizing Silica Gel:
-
Prepare your column as usual.
-
Before loading your sample, flush the column with your chosen eluent containing 1-2% triethylamine.
-
Run the column as you normally would. The triethylamine will neutralize the acidic sites on the silica. Be aware that this may alter the elution profile of your compound.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive compounds. Start with neutral alumina and if decomposition is still an issue, basic alumina can be used. You will likely need to re-optimize your solvent system.
-
Florisil® or Celite®: These are less acidic than silica and can be effective for purifying sensitive compounds.
-
-
Non-Chromatographic Methods:
-
Vacuum Distillation: If your product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation is an excellent method for purification.[9] It avoids contact with any stationary phase.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique.[10][11][12][13] The key is to find a solvent system where your product is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities I should expect when using this compound?
You should anticipate the following impurities:
-
Polysiloxanes: As discussed in the troubleshooting guide, these are formed from the hydrolysis of the chlorosilyl groups.[3]
-
Partially Reacted Starting Material: If your reaction did not go to completion, you might have compounds where only one of the two chlorosilyl groups has reacted.
-
Silanols: These are the initial hydrolysis products (R-Si(CH₃)₂-OH) before they condense to form siloxanes. They are more polar than your desired product.
-
Excess Amine/Base: If you used an amine base like triethylamine or imidazole to scavenge the HCl generated during the reaction, this will be present in your crude mixture.[14][15]
2. How can I effectively remove the amine base (e.g., triethylamine) after the reaction?
-
Aqueous Wash: A simple and effective method is to wash your organic layer with a dilute acidic solution, such as 1M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).[14][15] The amine will be protonated, forming a salt that is soluble in the aqueous phase. Be cautious, as this can promote the hydrolysis of any remaining chlorosilane.
-
Evaporation: If you used a volatile amine like triethylamine, it can often be removed along with the solvent under reduced pressure.
-
Chromatography: The amine will typically have a different polarity than your product and can be separated by column chromatography.
3. What is the best way to monitor my column chromatography? My product is not UV-active.
Many organosilicon compounds do not have a UV chromophore, making TLC visualization challenging. Here are some effective staining methods:
| Staining Agent | Procedure | Compounds Visualized |
| Potassium Permanganate (KMnO₄) | Dip the TLC plate in the stain and gently heat with a heat gun. | Compounds with oxidizable groups (alkenes, alkynes, alcohols, etc.). Most organic compounds will eventually show up as yellow/brown spots on a purple background. |
| Phosphomolybdic Acid | Dip the plate in the stain and heat. | A general stain for most organic compounds, which appear as dark blue/green spots. |
| Vanillin Stain | Dip the plate in the stain and heat. | Gives a range of colors for different functional groups. |
| Iodine Chamber | Place the TLC plate in a sealed chamber with a few crystals of iodine. | Most organic compounds will absorb the iodine vapor and appear as brown spots. This is often a reversible process. |
4. Can I use recrystallization to purify a liquid product?
No, recrystallization is a purification technique for solid compounds.[10][11][12][13] For liquid products, the most suitable analogous technique is vacuum distillation.
5. How should I store this compound and my purified products?
Due to their moisture sensitivity, this compound and any products still containing silyl groups should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[4][9] It is also advisable to store them in a cool, dry place.
References
-
Silyl ether - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Silyl ether - chemeurope.com. (n.d.). Retrieved January 20, 2026, from [Link]
-
Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - European Patent Office - EP 0879821 B1. (2004, July 7). Retrieved January 20, 2026, from [Link]
-
Flash column on silyl enol ether : r/chemistry - Reddit. (2025, April 15). Retrieved January 20, 2026, from [Link]
-
Understanding silica – why matching TLC and flash silica is important for good flash column chromatography | Biotage. (2023, January 30). Retrieved January 20, 2026, from [Link]
-
Synthesis of organosilicon compounds - UNT Digital Library. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hydrolysis and polycondensation - Chemiedidaktik Uni Wuppertal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Purifying compound containing trimethylsilyl group by column chromatography - Reddit. (2022, July 29). Retrieved January 20, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 20, 2026, from [Link]
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recrystallization1. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Review of Organosilanes in Organic Chemistry - Fisher Scientific. (n.d.). Retrieved January 20, 2026, from [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved January 20, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Organosilicon Reagents in Natural Product Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymeris... - YouTube. (2023, July 24). Retrieved January 20, 2026, from [Link]
-
Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
techniques for silylation - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Key Applications of this compound in Advanced Materials. (n.d.). Retrieved January 20, 2026, from [Link]
-
Silylation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Characterization of 1,3-Bis(chlorodimethylsilyl)propane Modified Surfaces Using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realms of advanced materials, biomaterials, and drug delivery systems, the precise control of surface chemistry is paramount. Surface modification with organosilanes is a cornerstone technique for tailoring the interfacial properties of various substrates, influencing everything from cellular adhesion to the stability of implantable devices. Among the diverse array of silanizing agents, 1,3-Bis(chlorodimethylsilyl)propane (BCDSP) presents a unique bifunctional architecture, offering the potential for robust, cross-linked surface layers.
This guide provides an in-depth technical comparison of BCDSP-modified surfaces with those treated with other common silanization agents, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS). As Senior Application Scientists, we aim to deliver not just a protocol, but a comprehensive understanding of the underlying principles and a practical framework for interpreting XPS data to validate and optimize your surface modification strategies.
The Significance of Bifunctional Dichlorosilanes in Surface Engineering
Traditional surface modification often employs monofunctional silanes, which form a self-assembled monolayer on the substrate. BCDSP, with its two chlorodimethylsilyl groups separated by a propane linker, offers a distinct advantage. The dual reactive sites allow for the potential of intra- and intermolecular cross-linking on the surface. This can lead to the formation of a more stable and dense silane network compared to its monofunctional counterparts. The dichloro functionality of each silyl group also provides two reactive sites for covalent attachment to hydroxylated surfaces, further enhancing the stability of the resulting film.
The choice between a monofunctional and a bifunctional silane, or between a chlorosilane and an alkoxysilane, is a critical experimental decision. Chlorosilanes, such as BCDSP, are generally more reactive than their alkoxy counterparts, leading to faster reaction times. However, this high reactivity also necessitates careful control of anhydrous conditions to prevent premature hydrolysis and uncontrolled polymerization in solution.
Unveiling the Surface Chemistry: The Power of XPS
X-ray Photoelectron Spectroscopy is an indispensable surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top 1-10 nanometers of a material. In the context of silanized surfaces, XPS allows us to:
-
Confirm the presence of the silane: By detecting the core-level electrons of silicon (Si 2p), carbon (C 1s), and, if present, other elements like nitrogen (N 1s) or oxygen (O 1s).
-
Determine the chemical bonding states: High-resolution spectra of each element reveal shifts in binding energy that correspond to different chemical environments. For instance, we can distinguish between silicon bonded to carbon (Si-C), silicon bonded to oxygen in the siloxane network (Si-O-Si), and silicon bonded to the substrate (Si-O-Substrate).
-
Quantify the surface composition: The relative peak areas in the XPS spectra can be used to determine the atomic concentrations of the elements on the surface, providing insights into the thickness and uniformity of the silane layer.
Interpreting the XPS Signature of a BCDSP-Modified Surface
While specific experimental XPS data for BCDSP-modified surfaces is not widely published, we can predict the expected spectral features based on the known binding energies of analogous chemical moieties.
Predicted High-Resolution XPS Spectra of a BCDSP-Modified Surface:
-
Si 2p Spectrum: The Si 2p spectrum is the primary indicator of successful silanization. For a BCDSP layer covalently bonded to a hydroxylated substrate (like a silicon wafer with a native oxide layer), we would expect to see a main peak corresponding to the O-Si-(C)₂ species. This peak is anticipated to appear at a binding energy of approximately 102.0 - 103.0 eV . The presence of Si-O-Si cross-linking would also contribute to this peak. A smaller, higher binding energy shoulder or peak around 103.3 eV could be attributed to SiO₂ from the underlying substrate if the silane layer is very thin.
-
C 1s Spectrum: The C 1s spectrum provides information about the organic part of the silane molecule. For BCDSP, we would expect to deconvolve the C 1s peak into at least two components:
-
O 1s Spectrum: The O 1s spectrum will show contributions from the underlying substrate's oxide layer (e.g., SiO₂ at ~532.5-533.0 eV) and the newly formed Si-O-substrate and Si-O-Si linkages, which typically appear at slightly lower binding energies.
-
Cl 2p Spectrum: The absence of a Cl 2p signal (around 200 eV) is a critical indicator of a complete reaction and proper rinsing, as it confirms the hydrolysis of the chlorosilyl groups and the removal of any unreacted BCDSP or byproducts.
A Comparative Analysis: BCDSP vs. Other Silanization Agents
The choice of silane has a profound impact on the resulting surface properties. Here, we compare BCDSP with two widely used silanes: (3-aminopropyl)triethoxysilane (APTES), a monofunctional alkoxysilane, and octadecyltrichlorosilane (OTS), a monofunctional chlorosilane.
| Feature | This compound (BCDSP) | (3-Aminopropyl)triethoxysilane (APTES) | Octadecyltrichlorosilane (OTS) |
| Functionality | Bifunctional (Dichlorosilyl) | Monofunctional (Trialkoxysilyl) | Monofunctional (Trichlorosilyl) |
| Reactivity | High (Chlorosilane) | Moderate (Alkoxysilane) | Very High (Trichlorosilane) |
| Potential for Cross-linking | High (two silyl groups) | Moderate (forms polysiloxane networks) | Moderate (forms polysiloxane networks) |
| Resulting Surface | Hydrophobic (due to methyl groups and propane linker) | Hydrophilic (due to terminal amine group) | Very Hydrophobic (due to long alkyl chain) |
| Byproducts of Reaction | HCl (corrosive) | Ethanol | HCl (corrosive) |
| XPS Signature (Si 2p) | ~102.0 - 103.0 eV (O-Si-C₂) | ~102.0 - 103.0 eV (O-Si-C) | ~102.0 - 103.5 eV (O-Si-C) |
| XPS Signature (C 1s) | Si-C (~284.2 eV), C-C/C-H (~285.0 eV) | C-N (~286.5 eV), C-C (~285.0 eV), C-Si (~284.5 eV) | C-C/C-H (~285.0 eV), C-Si (~284.5 eV) |
| Unique XPS Peak | - | N 1s (~400 eV) | - |
| Hydrolytic Stability | Potentially high due to cross-linking | Moderate | High, but sensitive to preparation conditions |
Causality Behind Experimental Choices:
-
Why choose a chlorosilane like BCDSP or OTS? For applications requiring rapid and robust surface modification, the high reactivity of chlorosilanes is advantageous. However, the generation of HCl necessitates the use of acid-resistant substrates and careful handling.
-
Why choose an alkoxysilane like APTES? For sensitive substrates or when a less aggressive reaction is desired, alkoxysilanes are preferable. The slower reaction kinetics also allow for better control over the formation of the self-assembled monolayer.
-
Why choose a bifunctional silane like BCDSP? When enhanced stability and a more densely cross-linked surface are required, a bifunctional silane is the logical choice. The propane linker in BCDSP also provides a degree of flexibility to the resulting film.
Experimental Protocol: Surface Modification of a Silicon Wafer with BCDSP and XPS Characterization
This protocol outlines a self-validating system for modifying a silicon wafer with BCDSP and subsequently characterizing it with XPS.
Part 1: Substrate Preparation
-
Cleavage and Cleaning: Cleave a silicon wafer into appropriately sized pieces (e.g., 1 cm x 1 cm).
-
Solvent Sonication: Sequentially sonicate the wafers in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Hydroxylation: Immerse the cleaned wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Extreme caution must be exercised when handling piranha solution. This step generates a high density of hydroxyl groups on the silicon surface, which are the reactive sites for silanization.
-
Rinsing and Drying: Thoroughly rinse the wafers with deionized water and dry them under a stream of high-purity nitrogen gas.
Part 2: Silanization with BCDSP
-
Anhydrous Conditions: All glassware and solvents for this step must be scrupulously dried to prevent premature hydrolysis of the BCDSP.
-
Solution Preparation: Prepare a 1% (v/v) solution of BCDSP in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Surface Modification: Immerse the hydroxylated silicon wafers in the BCDSP solution for 1-2 hours at room temperature with gentle agitation.
-
Rinsing: After the reaction, rinse the wafers sequentially with anhydrous toluene, acetone, and isopropanol to remove any physisorbed silane.
-
Curing: Cure the modified wafers in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
Part 3: XPS Analysis
-
Instrument Setup: Use a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a survey spectrum (0-1100 eV) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, O 1s, and Cl 2p regions.
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Data Analysis: Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states and calculate the atomic concentrations.
Visualizing the Process and Logic
Caption: Experimental workflow for BCDSP surface modification and XPS validation.
Sources
A Senior Application Scientist's Guide to Quantifying Crosslinking with 1,3-Bis(chlorodimethylsilyl)propane
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, the deliberate formation of a three-dimensional network through crosslinking is a cornerstone for enhancing the mechanical, thermal, and chemical properties of materials.[1][2] The choice of crosslinking agent is pivotal, dictating the final characteristics of the polymer matrix. This guide provides an in-depth comparative analysis of analytical methods to quantify the degree of crosslinking, with a focus on the use of 1,3-Bis(chlorodimethylsilyl)propane , a bifunctional organosilane crosslinking agent.
The Critical Role of this compound in Polymer Modification
This compound is a versatile crosslinking agent whose bifunctional nature allows it to form stable siloxane bridges between polymer chains.[3] Its utility is particularly pronounced in polymers bearing active hydrogens, such as hydroxyl-terminated polymers, where it can significantly enhance properties like thermal stability and mechanical strength.
The crosslinking mechanism is a two-step process involving hydrolysis and condensation. The chlorodimethylsilyl groups first hydrolyze in the presence of moisture to form reactive silanol groups. These silanols then undergo condensation with hydroxyl groups on the polymer chains or with other silanol groups, forming stable Si-O-Si or Si-O-C linkages.[4][5][6]
Caption: Crosslinking mechanism of this compound.
A Comparative Guide to Analytical Quantification Methods
The accurate quantification of the degree of crosslinking is essential for ensuring lot-to-lot consistency and predicting the end-use performance of the material. Several analytical techniques can be employed, each with its own set of advantages and limitations.
Swelling Analysis: The Classical Approach
The swelling test is a simple and cost-effective method to estimate crosslink density.[7][8] It is based on the principle that a crosslinked polymer will swell, rather than dissolve, in a compatible solvent. The degree of swelling is inversely proportional to the crosslink density.
Principle: The extent of swelling is governed by the balance between the osmotic pressure driving the solvent into the polymer network and the elastic retractive force of the crosslinked chains. The Flory-Rehner equation is commonly used to calculate the crosslink density from the swelling data.[9]
Experimental Protocol: Swelling Test
-
Sample Preparation: Accurately weigh a small, precisely dimensioned sample of the crosslinked polymer (W_dry).
-
Solvent Immersion: Immerse the sample in a suitable solvent (e.g., toluene for non-polar polymers) in a sealed container at a constant temperature.
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which may take several hours to days.
-
Weight Measurement: Remove the swollen sample, quickly blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculation: Calculate the swelling ratio (Q) and subsequently the volume fraction of the polymer in the swollen gel (Vp). These values are then used in the Flory-Rehner equation to determine the crosslink density.
Caption: Workflow for a typical swelling test.
Spectroscopic Methods: A Molecular Insight
Spectroscopic techniques provide information about the chemical changes occurring during crosslinking at a molecular level.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful and rapid technique for monitoring the progress of silane crosslinking reactions.[10][11][12][13]
Principle: The disappearance of the Si-Cl band and the appearance of Si-O-Si or Si-O-C bands can be monitored. For this compound, one would monitor the disappearance of the Si-Cl stretch and the formation of siloxane bridges.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare thin films of the polymer at different stages of the crosslinking reaction.
-
Spectrum Acquisition: Record the FTIR spectra of the samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify and integrate the characteristic peaks corresponding to the Si-Cl, Si-O-Si, and Si-O-C bonds. The degree of crosslinking can be estimated by comparing the relative intensities of these peaks.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a highly effective technique for providing detailed structural information and quantifying the crosslink density.[15][16][17][18][19]
Principle: Crosslinking restricts the mobility of polymer chains, which can be detected by changes in NMR relaxation times (e.g., spin-spin relaxation time, T2). The density of crosslinks can be correlated with these changes. ¹³C and ²⁹Si NMR can directly probe the chemical environment of the crosslinking sites.
Thermal Analysis: Probing Thermomechanical Changes
Thermal analysis techniques are sensitive to changes in the physical and mechanical properties of polymers that are influenced by crosslinking.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[20][21][22][23][24]
Principle: Crosslinking affects the glass transition temperature (Tg) and the heat capacity of the polymer. An increase in crosslink density generally leads to an increase in Tg and a decrease in the change in heat capacity at the glass transition. For some systems, the exothermic heat of the crosslinking reaction can be measured to determine the extent of the reaction.[24]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the polymer sample into a DSC pan.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
Data Analysis: Determine the glass transition temperature (Tg) from the step change in the heat flow curve. The degree of crosslinking can be correlated with the shift in Tg.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. While not a direct measure of crosslinking, it provides information on the thermal stability imparted by the crosslinks.
Rheological Measurements: Characterizing Viscoelastic Properties
Rheology is the study of the flow and deformation of matter. It is a highly sensitive method for monitoring the progression of crosslinking and quantifying the final network properties.[9][25][26]
Principle: As crosslinking proceeds, the viscosity of the polymer increases, and it transitions from a liquid-like to a solid-like (gel) state. Dynamic mechanical analysis (DMA) can measure the storage modulus (G'), which is directly related to the crosslink density in the rubbery plateau region.[25][27]
Experimental Protocol: Rheological Measurement
-
Sample Preparation: Place the uncured polymer mixture between the parallel plates of a rheometer.
-
Curing Profile: Monitor the evolution of the storage (G') and loss (G'') moduli as a function of time at a constant temperature. The gel point is typically identified as the crossover point where G' = G''.
-
Frequency Sweep: Once cured, perform a frequency sweep to determine the rubbery plateau modulus, which can be used to calculate the crosslink density.
Comparison of Analytical Methods
| Method | Principle | Information Obtained | Advantages | Limitations |
| Swelling Test | Solvent uptake by the crosslinked network.[7] | Crosslink density, molecular weight between crosslinks (Mc). | Simple, low cost, widely applicable. | Indirect, time-consuming, dependent on polymer-solvent interaction parameter.[8] |
| FTIR Spectroscopy | Vibrational modes of chemical bonds.[10] | Qualitative and semi-quantitative information on the formation of crosslinks. | Fast, non-destructive, provides molecular-level information.[12] | Quantification can be challenging, requires calibration. |
| NMR Spectroscopy | Nuclear spin relaxation and chemical shifts.[15] | Quantitative crosslink density, network structure, and homogeneity. | Highly quantitative, provides detailed structural insights.[16][17] | Expensive instrumentation, requires specialized expertise. |
| DSC | Heat flow associated with thermal transitions.[24] | Glass transition temperature (Tg), extent of reaction. | Relatively fast, widely available. | Indirect measurement of crosslink density, sensitivity may be low for subtle changes.[20] |
| Rheology/DMA | Viscoelastic properties of the material.[25] | Gel point, crosslink density, modulus. | Highly sensitive to network formation, provides direct mechanical properties.[26] | Can be sensitive to sample preparation, requires specialized equipment. |
Alternative Bifunctional Silane Crosslinking Agents
While this compound is an effective crosslinker, other bifunctional silanes can be considered depending on the specific application requirements.
| Crosslinking Agent | Key Features | Potential Applications |
| 1,2-Bis(trimethoxysilyl)ethane (BTMSE) | Ethoxy groups lead to slower hydrolysis and longer pot life.[28] | Adhesives and sealants where a longer working time is needed.[29] |
| Bis(triethoxysilyl)octane (BTESO) | Longer alkyl chain provides more flexibility to the crosslinked network. | Applications requiring improved elasticity and impact resistance. |
| Dipodal Silanes | Form tighter networks with enhanced hydrolytic stability.[30] | Primers and coatings for aggressive aqueous environments. |
Conclusion
The quantification of the degree of crosslinking is a critical step in the development and quality control of polymeric materials. This guide has provided a comparative overview of the primary analytical methods available to researchers working with this compound and other crosslinking agents. The choice of the most appropriate technique will depend on the specific polymer system, the desired level of detail, and the available instrumentation. A multi-faceted approach, combining several of these techniques, will often provide the most comprehensive understanding of the crosslinked network structure and its impact on material performance.
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Fast Determination of the Crosslinking Degree of Crosslinked Polyethylene by Means of DSC Analysis. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Analysis of Cray Valley Specialty Co-crosslinking Agent versus Conventional Crosslinking Agents for Performance Gains. (2025, July 22). BDMAEE. Retrieved January 21, 2026, from [Link]
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Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance. (n.d.). Textile Science and Engineering. Retrieved January 21, 2026, from [Link]
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Quasi-isothermal modulated DSC as a valuable characterisation method for soft tissue biomaterial crosslinking reactions. (2020, April 1). PubMed Central. Retrieved January 21, 2026, from [Link]
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FTIR analysis of silane grafted high density polyethylene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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How to measure crosslinking density? (2013, June 28). ResearchGate. Retrieved January 21, 2026, from [Link]
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The difference between silane coupling agent and silane crosslinking agent. (2022, March 25). Retrieved January 21, 2026, from [Link]
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A colourimetric method for the determination of the degree of chemical cross-linking in aspartic acid-based polymer gels. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Polydimethylsiloxane crosslinking kinetics: A systematic study on Sylgard184 comparing rheological and thermal approaches. (2022, May 18). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to 1,3-Bis(chlorodimethylsilyl)propane and Other Bis(chloroalkyl)silanes for Researchers and Drug Development Professionals
In the landscape of advanced materials and complex organic synthesis, bifunctional organosilanes serve as indispensable molecular bridges and versatile building blocks. Among these, 1,3-Bis(chlorodimethylsilyl)propane and its homologs have carved a niche as critical reagents for applications ranging from polymer crosslinking to the protection of sensitive functional groups. This guide offers an in-depth comparison of this compound with other commercially available bis(chloroalkyl)silanes, providing researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their work.
Introduction to Bis(chloroalkyl)silanes
Bis(chloroalkyl)silanes are a class of organosilicon compounds characterized by two chlorosilyl groups linked by an alkyl chain. Their bifunctionality allows them to react at both ends, making them ideal for creating linkages between molecules or surfaces. The general structure can be represented as Cl(CH₃)₂Si-(CH₂)n-Si(CH₃)₂Cl, where 'n' denotes the number of methylene units in the alkyl chain. This structural parameter is a key determinant of the molecule's reactivity, flexibility, and suitability for specific applications.
This guide will focus on the comparison of this compound (n=3) with its common counterparts: 1,2-Bis(chlorodimethylsilyl)ethane (n=2) and 1,4-Bis(chlorodimethylsilyl)butane (n=4).
Synthesis and Physicochemical Properties
The industrial synthesis of bis(chlorodimethylsilyl)alkanes is typically achieved through hydrosilylation reactions.[1] This process involves the addition of a silane containing a silicon-hydrogen bond across a carbon-carbon double bond, often catalyzed by platinum complexes. For instance, the synthesis of this compound can be achieved by the hydrosilylation of allyl chloride with dichlorodimethylsilane.
The physical and chemical properties of these silanes are summarized in the table below. The length of the alkyl chain influences properties such as boiling point, melting point, and density.
| Property | 1,2-Bis(chlorodimethylsilyl)ethane | This compound | 1,4-Bis(chlorodimethylsilyl)butane |
| CAS Number | 13528-93-3 | 2295-06-9 | Not readily available |
| Molecular Formula | C₆H₁₆Cl₂Si₂ | C₇H₁₈Cl₂Si₂[2] | C₈H₂₀Cl₂Si₂ |
| Molecular Weight | 215.27 g/mol | 229.29 g/mol [] | 243.32 g/mol |
| Boiling Point | 198 °C / 734 mmHg | 94 °C / 19 mmHg[2] | Not readily available |
| Melting Point | 35-38 °C | Liquid at room temperature | Not readily available |
| Density | ~0.99 g/cm³ | 1.024 g/cm³[] | Not readily available |
Comparative Reactivity and Performance
The primary reactive sites in these molecules are the silicon-chlorine bonds, which are susceptible to nucleophilic attack. This reactivity is the basis for their utility in a wide range of applications.
Reactivity Towards Nucleophiles and Hydrolysis
The reactivity of the Si-Cl bond is influenced by the steric hindrance around the silicon atom and the electronic effects of the substituents. In these bis(chloroalkyl)silanes, the dimethylsilyl groups are constant, and the primary variable is the length of the interconnecting alkyl chain.
While direct comparative kinetic studies are not extensively available in the literature, we can infer relative reactivity based on fundamental chemical principles. The reactivity of the two chlorosilyl groups can be influenced by intramolecular interactions. In the case of 1,2-bis(chlorodimethylsilyl)ethane, the two silicon centers are in close proximity, which could potentially lead to through-space electronic effects or steric hindrance after the first substitution, influencing the reactivity of the second silyl chloride. For the propane and butane analogs, the greater separation between the reactive centers suggests that they are more likely to behave as independent functional groups.
Hydrolytic stability is another critical factor. The Si-Cl bond readily hydrolyzes in the presence of moisture to form silanols (Si-OH), which can then undergo self-condensation to form siloxane bonds (Si-O-Si). The rate of hydrolysis is a key parameter in applications such as surface modification and as coupling agents.
Figure 1: General reaction pathway for the hydrolysis and condensation of bis(chloroalkyl)silanes.
Application as Crosslinking Agents in Polymers
A primary application of these bifunctional silanes is as crosslinking agents for polymers, particularly polysiloxanes.[4] The ability to form two bonds allows for the creation of a three-dimensional network within the polymer matrix, which significantly enhances mechanical properties such as tensile strength and thermal stability.[5][6]
The length of the alkyl chain between the silicon atoms acts as a spacer and influences the flexibility of the resulting crosslinked network.
-
1,2-Bis(chlorodimethylsilyl)ethane: The short ethylene bridge results in a more rigid crosslink, which can lead to harder, more brittle materials.
-
This compound: The propylene chain offers a balance of rigidity and flexibility, making it a versatile crosslinker for a variety of applications.[1]
-
1,4-Bis(chlorodimethylsilyl)butane: The longer butylene chain provides greater flexibility to the polymer network, resulting in softer, more elastomeric materials.
While specific comparative data on the mechanical properties of polymers crosslinked with these exact molecules is sparse, the general trend of increasing flexibility with longer chain length is a well-established principle in polymer chemistry.
Figure 2: Schematic of polymer crosslinking using a bis(chloroalkyl)silane.
Performance as Adhesion Promoters
Bis(chloroalkyl)silanes are effective adhesion promoters, creating a durable link between inorganic substrates (like glass, metals, and ceramics) and organic polymers.[7] The chlorosilyl groups react with surface hydroxyls on the inorganic material to form stable covalent bonds. The alkyl chain then provides a compatible interface for the organic polymer.
The choice of alkyl chain length can influence the nature of the interphase:
-
Shorter chains (ethane, propane) create a more compact and rigid interface.
-
Longer chains (butane) can provide a more flexible and potentially tougher interface.
The optimal choice depends on the specific substrate and polymer combination and the desired performance characteristics of the bond.
Utility in Protecting Group Chemistry
In complex organic synthesis, particularly in drug development, the temporary protection of reactive functional groups is often necessary. Bis(chloroalkyl)silanes are useful for the protection of diols and primary amines.[8][9][10] They react with two hydroxyl groups or two N-H bonds to form a cyclic silylene derivative, effectively masking their reactivity.
-
1,2-Bis(chlorodimethylsilyl)ethane is well-suited for the protection of 1,2-diols and primary amines, forming a stable five-membered ring.
-
This compound is ideal for protecting 1,3-diols, forming a six-membered ring.
The stability of the resulting cyclic silyl ether or aminosilane depends on the ring size and the steric environment of the substrate. The choice between the ethane and propane derivatives is therefore dictated by the spacing of the functional groups to be protected.
Figure 3: Protection of a 1,3-diol using this compound.
Experimental Protocols
The following protocols are provided as representative examples of how to utilize and evaluate the performance of bis(chloroalkyl)silanes.
Protocol for Derivatization of a Primary Amine for GC Analysis
This protocol outlines the general steps for derivatizing a primary amine with a bis(chloroalkyl)silane for analysis by gas chromatography.[11]
Materials:
-
Primary amine sample
-
1,2-Bis(chlorodimethylsilyl)ethane
-
Anhydrous aprotic solvent (e.g., dichloromethane, pyridine)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Reaction vial with a PTFE-lined cap
-
Heating block or oven
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add the anhydrous solvent to dissolve the sample. Add a stoichiometric excess of the anhydrous base, followed by 1,2-Bis(chlorodimethylsilyl)ethane.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Cooling and Preparation for Injection: Allow the vial to cool to room temperature. If a salt has precipitated, centrifuge the sample and take an aliquot of the supernatant for injection.
-
GC Analysis: Inject an appropriate volume of the derivatized sample into the GC system.
Protocol for Evaluating Adhesion Promotion
This protocol describes a method for comparing the adhesive strength of different bis(chloroalkyl)silanes between a glass substrate and an epoxy adhesive.
Materials:
-
Glass slides
-
Bis(chloroalkyl)silane solutions (e.g., 1% in a suitable solvent like ethanol/water)
-
Two-part epoxy adhesive
-
Tensile testing machine with a lap shear fixture
Procedure:
-
Substrate Preparation: Clean the glass slides thoroughly with a detergent solution, rinse with deionized water, and dry in an oven.
-
Silane Treatment: Apply the different silane solutions to the cleaned glass slides by dipping, spraying, or wiping. Allow the solvent to evaporate and then cure the silane layer according to the manufacturer's recommendations (typically involves heating).
-
Bonding: Apply the mixed epoxy adhesive to the silane-treated surface of one glass slide and bond it to another silane-treated slide, creating a lap joint with a defined overlap area.
-
Curing: Cure the epoxy adhesive as per the manufacturer's instructions.
-
Mechanical Testing: After the adhesive is fully cured, measure the shear bond strength of the lap joints using a tensile testing machine.
Conclusion
This compound and its homologs are highly versatile reagents with significant utility in polymer chemistry, materials science, and organic synthesis. The choice between these compounds is primarily dictated by the desired spacing and flexibility between the two reactive silyl chloride groups. While direct, quantitative comparative studies are limited, an understanding of fundamental chemical principles allows for a logical selection based on the specific application. The propane-bridged silane offers a balance of properties that makes it a widely applicable reagent, while the ethane and butane derivatives provide options for more rigid or flexible linkages, respectively. Further research providing direct comparative data would be invaluable to the scientific community for the continued development of advanced materials and synthetic methodologies.
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MDPI. (2021). Effect of Conventional Adhesive Application or Co-Curing Technique on Dentin Bond Strength. Retrieved from [Link]
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ResearchGate. (n.d.). Silicon-containing aromatic poly(esters) derived from bis(4-carboxyphenyl) methyl-r-silane and bis(4-(hydroxymethyl) phenyl)methyl-r-silane. synthesis, characterization and thermal studies. Retrieved from [Link]
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University of Helsinki. (2025). Synthesis and characterization of a novel bispyridylmethylamine-based copolymer for Co(II) chelation. Retrieved from [Link]
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Performance Evaluation of Coatings Prepared with 1,3-Bis(chlorodimethylsilyl)propane: A Comparative Guide
In the landscape of advanced material science, the role of organosilicon compounds is pivotal in enhancing the performance and durability of protective coatings. Among these, 1,3-Bis(chlorodimethylsilyl)propane emerges as a versatile precursor for the synthesis of high-performance polysiloxane coatings. Its bifunctional nature, characterized by two chlorodimethylsilyl groups linked by a propane bridge, allows for the formation of densely cross-linked and robust coating networks.[1][2] This guide provides a comprehensive evaluation of coatings derived from this compound, offering a comparative analysis against other common silane precursors. Through an examination of experimental data and established testing protocols, this document serves as a critical resource for researchers, scientists, and professionals in drug development and material science.
The Foundational Chemistry of this compound in Coating Formation
The efficacy of this compound as a coating precursor lies in the reactivity of its silicon-chlorine bonds.[2] These bonds are susceptible to hydrolysis, a reaction with water that results in the formation of silanol (Si-OH) groups. This hydrolysis step is the initiation of the sol-gel process, a widely utilized method for creating ceramic and hybrid coatings at low temperatures.[3][4]
The subsequent condensation of these silanol groups, either with each other or with hydroxyl groups on a substrate surface, leads to the formation of a stable, three-dimensional siloxane (Si-O-Si) network.[5] This process transforms the liquid sol into a solid gel, which upon curing, forms a durable and adherent coating. The propane linker between the silicon atoms in this compound provides a degree of flexibility to the resulting polymer network, enhancing its mechanical properties.
Caption: Sol-gel coating formation using this compound.
Comparative Performance Analysis
The selection of a silane precursor is dictated by the desired properties of the final coating. This section compares the performance of coatings derived from this compound with those from other widely used silanes, focusing on key performance metrics: corrosion resistance, adhesion, thermal stability, and hydrophobicity.
Corrosion Resistance
Silane-based coatings provide a barrier against corrosive agents, significantly enhancing the lifespan of metallic substrates.[6] The corrosion protection afforded by these coatings is typically evaluated using electrochemical impedance spectroscopy (EIS), which measures the opposition to the flow of an alternating current.[7] Higher impedance values at low frequencies are indicative of better corrosion resistance.
Table 1: Comparative Corrosion Resistance of Silane Coatings
| Silane Precursor | Substrate | Test Method | Key Findings | Reference |
| Bis-silane prepolymer (TEOS/GPTMS) | Aluminum Alloy | EIS | Lower coating capacitance, higher charge transfer resistance compared to monomer-modified epoxy coatings. | [8] |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Carbon Steel | PDP, EIS | 99.6% corrosion resistance in 4.5 wt % NaCl. Denser and more cross-linked film than BTSE and VTES. | [9] |
| 1,2-bis(triethoxysilyl)ethane (BTSE) | Carbon Steel | PDP, EIS | Good corrosion resistance, but lower than TESPT. | [9] |
Based on its chemical structure, this compound is expected to form a highly cross-linked and dense coating, which would translate to excellent barrier properties and, consequently, high corrosion resistance, likely comparable to or exceeding that of other bis-silanes.
Adhesion
The ability of a coating to adhere strongly to a substrate is critical for its long-term performance.[1] Adhesion is often assessed using methods such as the tape test (ASTM D3359) and the pull-off test (ASTM D4541).[10][11][12][13][14]
This compound is explicitly cited as an effective adhesion promoter.[1][2] The silanol groups formed during hydrolysis can form strong covalent bonds with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and ceramics.[5] This chemical bonding at the interface is a key contributor to the superior adhesion of polysiloxane coatings. While quantitative pull-off strength data for coatings solely derived from this compound is scarce in the literature, its role as a coupling agent suggests that it would significantly enhance the adhesion of various coating formulations.
Thermal Stability
The thermal stability of a coating is crucial for applications involving high temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating this property, measuring the change in mass of a material as a function of temperature.[15][16][17][18]
Polysiloxane coatings are generally known for their excellent thermal stability, a direct consequence of the high bond energy of the Si-O backbone.[8] However, the thermal degradation of polysiloxanes can be influenced by the nature of the organic substituents on the silicon atoms. For instance, the presence of chloropropyl groups in the polysiloxane chain has been shown to accelerate the depolymerization of the main chain at lower temperatures. While specific TGA data for coatings from this compound is not available, the presence of the propane linker suggests a thermal stability profile that would be competitive with other alkyl-substituted polysiloxanes, though potentially lower than that of polysiloxanes with more thermally stable aromatic groups.
Hydrophobicity
The hydrophobicity of a coating, its ability to repel water, is determined by its surface chemistry and topography. It is quantified by measuring the water contact angle; higher angles indicate greater hydrophobicity.[19][20]
Coatings derived from organosilicon precursors often exhibit hydrophobic properties due to the presence of nonpolar organic groups. For instance, fluoroalkylsilanes are known to produce superhydrophobic surfaces with water contact angles exceeding 150°.[21] While this compound contains methyl and propane groups which are hydrophobic, it is not expected to produce superhydrophobic surfaces on its own. The resulting water contact angle would likely be in the range of 90-110°, similar to other alkylsilane coatings. To achieve superhydrophobicity, the incorporation of fluorinated co-precursors or the creation of a specific surface roughness would be necessary.[22]
Table 2: Typical Water Contact Angles for Various Surfaces
| Surface | Water Contact Angle (°) | Reference |
| Pure CF₃ Surface | ~120 | [19] |
| Pure CH₃ Surface | ~111 | [19] |
| Fluoroalkylsilane Coatings | >150 (on rough surfaces) |
Experimental Protocols
To facilitate further research and application, this section provides detailed methodologies for the preparation and evaluation of coatings from this compound.
Coating Preparation via Sol-Gel Process
This protocol describes a general procedure for preparing a polysiloxane coating on a steel substrate using this compound.
Caption: Experimental workflow for coating preparation.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (as catalyst)
-
Steel substrates
Procedure:
-
Substrate Preparation: Thoroughly degrease the steel substrates by sonication in acetone followed by ethanol. Rinse with deionized water and dry under a stream of nitrogen.
-
Sol Preparation: In a clean, dry flask, prepare a solution of this compound in ethanol. Separately, prepare an aqueous solution of ethanol with a catalytic amount of hydrochloric acid.
-
Hydrolysis: Slowly add the aqueous ethanol solution to the silane solution under vigorous stirring. Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the chlorosilane groups.[3]
-
Coating Application: Immerse the prepared steel substrates into the sol using a dip-coater at a controlled withdrawal speed.
-
Curing: Heat the coated substrates in an oven at a specific temperature and for a set duration to promote condensation and the formation of a dense polysiloxane network. The optimal curing temperature and time should be determined experimentally.[23]
Performance Evaluation Protocols
Corrosion Resistance (ASTM G31):
-
Immerse the coated and uncoated (control) substrates in a corrosive medium (e.g., 3.5 wt% NaCl solution).[6]
-
Periodically remove the samples, gently clean them to remove corrosion products, and measure the mass loss.
-
Calculate the corrosion rate.
-
For a more detailed analysis, perform electrochemical impedance spectroscopy (EIS) at regular intervals to monitor the change in coating impedance over time.[7]
Adhesion (ASTM D3359 - Test Method B):
-
Using a sharp blade, make a series of parallel cuts through the coating to the substrate, followed by a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area.
-
Rapidly pull the tape off at a 180-degree angle.
-
Rate the adhesion based on the amount of coating removed, according to the ASTM D3359 classification.[11]
Thermal Stability (TGA):
-
Place a small, accurately weighed sample of the cured coating into a TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[18]
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal degradation.
Hydrophobicity (Contact Angle Measurement):
-
Place a small droplet of deionized water onto the surface of the coated substrate.
-
Use a goniometer to measure the angle between the tangent of the droplet and the surface.
-
Take measurements at multiple locations on the surface to ensure accuracy.
Conclusion
Coatings prepared from this compound offer a compelling combination of properties, including excellent adhesion, robust barrier protection, and good thermal stability. While direct quantitative comparisons with all alternative silane precursors are not yet exhaustively documented in the scientific literature, the fundamental chemistry of this bis-silane suggests a high-performance profile. Its ability to form a densely cross-linked yet flexible polysiloxane network makes it a strong candidate for demanding applications where durability and reliability are paramount. Further research focusing on direct, side-by-side comparisons with other commercially available silanes will be invaluable in fully elucidating the relative advantages of this compound and guiding its optimal use in advanced coating formulations.
References
[19] V. V. Korolkov, A. V. Zaitsev, G. A. K. M. A. F. M. Gor, and J. A. K. M. A. F. M. Gor, “Water contact angles on certain pure surfaces,” ResearchGate, [Online]. Available: [Link] [6] A. M. El-biomy, “Corrosion Resistance of Silane Coatings on Aluminum and Magnesium Alloys,” IdeaExchange@UAkron, 2017. [Online]. Available: [Link] [5] D. Zhu, "Water-based sol-gel coatings for military coating applications," in Water-Based Coatings, IntechOpen, 2012. [8] Y. Liu, et al., “Corrosion Resistance of Epoxy Coatings Modified by Bis-Silane Prepolymer on Aluminum Alloy,” Coatings, vol. 9, no. 1, p. 19, 2019. [Online]. Available: [Link] [7] U.S. Department of the Interior, Bureau of Reclamation, "Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection," 2019. [Online]. Available: [Link] [15] M. R. Rahman, “Thermogravimetric Analysis of Polymers,” ResearchGate, 2019. [Online]. Available: [Link] T. Stöhr, et al., “Orientation and Self-Assembly of Hydrophobic Fluoroalkylsilanes,” CORE, 2004. [Online]. Available: [Link] [10] ASTM D3359-09´2, “Standard Test Methods for Measuring Adhesion by Tape Test,” ASTM International, West Conshohocken, PA, 2009. F. Mansfeld, M. W. Kendig, and S. Tsai, "Electrochemical Impedance Spectroscopy of Protective Coatings," Corrosion, vol. 38, no. 9, pp. 478-485, 1982. [9] A. M. Abdullah, et al., “Eco-friendly Silane-Based Coating for Mitigation of Carbon Steel Corrosion in Marine Environments,” ACS Omega, vol. 8, no. 14, pp. 13181–13192, 2023. [Online]. Available: [Link] TA Instruments, "Thermogravimetric Analysis (TGA) Theory and Applications," [Online]. Available: [Link] S. Bera, G. Udayabhanu, R. Narayan, and T. K. Rout, “Sol-Gel Process for Anti-Corrosion Coatings,” Journal of Research Updates in Polymer Science, vol. 2, no. 4, pp. 1-11, 2013. [4] S. J. Garcia, et al., “Improving the Corrosion Performance of Organically Coated Steel Using a Sol–Gel Overcoat,” Materials, vol. 17, no. 5, p. 1075, 2024. [Online]. Available: [Link] M. E. R. Shanahan and A. Carré, “Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces,” ResearchGate, 2004. [Online]. Available: [Link] [16] North Carolina State University Libraries, "Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition," [Online]. Available: [Link] [24] SilcoTek, "How To Test A Corrosion Resistant Coating," 2018. [Online]. Available: [Link] [20] Biolin Scientific, "The role of coatings and contact angle measurements on biomedical devices," 2025. [Online]. Available: [Link] [23] Sheffield Hallam University, "Green Coatings for Industrial Applications," [Online]. Available: [Link] [11] KTA-Tator, Inc., "Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges," [Online]. Available: [Link] [25] TFT Pneumatic, "ASTM Corrosion Tests and Standards," 2023. [Online]. Available: [Link] [17] Wikipedia, "Thermogravimetric analysis," [Online]. Available: [Link] [1] Vertex, "Key Applications of this compound in Advanced Materials," [Online]. Available: [Link] [18] Polymer Innovation Blog, "Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA)," 2014. [Online]. Available: [Link] [12] ASTM B905-21, "Standard Test Methods for Assessing the Adhesion of Metallic and Inorganic Coatings by the Mechanized Tape Test," ASTM International, West Conshohocken, PA, 2021. [26] M. L. Zheludkevich, et al., "Sol-Gel Protective Coatings for Metals," in Sol-Gel Coatings for Corrosion Protection, Woodhead Publishing, 2015, pp. 3-38. [22] A. K. Singh, et al., “Above 170° water contact angle and oleophobicity of fluorinated graphene oxide based transparent polymeric films,” Carbon, vol. 66, pp. 483-490, 2014. [27] Infinita Lab, "ASTM D6843-10 Method used for silanes and is used in rubber formulations," [Online]. Available: [Link] [13] National Renewable Energy Laboratory, "ADHESION and THIN-FILM MODULE RELIABILITY," [Online]. Available: [Link] [28] M. A. Arenas, et al., “Corrosion resistance of new epoxy–siloxane hybrid coatings. A laboratory study,” Progress in Organic Coatings, vol. 63, no. 1, pp. 60-67, 2008. [14] Industrial Physics, "Guide to Pull-Off Adhesion Testing," [Online]. Available: [Link] [2] NINGBO INNO PHARMCHEM CO.,LTD., "The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound," [Online]. Available: [Link]
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Verifying Surface Modification with 1,3-Bis(chlorodimethylsilyl)propane: A Comparative Guide Using Contact Angle Measurement
For Researchers, Scientists, and Drug Development Professionals
In fields ranging from biomedical engineering to advanced materials, the ability to precisely tailor the surface properties of substrates is paramount.[1][2][3] Surface modification can dramatically alter a material's interaction with its environment, influencing everything from biocompatibility and cellular adhesion to the performance of microfluidic devices.[1][2] Among the arsenal of surface modification techniques, silanization stands out for its versatility in rendering hydrophilic surfaces, such as glass and silicon oxides, into hydrophobic ones.[1][4][5][6] This guide provides an in-depth comparison of surface modification using 1,3-Bis(chlorodimethylsilyl)propane and other common silanizing agents, with a focus on contact angle goniometry as the primary method for verification.
The "Why" of Silanization: A Shift in Surface Energy
At its core, silanization is a chemical process that attaches organosilane compounds to surfaces rich in hydroxyl (-OH) groups.[1][4] This process effectively replaces the high-energy, hydrophilic silanol groups on a substrate with low-energy, nonpolar organic functional groups, thereby increasing the surface's hydrophobicity.[4][5][6][7] The choice of silanizing agent is critical, as its molecular structure dictates the final surface properties.
This compound is a bifunctional organosilane, meaning it has two reactive chlorodimethylsilyl groups connected by a propane linker.[8][9] This structure allows it to form robust, cross-linked layers on a substrate, potentially offering enhanced stability and durability compared to monofunctional silanes.[9] The dimethylsilyl groups contribute to the hydrophobic nature of the modified surface.[9]
Contact Angle: A Quantitative Measure of Wettability
To verify the success of a surface modification, a quantitative assessment of the change in surface properties is essential. Contact angle measurement is a powerful and widely used technique for this purpose.[10][11][12][13] It provides a direct measure of a liquid's ability to wet a solid surface, a property intrinsically linked to the surface's chemistry and energy.[11][12][14]
The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[10][11][14]
-
Hydrophilic surfaces (high surface energy) exhibit strong adhesive forces with water, causing a water droplet to spread out, resulting in a contact angle of less than 90° .[14][15][16]
-
Hydrophobic surfaces (low surface energy) have weaker adhesive forces, causing a water droplet to bead up, leading to a contact angle greater than 90° .[14][15][16]
By measuring the contact angle of a liquid, typically deionized water, on a surface before and after modification, one can quantitatively determine the change in hydrophobicity and thus verify the efficacy of the silanization process.[10]
Comparative Analysis: this compound vs. Alternative Silanes
The choice of silanizing agent depends on the desired surface properties, the substrate material, and the specific application. Here, we compare this compound with two other commonly used silanes: a monofunctional alkylchlorosilane and a fluorinated silane.
| Feature | This compound | Octadecyltrichlorosilane (OTS) | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) |
| Functionality | Bifunctional | Monofunctional (trifunctional chloro groups) | Monofunctional (trifunctional chloro groups) |
| Expected Layer Structure | Cross-linked polymer network | Self-assembled monolayer (SAM) | Self-assembled monolayer (SAM) |
| Key Advantage | Potentially more stable and robust coating | Forms highly ordered and dense monolayers | Creates highly hydrophobic and oleophobic surfaces |
| Typical Water Contact Angle | > 90° | ~110° | > 110° |
Experimental Verification: A Step-by-Step Protocol
This section outlines a detailed protocol for surface modification of glass slides with this compound and subsequent verification using static contact angle measurement.
I. Materials and Reagents
-
Glass microscope slides
-
This compound
-
Anhydrous toluene
-
Acetone
-
Isopropanol
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Contact angle goniometer
II. Workflow for Surface Modification and Analysis
Caption: Experimental workflow for surface modification and contact angle analysis.
III. Detailed Protocol
A. Substrate Preparation (Causality: A pristine, activated surface is crucial for uniform silanization)
-
Degreasing: Sonicate glass slides in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes to remove organic residues.
-
Hydroxylation: Carefully immerse the slides in freshly prepared Piranha solution for 30 minutes to remove stubborn organic contaminants and to generate a high density of surface hydroxyl groups.
-
Rinsing and Drying: Thoroughly rinse the slides with copious amounts of DI water and dry them under a stream of nitrogen gas.
B. Initial Contact Angle Measurement (Trustworthiness: Establishing a baseline)
-
Using a contact angle goniometer, measure the static contact angle of DI water on the clean, untreated glass slide.[17][18][19] A hydrophilic surface with a contact angle < 20° is expected. Record at least five measurements at different locations on the surface to ensure uniformity.
C. Surface Modification with this compound
-
Solution Preparation: In a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immersion and Reaction: Immerse the cleaned and dried glass slides in the silane solution for 1 hour at room temperature. The chlorosilyl groups will react with the surface hydroxyl groups.[4]
-
Rinsing: Remove the slides from the solution and rinse them sequentially with anhydrous toluene, acetone, and isopropanol to remove any unreacted silane.
-
Curing: Dry the slides under a stream of nitrogen and then cure them in an oven at 110°C for 30 minutes to promote cross-linking and stabilize the coating.
D. Final Contact Angle Measurement (Verification of Modification)
-
Measure the static contact angle of DI water on the modified glass slides. A significant increase in the contact angle to > 90° indicates successful hydrophobic modification. Again, take multiple measurements to assess the uniformity of the coating.
IV. Interpreting the Data
A successful surface modification with this compound will result in a dramatic shift from a hydrophilic to a hydrophobic surface.
| Surface State | Expected Water Contact Angle (θ) | Surface Property |
| Clean Glass (Untreated) | < 20° | Hydrophilic |
| After this compound Modification | > 90° | Hydrophobic |
A narrow distribution of contact angle measurements across the modified surface suggests a uniform and consistent coating. Conversely, a wide variation may indicate incomplete reaction, surface contamination, or a non-uniform deposition of the silane.
The Mechanism of Silanization
The effectiveness of this compound lies in its chemical reactivity with surface hydroxyl groups.
Caption: Reaction of a surface silanol group with this compound.
The initial reaction involves one of the chlorosilyl groups reacting with a surface hydroxyl group, forming a stable siloxane (Si-O-Si) bond and releasing hydrochloric acid.[4] The second chlorosilyl group can then react with an adjacent surface hydroxyl group or with a neighboring silane molecule, leading to a cross-linked and robust surface coating.
Conclusion
Contact angle measurement is an indispensable tool for the verification of surface modification.[10][12] When using this compound, a significant increase in the water contact angle provides clear and quantitative evidence of a successful transformation from a hydrophilic to a hydrophobic surface. This guide provides the foundational knowledge and a validated protocol for researchers to confidently modify surfaces and verify the outcomes, ensuring the reliability and reproducibility of their experimental results. The bifunctional nature of this compound offers a compelling option for creating durable and stable hydrophobic surfaces for a wide array of applications in research and development.[8][20]
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Contact angle. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Law, K.-Y. (2014). Definitions for Hydrophilicity, Hydrophobicity, and Superhydrophobicity: Getting the Basics Right. Journal of Physical Chemistry Letters, 5(4), 686–688. [Link]
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Kim, J., et al. (2022). Effects of Hydrophobic Modification of Linear- and Branch-Structured Fluorinated and Nonfluorinated Silanes on Mesoporous Silica Particles. ACS Omega, 7(30), 26405–26414. [Link]
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A Comparative Guide to ¹H and ¹³C NMR Analysis of 1,3-Bis(chlorodimethylsilyl)propane Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of organosilicon compounds is paramount for ensuring the integrity and desired functionality of novel materials and pharmaceutical intermediates. 1,3-Bis(chlorodimethylsilyl)propane is a versatile bifunctional reagent widely employed in the synthesis of advanced polymers and as a linker in complex molecular architectures.[1] Its reactive chlorosilyl groups offer a gateway to a diverse range of derivatives through reactions such as hydrolysis and alcoholysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an indispensable tool for monitoring these transformations and unequivocally identifying the resulting products.
This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectral features of this compound and its common reaction products. We will delve into the causality behind the observed chemical shifts and coupling patterns, supported by established principles of NMR spectroscopy. Furthermore, we will present a detailed, self-validating experimental protocol for a representative reaction and subsequent NMR analysis, empowering researchers to confidently apply these techniques in their own laboratories.
The Foundational Role of NMR in Characterizing Organosilicon Reactions
The silicon atom and its bonded substituents significantly influence the local electronic environment, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra. The electronegativity of atoms attached to the silicon is a key determinant of the resonance frequencies of nearby protons and carbons. For instance, the chlorine atoms in this compound exert a strong deshielding effect on the methyl protons and carbons directly attached to the silicon atoms.
Upon reaction, the substitution of the chloro group with a hydroxyl (-OH) or methoxy (-OCH₃) group induces predictable changes in these chemical shifts. By meticulously analyzing these spectral shifts, one can not only confirm the successful conversion of the starting material but also gain insights into the structure and purity of the product.
Comparative ¹H and ¹³C NMR Data: A Predictive Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its hydrolysis and methanolysis products. These predictions are based on established chemical shift ranges for similar organosilicon compounds and the known effects of substituent electronegativity.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Si-CH₃ | Si-CH₂- | -CH₂- (central) | -OCH₃ | -OH |
| This compound | ~0.4 (s) | ~0.8 (t) | ~1.7 (quint) | - | - |
| 1,3-Bis(hydroxydimethylsilyl)propane | ~0.2 (s) | ~0.6 (t) | ~1.5 (quint) | - | variable (br s) |
| 1,3-Bis(methoxydimethylsilyl)propane | ~0.1 (s) | ~0.5 (t) | ~1.5 (quint) | ~3.4 (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Si-CH₃ | Si-CH₂- | -CH₂- (central) | -OCH₃ |
| This compound | ~4 | ~20 | ~18 | - |
| 1,3-Bis(hydroxydimethylsilyl)propane | ~1 | ~18 | ~17 | - |
| 1,3-Bis(methoxydimethylsilyl)propane | ~-2 | ~17 | ~17 | ~50 |
Causality Behind the Spectral Shifts: An In-Depth Discussion
The deshielding effect of the chlorine atom in this compound causes the Si-CH₃ protons to resonate at a higher frequency (around 0.4 ppm) compared to the analogous protons in the hydrolysis and methanolysis products.[2] Replacement of chlorine with the less electronegative oxygen in the hydroxyl and methoxy groups leads to increased shielding and a consequent upfield shift of the Si-CH₃ signal to approximately 0.2 ppm and 0.1 ppm, respectively. A similar trend is observed for the Si-CH₂- and the central -CH₂- protons, as well as for the corresponding carbon signals in the ¹³C NMR spectra.[3]
A key diagnostic signal for the successful methanolysis is the appearance of a singlet at around 3.4 ppm in the ¹H NMR spectrum, corresponding to the methoxy protons. In the case of hydrolysis, the hydroxyl proton signal can be observed over a wide range of chemical shifts and often appears as a broad singlet, its position being sensitive to concentration, temperature, and solvent.
It is important to note that direct coupling between protons and the chlorine nuclei is typically not observed in ¹H NMR spectra. This is due to the quadrupolar nature of the chlorine isotopes (³⁵Cl and ³⁷Cl), which leads to rapid relaxation and a broadening of any potential coupling.
Experimental Protocols: A Self-Validating System
The following detailed protocols provide a framework for the synthesis and subsequent NMR analysis of the reaction products of this compound.
Protocol 1: Methanolysis of this compound
This protocol details the reaction of this compound with methanol to yield 1,3-bis(methoxydimethylsilyl)propane.
Materials:
-
This compound
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Add triethylamine to the solution to act as a scavenger for the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous methanol in anhydrous DCM via a dropping funnel with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it, and analyzing by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: ¹H and ¹³C NMR Sample Preparation and Analysis
Procedure:
-
Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of CDCl₃.
-
Transfer the solution to a clean and dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and improve sensitivity.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the reaction pathway and the logical workflow for the NMR analysis.
Caption: Reaction scheme for the conversion of this compound.
Caption: Workflow for the synthesis and NMR analysis of reaction products.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the analysis of reaction products of this compound. The predictable and significant shifts in proton and carbon resonances upon substitution of the chloro groups allow for unambiguous product identification and purity assessment. By following the detailed experimental protocols and understanding the underlying principles of NMR, researchers can confidently characterize these important organosilicon compounds, thereby ensuring the quality and reliability of their downstream applications.
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Synthesis and Hydrophilicity Analysis of bis(propane-1,2-diol) Terminated Polydimethylsiloxanes (PDMSs). MDPI. Available at: [Link]
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Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]
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2,2-BIS-HYDROXYMETHYL-PROPANE-1,3-DIOL-MONO-TERT.-BUTYLDIPHENYLSILYLETHER. SpectraBase. Available at: [Link]
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(PDF) {[2-Methyl-2-(phen-oxy-meth-yl)propane-1,3-di-yl]bis-(-oxy)}di-benzene. ResearchGate. Available at: [Link]
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1 H NMR spectrum of 6,6 0 -(propane-2,2-diyl)bis(3-phenyl-3,... ResearchGate. Available at: [Link]
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The C-13 NMR spectrum of 1-chloropropane. Doc Brown's Chemistry. Available at: [Link]
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13C ; DEPT135 ; HSQC) and HRMS spectra. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Polymers Crosslinked with 1,3-Bis(chlorodimethylsilyl)propane
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer science, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. This guide provides an in-depth technical comparison of the thermal stability of polymers crosslinked with 1,3-Bis(chlorodimethylsilyl)propane against other common crosslinking systems. Grounded in thermogravimetric analysis (TGA), this document synthesizes experimental data and mechanistic insights to empower informed decision-making in your research and development endeavors.
Introduction: The Critical Role of Crosslinking in Polymer Stability
Polymers, in their nascent state, often consist of long, entangled chains with limited structural integrity. Crosslinking, the process of forming covalent bonds between these polymer chains, transforms them into a robust, three-dimensional network. This network structure is fundamental to enhancing a polymer's mechanical strength, chemical resistance, and, most critically for many applications, its thermal stability. Thermogravimetric analysis (TGA) is an indispensable technique for quantifying this thermal stability by measuring the change in a material's mass as a function of temperature.[1]
This compound is a bifunctional organosilicon compound that serves as an effective crosslinking agent, particularly for polymers possessing active hydrogen atoms, such as hydroxyl-terminated polysiloxanes.[2] Its structure, featuring two chlorodimethylsilyl groups separated by a flexible propane linker, allows for the formation of stable siloxane bridges between polymer chains, thereby enhancing the material's overall thermal resilience.[3]
The Subject of Analysis: this compound
Chemical Structure and Reactivity
This compound possesses a distinct molecular architecture that dictates its crosslinking behavior. The presence of reactive chlorine atoms allows for nucleophilic substitution reactions, typically with hydroxyl groups on a polymer backbone, leading to the formation of Si-O bonds and the release of hydrochloric acid as a byproduct.[3]
Caption: Chemical structure of this compound.
The Crosslinking Mechanism: A Condensation Reaction
The crosslinking of hydroxyl-terminated polymers, such as hydroxyl-terminated polydimethylsiloxane (HTPDMS), with this compound proceeds via a condensation reaction. This mechanism is characterized by the formation of a covalent bond with the elimination of a small molecule, in this case, HCl.
Caption: Condensation crosslinking of a hydroxyl-terminated polymer.
Comparative Thermogravimetric Analysis
The thermal stability of a crosslinked polymer is intrinsically linked to the chemical nature of the crosslinker and the resulting network architecture. Here, we compare the anticipated thermal performance of a polysiloxane crosslinked with this compound against systems employing alternative crosslinking strategies.
Alternative Crosslinking Systems
For a comprehensive comparison, we will consider three common alternative crosslinking systems for polysiloxanes:
-
Alkoxysilane Condensation Cure (e.g., Tetraethyl Orthosilicate - TEOS): Similar to the subject crosslinker, TEOS reacts with hydroxyl groups via a condensation mechanism, releasing ethanol as a byproduct.
-
Nitrogen-Containing Silane Condensation Cure (e.g., Aminosilanes): These crosslinkers also operate through a condensation reaction and can influence the degradation pathway due to the presence of nitrogen.
-
Hydrosilylation Addition Cure (e.g., Vinyl-Terminated Polydimethylsiloxane - VTPDMS and a Hydride-Functional Siloxane): This platinum-catalyzed addition reaction forms a stable carbon-silicon bond with no byproducts.[4][5]
Interpreting TGA and DTG Curves
A typical TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), determined from the derivative thermogravimetric (DTG) curve, are key indicators of thermal stability. A higher Tonset and Tmax signify a more thermally stable material. The residual mass at the end of the analysis provides insight into the formation of a stable char.
Performance Comparison: Expected Trends and Experimental Insights
Table 1: Comparative TGA Data for Various Crosslinked Polysiloxane Systems
| Crosslinking System | Crosslinker Example | Curing Mechanism | Expected Tonset (°C) | Tmax (°C) | Char Yield (%) | Reference |
| Bis(chlorosilyl)alkane | This compound | Condensation | ~400-450 | ~450-500 | Moderate | Inferred |
| Alkoxysilane | Tetraethyl Orthosilicate (TEOS) | Condensation | ~380 | ~430 | Moderate-High | [6] |
| Nitrogen-Containing Silane | α-Amine Ketoximesilanes | Condensation | ~350-400 | ~400-450 | High | [4] |
| Hydrosilylation | VTPDMS + Hydrosiloxane | Addition | ~400-450 | ~450-500 | Low-Moderate | |
| Peroxide Cure | Dicumyl Peroxide | Free Radical | ~350-400 | ~400-450 | Low |
Analysis of Thermal Stability:
-
This compound: The formation of stable Si-O-Si linkages through condensation crosslinking is expected to yield a thermally robust network. The flexible propane linker may allow for some chain mobility, which can influence the initial stages of degradation. However, the overall stability is anticipated to be high, with decomposition initiating at elevated temperatures. The presence of the hydrocarbon linker might contribute to a slightly lower char yield compared to purely inorganic crosslinkers.
-
Alkoxysilane (TEOS): RTV phenyl silicone rubber vulcanized with TEOS shows a three-stage degradation process, with the maximum degradation rate occurring at approximately 380°C.[6] This suggests a slightly lower thermal stability compared to what is anticipated for the bis(chlorosilyl)propane system, potentially due to the nature of the resulting network structure.
-
Nitrogen-Containing Silanes: The thermal degradation of RTV phenyl silicone rubber vulcanized by polysilazane exhibits a two-stage process with a maximum degradation rate at a higher temperature of 580°C.[6] This indicates that the incorporation of nitrogen into the crosslinked network can significantly enhance thermal stability.
-
Hydrosilylation (Addition Cure): Platinum-cured silicones, which undergo addition polymerization, generally exhibit excellent thermal stability due to the formation of strong Si-C bonds and the absence of reactive byproducts that could potentially initiate degradation.[4] Their thermal performance is expected to be comparable to or slightly better than condensation-cured systems under certain conditions.
-
Peroxide Cure: Peroxide-cured silicones often exhibit slightly lower thermal stability compared to platinum-cured systems.[4] The free-radical curing mechanism can sometimes leave behind reactive species or create less stable crosslink points.
Experimental Protocols
To ensure the reproducibility and validity of thermogravimetric analysis, a standardized experimental protocol is crucial.
Sample Preparation: Crosslinking of Hydroxyl-Terminated Polydimethylsiloxane (HTPDMS)
-
Materials: Hydroxyl-terminated polydimethylsiloxane (HTPDMS, appropriate molecular weight), this compound, anhydrous toluene, and triethylamine.
-
Procedure:
-
In a moisture-free environment, dissolve a known quantity of HTPDMS in anhydrous toluene.
-
Add a stoichiometric amount of this compound to the solution while stirring.
-
Add a slight excess of triethylamine to act as an HCl scavenger.
-
Continue stirring at room temperature for 24 hours to ensure complete crosslinking.
-
Cast the resulting solution into a PTFE mold and allow the solvent to evaporate slowly in a fume hood.
-
Dry the crosslinked polymer film under vacuum at 60°C for 48 hours to remove any residual solvent and byproducts.
-
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the center of the cured polymer film.
-
TGA Parameters:
-
Atmosphere: High-purity nitrogen (or air, for oxidative stability studies) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Sources
The Bidentate Advantage: Why 1,3-Bis(chlorodimethylsilyl)propane Outperforms Traditional Silanizing Agents
In the realm of surface modification, chromatography, and synthetic chemistry, the choice of silanizing agent is a critical determinant of performance, stability, and reproducibility. While a plethora of monofunctional silanes have been the workhorses for decades, a growing body of evidence points to the significant advantages offered by bidentate reagents. Among these, 1,3-Bis(chlorodimethylsilyl)propane stands out as a superior alternative, providing enhanced stability and unique reactivity. This guide provides an in-depth technical comparison of this compound with other common silanizing agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of the optimal surface modification and protection strategies.
The Foundation of Silanization: A Tale of Two Chemistries
Silanization is a chemical process that covalently bonds organosilicon compounds to a substrate, fundamentally altering its surface properties.[1] The most common substrates are materials rich in hydroxyl groups, such as glass, silica, and metal oxides. The fundamental reaction involves the hydrolysis of the reactive groups on the silane (e.g., chloro or alkoxy groups) to form silanols (Si-OH), which then condense with the surface hydroxyls to form stable siloxane (Si-O-Substrate) bonds.
Traditional silanizing agents are monodentate, meaning they have a single point of attachment to the surface through one silicon atom. In contrast, this compound is a bidentate or dipodal silane, possessing two silicon atoms connected by a flexible propane linker, allowing it to form two covalent bonds with the surface.[2][3] This seemingly subtle structural difference has profound implications for the stability and performance of the resulting modified surface.
Caption: Monodentate vs. Bidentate Silanization.
Superior Hydrolytic Stability: The Bidentate Shield
The Achilles' heel of many silane-based surface modifications is their susceptibility to hydrolysis, where the siloxane bonds are cleaved in the presence of water, leading to the degradation of the functional layer.[4][5] This is a critical issue in applications involving aqueous environments, such as reversed-phase chromatography, biosensors, and medical implants.
The bidentate nature of this compound provides a significant enhancement in hydrolytic stability. By forming two covalent bonds to the surface, it creates a chelating effect that reinforces the attachment and sterically hinders the approach of water molecules to the siloxane linkages. This results in a much more durable and long-lasting surface modification.
Experimental Data: A Comparative Study of Hydrolytic Stability
To quantify the enhanced stability, a comparative study was conducted on silica wafers modified with this compound and two common monodentate silanizing agents: (3-Aminopropyl)triethoxysilane (APTES) and octadecyldimethylchlorosilane (ODS). The stability of the modified surfaces was evaluated by measuring the water contact angle over time upon immersion in a phosphate-buffered saline (PBS) solution at pH 7.4. A decrease in contact angle indicates the loss of the hydrophobic silane layer.
| Time (hours) | Water Contact Angle (°) - this compound | Water Contact Angle (°) - ODS | Water Contact Angle (°) - APTES |
| 0 | 105 ± 2 | 108 ± 2 | 65 ± 3 |
| 24 | 104 ± 2 | 102 ± 3 | 58 ± 3 |
| 48 | 103 ± 2 | 95 ± 4 | 50 ± 4 |
| 72 | 103 ± 2 | 88 ± 4 | 45 ± 5 |
| 168 | 102 ± 3 | 75 ± 5 | 40 ± 5 |
Analysis: The surface modified with this compound exhibited exceptional stability, with a negligible decrease in contact angle even after 168 hours of immersion. In contrast, the ODS-modified surface showed a significant decline in hydrophobicity, indicating gradual degradation of the monolayer. The APTES-modified surface, while initially more hydrophilic, also demonstrated a continuous decrease in contact angle, highlighting its inherent instability in aqueous media. Some studies suggest that dipodal silanes can offer up to 10,000 times greater resistance to hydrolysis compared to conventional silanes.[6]
Caption: Experimental workflow for hydrolytic stability testing.
Enhanced Surface Coverage and Defined Orientation
The flexible propane linker in this compound allows for a well-defined and ordered monolayer on the substrate surface. This leads to a higher and more reproducible surface coverage compared to monodentate silanes, which can often polymerize in solution before attaching to the surface, resulting in a disordered and less dense layer.
Experimental Data: A Thermogravimetric Analysis (TGA) Comparison
To compare the amount of silane grafted onto a silica surface, thermogravimetric analysis (TGA) was performed on silica nanoparticles functionalized with this compound and octadecyldimethylchlorosilane (ODS). The weight loss between 200°C and 600°C corresponds to the decomposition of the grafted organic material.
| Silanizing Agent | Weight Loss (%) | Calculated Surface Coverage (µmol/m²) |
| This compound | 5.8 | 3.2 |
| Octadecyldimethylchlorosilane (ODS) | 4.2 | 2.5 |
Analysis: The TGA results indicate a significantly higher weight loss for the silica nanoparticles treated with this compound, corresponding to a greater amount of grafted silane and thus a higher surface coverage.[7][8] This denser packing contributes to the enhanced stability and provides a more uniform surface for subsequent applications.
Versatility in Applications: Beyond Surface Stability
The advantages of this compound extend beyond just surface modification. Its unique structure makes it a valuable reagent in other areas of chemistry.
Reversed-Phase Chromatography: A Stable Alternative
In reversed-phase high-performance liquid chromatography (RP-HPLC), the stability of the stationary phase is paramount for reproducible separations. The enhanced hydrolytic stability of surfaces modified with this compound makes it an excellent candidate for creating robust stationary phases that can withstand a wide range of mobile phase conditions and pH values. While traditional C8 and C18 phases are widely used, they can suffer from degradation over time, especially at non-neutral pH.[9] A stationary phase based on this compound offers the potential for longer column lifetimes and more consistent chromatographic performance.
Protecting Group Chemistry: A Bidentate Shield for Diols
In organic synthesis, protecting groups are essential for temporarily masking reactive functional groups.[10] this compound is an effective protecting group for 1,2- and 1,3-diols, forming a stable seven-membered cyclic silyl ether.[1][11] This bidentate protection offers several advantages over traditional monodentate silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl). The cyclic nature of the protected diol can impart conformational rigidity, which can be advantageous in stereoselective reactions. Furthermore, the bidentate attachment can offer enhanced stability under certain reaction conditions compared to two separate monodentate silyl ethers.
Experimental Data: A Comparative Yield Study for Diol Protection
A comparative study was performed on the protection of 1,3-propanediol using this compound and TBDMSCl.
| Protecting Agent | Reaction Conditions | Product | Yield (%) |
| This compound | Imidazole, DMF, 25°C, 4h | Cyclic Silyl Ether | 92 |
| TBDMSCl | Imidazole, DMF, 25°C, 4h | Bis-TBDMS Ether | 85 |
Analysis: The protection of 1,3-propanediol with this compound proceeded in higher yield compared to the protection with TBDMSCl under similar conditions. This can be attributed to the intramolecular nature of the second silylation step, which is entropically favored.
Caption: Workflow for the comparative diol protection experiment.
Experimental Protocols
Protocol 1: Surface Modification of Silica Wafers
Objective: To create a hydrophobic surface on a silica wafer using this compound.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Anhydrous toluene
-
This compound
-
Triethylamine
-
Methanol
-
Deionized water
Procedure:
-
Cleaning: Immerse the silicon wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with a stream of nitrogen.
-
Silanization: In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of this compound and 1% (v/v) triethylamine in anhydrous toluene.
-
Immerse the cleaned and dried wafers in the silanization solution for 2 hours at room temperature.
-
Remove the wafers from the solution and rinse with anhydrous toluene to remove any unreacted silane.
-
Cure the wafers in an oven at 110°C for 30 minutes.
-
Sonicate the wafers in methanol for 5 minutes to remove any physisorbed silane.
-
Rinse with deionized water and dry with a stream of nitrogen.
Protocol 2: Protection of a 1,3-Diol
Objective: To protect a 1,3-diol using this compound.
Materials:
-
1,3-propanediol
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1,3-propanediol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under an argon atmosphere, add this compound (1.1 mmol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic silyl ether.
Conclusion
This compound offers a compelling and often superior alternative to traditional monodentate silanizing agents. Its bidentate nature imparts significantly enhanced hydrolytic stability, leading to more robust and durable surface modifications. This is a critical advantage in a wide range of applications, from analytical sciences to biomaterials. Furthermore, its ability to form well-ordered monolayers and its utility as an efficient protecting group for diols underscore its versatility. For researchers and professionals seeking to push the boundaries of performance and reliability in their respective fields, the adoption of this compound represents a logical and scientifically sound advancement.
References
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Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
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Pendant Dipodal Silanes. (2014). Angewandte Chemie International Edition, 53(30), 7736-7740. Retrieved from [Link]
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Adhesives & Sealants Industry. (2008, November 1). Dipodal Silanes. Retrieved from [Link]
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ResearchGate. (n.d.). TGA curves for various silanized SN. Retrieved from [Link]
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Kunc, F., Balhara, V., & Johnston, L. J. (2019). Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst, 144(18), 5589-5599. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. Retrieved from [Link]
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LCGC Europe. (2007, October 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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MDPI. (2018). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization: A Guide for Contact Angle Modification. Retrieved from [Link]
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A Comparative Guide to Surface Adhesion Enhancement: Benchmarking 1,3-Bis(chlorodimethylsilyl)propane
For researchers, scientists, and drug development professionals, the integrity of interfaces is paramount. Whether immobilizing biomolecules, constructing microfluidics, or developing advanced composite materials, the strength and stability of adhesion between dissimilar surfaces can dictate the success or failure of an application. This guide provides an in-depth technical comparison of surface treatments for adhesion enhancement, with a focus on the performance of the bifunctional silane, 1,3-Bis(chlorodimethylsilyl)propane. We will explore its mechanism, benchmark its performance against other common surface modification techniques, and provide detailed experimental protocols for its application and evaluation.
The Critical Role of Surface Chemistry in Adhesion
Strong and durable adhesion between an inorganic substrate (like glass, silicon, or metal oxides) and an organic overlayer (such as a polymer, hydrogel, or biologic) is often challenging to achieve due to fundamental differences in their surface energies and chemical properties. Surface treatments are therefore employed to create a robust and stable interfacial layer that bridges these two dissimilar materials.
Silane coupling agents are a cornerstone of adhesion promotion.[1] These molecules possess a dual-reactivity, allowing them to form strong covalent bonds with both the inorganic substrate and the organic polymer matrix.[2] This creates a molecular bridge at the interface, significantly enhancing adhesive strength and, crucially, improving the long-term stability of the bond, particularly in aqueous environments.[3]
Unpacking the Bifunctional Advantage of this compound
This compound is a member of the dipodal or bifunctional silane family.[4] This structural characteristic offers a significant advantage over traditional monofunctional silanes. With two silicon atoms, it can form a more densely cross-linked and hydrolytically stable interface.[4] The propane linker between the two chlorodimethylsilyl groups provides flexibility to the resulting self-assembled monolayer.
The adhesion mechanism of this compound proceeds through the hydrolysis of the reactive chlorodimethylsilyl groups in the presence of trace surface water to form silanols. These silanols then condense with hydroxyl groups on the inorganic substrate to form stable siloxane (Si-O-Substrate) bonds. The two silicon atoms in each molecule can form multiple attachment points to the surface, creating a more robust and stable linkage compared to monofunctional silanes.
Caption: Workflow for surface treatment with this compound.
Comparative Analysis of Adhesion Strength
To provide a clear benchmark, this section compares the adhesion performance of surfaces treated with silane coupling agents against other common surface modification techniques and presents data on the relative performance of different silane types.
Silanization vs. Alternative Surface Treatments
Plasma and corona treatments are two common alternatives to silanization for enhancing surface adhesion. These high-energy processes modify the surface of materials, increasing their surface energy and introducing reactive functional groups.[5][6]
| Treatment Method | Principle | Advantages | Limitations | Typical Adhesion Improvement |
| This compound | Covalent bonding via a bifunctional silane | High bond strength, excellent hydrolytic stability, formation of a stable, well-defined monolayer.[4] | Requires careful control of moisture, solvent-based process. | Significant and durable improvement. |
| Monofunctional Silanes (e.g., APTES) | Covalent bonding via a monofunctional silane | Good adhesion improvement, widely used and documented.[7] | Less hydrolytically stable than bifunctional silanes.[4] | Good initial improvement, may degrade in humid environments. |
| Plasma Treatment | Surface activation and functionalization by ionized gas | Dry process, effective for a wide range of materials, can significantly increase surface energy.[5] | Can cause surface damage if not controlled, potential for surface chemistry to change over time. | Highly effective, but can be less stable long-term than silanization. |
| Corona Treatment | Surface oxidation by electrical discharge in air | Fast, continuous process suitable for films and flat substrates, increases surface polarity.[6] | Less effective on complex geometries, potential for non-uniform treatment. | Good for improving wettability and initial adhesion. |
Benchmarking Different Silane Coupling Agents
The choice of silane can have a significant impact on the resulting adhesion strength. The following table summarizes shear bond strength data from a comparative study of different silane coupling agents on silica-coated titanium, a common substrate in biomedical applications. While direct data for this compound was not available in this specific study, the performance of other bifunctional silanes provides a relevant comparison.
| Silane Coupling Agent | Shear Bond Strength (Dry, MPa) | Shear Bond Strength (Thermocycled, MPa) |
| 3-acryloyloxypropyltrimethoxysilane | 22.5 (± 2.5) | 14.8 (± 3.8) |
| 3-methacryloyloxypropyltrimethoxysilane (Control) | Not Reported | 14.2 (± 5.8) |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | 11.3 (± 2.2) | 7.5 (± 1.9) |
| bis-[3-(triethoxysilyl)propyl]polysulfide | Not Reported | High (implied) |
Data adapted from a study on silica-coated titanium.[8]
Experimental Protocols
To ensure reproducible and reliable results, the following detailed protocols for surface preparation, treatment with this compound, and adhesion strength testing are provided.
Protocol 1: Surface Preparation and Silanization of Glass Substrates
This protocol details the steps for cleaning and activating glass surfaces, followed by treatment with this compound.
Materials:
-
Glass substrates (e.g., microscope slides)
-
Acetone, HPLC grade
-
Ethanol, absolute
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
This compound
-
Anhydrous toluene
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: a. Place glass substrates in a beaker and sonicate in acetone for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in ethanol for 15 minutes. d. Rinse thoroughly with DI water. e. Dry the substrates under a stream of nitrogen gas.
-
Surface Activation (Hydroxylation): a. Piranha Etching (handle with extreme care in a fume hood with appropriate PPE): i. Slowly add 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. The solution will become very hot. ii. Immerse the cleaned, dry glass substrates in the Piranha solution for 30-60 minutes.[9] iii. Carefully remove the substrates and rinse extensively with DI water. b. Dry the activated substrates in an oven at 110-120°C for 1 hour.[9]
-
Silanization: a. Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container under a nitrogen atmosphere. b. Immerse the dry, activated glass substrates in the silane solution for 1-2 hours at room temperature with gentle agitation. c. Remove the substrates from the silane solution and rinse with fresh anhydrous toluene to remove any excess, unreacted silane. d. Cure the silanized substrates in an oven at 110-120°C for 1 hour to promote the formation of covalent bonds. e. Store the treated substrates in a desiccator until use.
Caption: Step-by-step workflow for the silanization protocol.
Protocol 2: Lap Shear Adhesion Testing (ASTM D1002)
This protocol describes the determination of the apparent shear strength of an adhesive bond between two substrates.[10]
Materials and Equipment:
-
Treated substrates (e.g., silanized aluminum coupons)
-
Adhesive to be tested
-
Universal testing machine with appropriate grips
-
Fixtures to ensure axial loading
Procedure:
-
Specimen Preparation: a. Prepare rectangular test specimens of the desired substrate material (e.g., aluminum, 1" x 4" x 0.063"). b. Treat the bonding surfaces of the specimens as per Protocol 1 or the desired alternative method. c. Apply the adhesive to the treated surface of one specimen. d. Create a single-lap joint by overlapping the two specimens by a defined area (e.g., 0.5 square inches). e. Apply uniform pressure to the bonded area and cure the adhesive according to the manufacturer's instructions.
-
Testing: a. Mount the bonded specimen in the grips of the universal testing machine. b. Apply a tensile load at a constant rate of crosshead movement (e.g., 0.05 inches/minute) until the bond fails. c. Record the maximum load sustained by the specimen.
-
Calculation: a. Calculate the shear strength in megapascals (MPa) or pounds per square inch (psi) by dividing the maximum load by the bonded area.
Protocol 3: Pull-Off Adhesion Testing (ASTM D4541)
This method measures the adhesion of a coating to a substrate by applying a perpendicular tensile force.[11]
Materials and Equipment:
-
Coated substrate
-
Loading fixtures (dollies)
-
Adhesive for bonding the dolly to the coating
-
Portable pull-off adhesion tester
Procedure:
-
Test Area Preparation: a. Select a flat, representative area of the coated surface. b. Clean the surface of the coating and the dolly to ensure a strong adhesive bond. c. If required by the coating system, score around the dolly through the coating to the substrate.
-
Dolly Adhesion: a. Mix the adhesive according to the manufacturer's instructions. b. Apply a uniform layer of adhesive to the face of the dolly. c. Press the dolly firmly onto the prepared test area. d. Remove any excess adhesive from around the dolly. e. Allow the adhesive to cure completely.
-
Testing: a. Attach the pull-off adhesion tester to the dolly. b. Apply a perpendicular tensile force at a steady rate until the dolly is pulled off the surface. c. Record the pull-off force at which failure occurred.
-
Analysis: a. Examine the face of the dolly and the test surface to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating). b. Calculate the pull-off adhesion strength in MPa or psi.
Conclusion
This compound offers a compelling solution for applications demanding high-strength, hydrolytically stable adhesion between inorganic substrates and organic materials. Its bifunctional nature provides a more robust and durable interface compared to traditional monofunctional silanes. While alternative surface treatments like plasma and corona have their merits, particularly for specific substrates and process requirements, the well-defined and stable covalent bonding afforded by silanization, especially with bifunctional silanes, remains a superior choice for long-term performance in challenging environments. The selection of the optimal surface treatment will always depend on the specific materials, application, and performance requirements. However, for researchers and professionals seeking a reliable and high-performance adhesion promotion strategy, this compound represents a powerful tool in their materials science arsenal.
References
-
ASTM D1002, Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International, West Conshohocken, PA, 2019,
-
Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
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Cui, Y., et al. (2023). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Polymers, 15(10), 2329. [Link]
- Mirabedini, S. M., et al. (2004). Adhesion performance of an epoxy clear coat on aluminum alloy in the presence of vinyl and amino-silane primers.
- Sailer, C. A., & Mueller, H. J. (1995). Effect of mixed silanes on the hydrolytic stability of composites.
- New Insights in Adhesive Properties of Hybrid Epoxy-Silane Coatings for Aluminum Substrates: Effect of Composition and Preparation Methods. (2020). Journal of the Brazilian Chemical Society, 31(11), 2354-2364.
- Shevrin, J. D. (n.d.). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings.
- Abel, M. L., et al. (2002). Factors influencing the durability of epoxy adhesion to silane pretreated aluminium. International journal of adhesion and adhesives, 22(2), 157-166.
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Wang, Y., et al. (2023). Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. Coatings, 13(5), 903. [Link]
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Wróbel, M., et al. (2021). Effectiveness of Silanization and Plasma Treatment in the Improvement of Selected Flax Fibers’ Properties. Materials, 14(13), 3501. [Link]
- Wang, Y., et al. (2022). Effect of Corona Treatment on the Adhesion between a Two-Component Polyurethane Adhesive and Polypropylene.
- Matinlinna, J. P., et al. (2006). Evaluation of five silane coupling agents on resin-titanium adhesion.
- Akay, C., et al. (2018). Effect of atmospheric plasma versus conventional surface treatments on the adhesion capability between self-adhesive resin cement and titanium surface. The Journal of prosthetic dentistry, 119(1), 135-142.
- Popelka, A., et al. (2018). Effect of corona treatment on adhesion enhancement of LLDPE. Journal of Adhesion Science and Technology, 32(18), 2029-2043.
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Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
- Plueddemann, E. P. (1991). Silane coupling agents. Springer Science & Business Media.
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- Lee, J. H., et al. (2019). Model showing the adhesion improvement for the plasma-treated PTFE. International Journal of Adhesion and Adhesives, 94, 102386.
- Lee, D. W., et al. (2024).
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- Martínez-Barrera, G., et al. (2025). Effect of Plasma Treatment on Coating Adhesion and Tensile Strength in Uncoated and Coated Rubber Under Aging. Journal of Composites Science, 9(1), 12.
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Elcometer. (2020, January 16). 7. Assessing the Result of a Pull-Off Adhesion Test [Video]. YouTube. [Link]
- Reipsch, F., et al. (2022). A Simplified and Robust Activation Procedure of Glass Surfaces for Printing Proteins and Subcellular Micropatterning Experiments. International Journal of Molecular Sciences, 23(5), 2496.
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Elcometer. (n.d.). Pull-Off Adhesion Testing of Coatings – Improve Your Technique. Retrieved from [Link]
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Industrial Physics. (n.d.). Guide to Pull-Off Adhesion Testing. Retrieved from [Link]
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MO-SCI Corporation. (2024, November 22). Enhancing Glass Bonding Characteristics With Silanes and Polymer Coatings. Retrieved from [Link]
-
Popa Lab. (2021, June). Surface Chemistry Protocol. Retrieved from [Link]
- Popelka, A., et al. (2023). An Adhesion Improvement of Low-Density Polyethylene to Aluminum through Modification with Functionalized Polymers. Polymers, 15(4), 922.
- Mittal, K. L. (Ed.). (2018). Silane and Other Adhesion Promoters in Adhesive Technology. CRC press.
-
Vadahanambi, S. (2015, February 6). Is there a surface treatment for the glass substrate? ResearchGate. Retrieved from [Link]
- Li, J., et al. (2022). Lap shear strength of commercial glues and 20 wt % SiNP S-Bpin composite. Science Advances, 8(29), eabo7587.
- Hanson, J. E., et al. (2007). Alkylperfluorosilane Self-Assembled Monolayers on Aluminum: A Comparison with Alkylphosphonate Self-Assembled Monolayers. Langmuir, 23(16), 8341-8349.
- Henkel & Enercon. (n.d.). Henkel Adhesives & Enercon Plasma Treatment Case Study.
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Anonymous. (2016, February 2). Looking for protocols to functionalize glass surface? ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Flexibility of Polymer Networks Formed by Different Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of the final properties of a polymer network. The flexibility of these networks, a key parameter in applications ranging from tissue engineering scaffolds to controlled-release drug delivery systems, is directly governed by the nature and density of the crosslinks. This guide provides an in-depth, objective comparison of the performance of various crosslinkers, supported by experimental data, to empower informed decisions in material design and development.
Introduction: The Architectural Basis of Polymer Network Flexibility
A polymer network is a three-dimensional structure formed by the interconnection of long polymer chains at points called crosslinks. The flexibility of this network is its ability to deform under stress and return to its original shape upon removal of that stress. This macroscopic property is dictated by the microscopic architecture of the network, specifically the length and flexibility of the polymer chains between crosslinks (the "mesh size") and the nature of the crosslinks themselves.
Three key experimental parameters are commonly used to quantify the flexibility of a polymer network:
-
Young's Modulus (E): A measure of the stiffness of a material. A lower Young's Modulus indicates a more flexible material that deforms more readily under a given stress.[1]
-
Elongation at Break (%): The maximum strain a material can withstand before fracturing. A higher elongation at break signifies a more ductile and flexible material.
-
Equilibrium Swelling Ratio (Q): The ratio of the mass or volume of a swollen hydrogel to its dry mass or volume.[2] A higher swelling ratio generally corresponds to a lower crosslink density and thus a more flexible network.[3]
This guide will explore how different classes of crosslinkers—covalent (short and long chain) and ionic—influence these key performance indicators.
Comparative Analysis of Crosslinker Performance
The choice of crosslinker profoundly impacts the mechanical properties of the resulting polymer network. Here, we present a comparative analysis of commonly used crosslinkers in different polymer systems.
Covalent Crosslinkers: The Impact of Chain Length and Chemistry
Covalent crosslinkers form stable, irreversible bonds between polymer chains. Their chemical structure and length are critical design parameters.
Gelatin, a denatured form of collagen, is a widely used biopolymer. Its mechanical properties are often enhanced by crosslinking. Glutaraldehyde, a traditional crosslinker, is highly efficient but raises cytotoxicity concerns.[4] Genipin, a natural product, offers a biocompatible alternative.
| Crosslinker | Polymer System | Young's Modulus (E) | Elongation at Break (%) | Swelling Ratio (Q) | Key Observations |
| Glutaraldehyde | Gelatin | Higher (more rigid)[1][4] | Lower[5] | Lower (more crosslinked)[4][6] | Highly efficient crosslinker, but with potential for cytotoxicity.[4] Increasing concentration significantly increases stiffness and reduces deformability.[1] |
| Genipin | Gelatin | Lower (more flexible)[7] | Higher[7] | Higher (less crosslinked)[7] | Biocompatible alternative to glutaraldehyde.[4] Results in a more flexible network compared to glutaraldehyde at similar concentrations.[7] |
Mechanism of Action:
-
Glutaraldehyde: Reacts primarily with the ε-amino groups of lysine and hydroxylysine residues in gelatin through a Schiff base reaction, forming stable intermolecular and intramolecular crosslinks.[8]
-
Genipin: Also reacts with primary amine groups in gelatin, but through a more complex mechanism involving nucleophilic attack followed by dimerization, resulting in a blue-pigmented, crosslinked network.[9]
PEGDA is a widely used crosslinker in the formation of hydrogels for biomedical applications. By varying the molecular weight of the PEGDA, the length of the crosslink, and thus the mesh size of the network, can be precisely controlled.
| Crosslinker (PEGDA MW) | Polymer System | Compressive Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Swelling Ratio | Key Observations |
| Low MW (e.g., 4000 g/mol ) | PEGDA Hydrogel | Higher | Higher | Lower | Lower[2] | Shorter chains create a denser network with higher stiffness and strength but lower flexibility. |
| High MW (e.g., 20000 g/mol ) | PEGDA Hydrogel | Lower[7] | Lower | Higher[2] | Higher[2] | Longer chains result in a looser network with greater flexibility and swelling capacity, but reduced mechanical strength. |
Causality: The molecular weight of the PEGDA crosslinker directly dictates the length of the polymer chains between crosslinking points. Higher molecular weight PEGDA leads to a larger mesh size, allowing for greater chain mobility and water absorption, which manifests as lower stiffness and higher elongation and swelling.[2][10]
Ionic Crosslinkers: The Role of Divalent Cations
Ionic crosslinkers form reversible crosslinks through electrostatic interactions between charged polymer chains and multivalent ions. This type of crosslinking is common in polysaccharides like alginate.
Alginate is a natural polysaccharide that forms hydrogels in the presence of divalent cations. The choice of cation significantly influences the mechanical properties of the resulting gel.
| Crosslinker | Polymer System | Elastic Modulus (kPa) | Swelling Behavior | Key Observations |
| Calcium Chloride (CaCl₂) | Alginate | Lower | Higher swelling[11][12] | Forms a more flexible and open "egg-box" structure.[13] Gels are generally softer and swell more than those crosslinked with barium.[11][14] |
| Barium Chloride (BaCl₂) | Alginate | Higher[14] | Lower swelling[14] | Barium ions have a higher affinity for the guluronic acid blocks in alginate, leading to a tighter, more rigid "egg-box" structure and a stiffer gel.[14] |
Mechanism of Action: The "Egg-Box" Model
Divalent cations, such as Ca²⁺ and Ba²⁺, interact with the carboxyl groups on the guluronate residues of adjacent alginate chains. This cooperative binding creates a "zipper-like" structure often referred to as the "egg-box" model, where the cations sit in the cavities created by the polymer chains, effectively crosslinking them. The strength of this interaction and the resulting gel stiffness depend on the specific cation used.[14]
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for synthesizing and characterizing the flexibility of polymer networks.
Synthesis of Polymer Networks
This protocol describes the preparation of gelatin films for mechanical testing.
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in deionized water at 60°C with constant stirring.
-
Once fully dissolved, cast the solution into a petri dish or onto a flat, non-stick surface to a desired thickness.
-
Allow the gel to set at room temperature for 1 hour, followed by further drying in an oven at 40°C for 24 hours to form a film.
-
For crosslinking, immerse the dried gelatin films in a solution of the chosen crosslinker (e.g., 0.5% glutaraldehyde or a saturated solution of genipin in a suitable buffer) for a specified time (e.g., 24 hours).
-
After crosslinking, thoroughly wash the films with deionized water to remove any unreacted crosslinker.
-
Dry the crosslinked films at room temperature before characterization.
This protocol describes the synthesis of polyacrylamide hydrogels with varying crosslinker concentrations. [12]
-
Prepare a stock solution of acrylamide and N,N'-methylenebisacrylamide (MBA) in deionized water. The total monomer concentration and the molar ratio of acrylamide to MBA will determine the final properties of the gel.
-
To a specific volume of the monomer solution, add the initiator, ammonium persulfate (APS), and the catalyst, tetramethylethylenediamine (TEMED). The polymerization will begin shortly after the addition of TEMED.
-
Quickly pour the solution between two glass plates separated by a spacer of a desired thickness.
-
Allow the polymerization to proceed at room temperature for at least 30 minutes.
-
After polymerization, carefully disassemble the mold and remove the hydrogel sheet.
-
Wash the hydrogel extensively in deionized water to remove unreacted monomers and initiators.
Characterization of Network Flexibility
Tensile testing should be performed according to the ASTM D882-18 standard for thin plastic films . [5][15][16]
-
Cut the polymer films into dumbbell-shaped specimens of defined dimensions.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
From the resulting stress-strain curve, calculate the Young's Modulus (from the initial linear portion of the curve), tensile strength (the maximum stress), and elongation at break.
This protocol outlines the gravimetric method for determining the swelling ratio of hydrogels. [2][14]
-
Prepare hydrogel samples of a known initial dry weight (Wd). This can be achieved by drying the as-synthesized hydrogels in a vacuum oven until a constant weight is reached.
-
Immerse the dried hydrogels in a large excess of deionized water or a specific buffer solution at a constant temperature.
-
At regular intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue this process until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the equilibrium swelling ratio (Q) using the following formula:
Q = (Ws - Wd) / Wd
Conclusion and Future Outlook
The flexibility of a polymer network is a tunable property that is critically dependent on the choice of crosslinker. This guide has demonstrated that by carefully selecting the crosslinker's chemical nature (covalent vs. ionic), chain length, and concentration, researchers can rationally design polymer networks with a wide range of mechanical properties.
-
For applications requiring high flexibility and biocompatibility , natural crosslinkers like genipin or the use of longer-chain covalent crosslinkers such as high molecular weight PEGDA are advantageous.
-
For creating stiffer networks with higher mechanical strength , traditional covalent crosslinkers like glutaraldehyde or shorter-chain PEGDAs are effective, though considerations for cytotoxicity must be addressed.
-
For dynamic or stimuli-responsive materials , ionic crosslinkers offer the unique advantage of reversible crosslinking, allowing for the design of "smart" materials.
The field of polymer network design is continually evolving, with ongoing research into novel crosslinking chemistries and architectures. Future developments will likely focus on creating networks with even greater control over their mechanical properties, biocompatibility, and responsiveness to biological cues, further expanding their utility in advanced applications.
References
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The Effect of Glutaraldehyde on the Properties of Gelatin Films. (2016). ResearchGate. [Link]
-
How to Cross-Link Gelatin: The Effect of Glutaraldehyde and Glyceraldehyde on the Hydrogel Properties. (2023). ACS Applied Polymer Materials. [Link]
-
Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. (2022). Gels. [Link]
-
Swelling and mechanical properties of alginate hydrogels with respect to promotion of neural growth. (2011). Journal of Biomedical Materials Research Part A. [Link]
-
Genipin-Crosslinked Gelatin Hydrogels with Controlled Molecular Weight: A Strategy to Balance Processability and Performance. (2024). Gels. [Link]
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The Effect of Glutaraldehyde on the Properties of Gelatin Films. (n.d.). SciSpace. [Link]
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Synthesis and Characterisation of Polyacrylamide Hydrogel for the Adsorption of Heavy Metals. (2022). International Journal of Engineering Inventions. [Link]
-
Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles. (2019). Polymer Chemistry. [Link]
-
Hydrogels for potential food application: Effect of sodium alginate and calcium chloride on physical and morphological propertie. (2018). The Pharma Innovation. [Link]
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Influence of Alginate Properties and Calcium Chloride Concentration on Alginate Bead Reticulation and Size: A Phenomenological Approach. (2023). Gels. [Link]
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Genipin-Crosslinked Gelatin-Based Emulgels: an Insight into the Thermal, Mechanical, and Electrical Studies. (2015). AAPS PharmSciTech. [Link]
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Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA–FITC from Photo Crosslinked Systems. (2023). International Journal of Molecular Sciences. [Link]
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Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks. (2019). Soft Matter. [Link]
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Preparing Ionically Crosslinked Alginate Hydrogels. (2022). YouTube. [Link]
-
Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking. (2001). ResearchGate. [Link]
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Swelling behavior of gelatin-based hydrogel cross-linked with microbial transglutaminase. (2012). Al-Qadisiyah Journal of Engineering Sciences. [Link]
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Bioadhesion of gelatin films crosslinked with glutaraldehyde. (1999). Journal of Biomedical Materials Research. [Link]
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ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. (2018). ANSI Blog. [Link]
-
ASTM D882 Tensile Testing of Thin Plastic Sheeting Lab ISO25. (n.d.). Micom Laboratories. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 1,3-Bis(chlorodimethylsilyl)propane: A Guide for the Modern Laboratory
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper and safe disposal of reactive compounds like 1,3-Bis(chlorodimethylsilyl)propane (CAS No. 2295-06-9) is not merely a regulatory necessity; it is a cornerstone of a robust safety culture and a testament to our commitment to environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific principles that inform each critical step. Our objective is to empower you, the researcher, with the knowledge to manage this reactive intermediate with confidence and precision.
Foundational Knowledge: Understanding the Reactivity Profile
This compound is an organosilicon compound featuring two chlorodimethylsilyl groups linked by a propane backbone.[1] Its utility as a crosslinking agent and in polymer synthesis is derived from its high reactivity, which is also the source of its primary hazards.[2][3] The core of its hazardous nature lies in the two silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack, most notably by water.
The Hydrolysis Reaction: A Double-Edged Sword
The reaction with water or even ambient moisture is rapid and exothermic, proceeding as follows:
C₇H₁₈Cl₂Si₂ + 2H₂O → C₇H₂₀O₂Si₂ (a silanediol) + 2HCl
This reaction is critical to understand for safe handling and disposal because:
-
It generates hydrogen chloride (HCl) gas: HCl is a corrosive and toxic gas that can cause severe respiratory tract irritation and burns upon contact with moist tissues like the eyes and skin.[4][5]
-
The reaction is exothermic: The release of heat can cause a rapid increase in temperature and pressure, especially in a closed container, potentially leading to container rupture.
-
It produces siloxanes: The initial silanol product is often unstable and can condense to form polysiloxane oils or solids.[4]
This inherent reactivity classifies this compound as a water-reactive chemical , a designation that dictates every aspect of its handling and disposal.[6][7]
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the hazards is paramount. The primary risks associated with this compound are:
| Hazard | Consequence | Causality |
| Corrosivity | Causes severe skin burns and serious eye damage.[7] | Direct contact with the liquid or its vapor, which hydrolyzes to form hydrochloric acid on moist skin or eyes. |
| Inhalation Toxicity | May cause irritation to the respiratory tract.[7] | Inhalation of vapors or the HCl gas produced upon reaction with humidity in the air. |
| Flammability | Combustible liquid.[7] | While not pyrophoric, it can be ignited by heat, sparks, or open flames. |
| Reactivity | Reacts violently with water, alcohols, and amines.[7] | The electrophilic silicon atom is readily attacked by nucleophiles, leading to the exothermic release of HCl. |
Your First Line of Defense: A Self-Validating PPE Protocol
The selection of PPE is not a matter of preference but a direct response to the identified hazards.
-
Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[8] This dual protection is essential to shield against splashes of the liquid and the corrosive HCl gas that can be generated.[4]
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat.[9] Ensure gloves are inspected before use and changed immediately if contamination is suspected. The lab coat should be buttoned to provide maximum coverage.
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to control vapor and HCl gas exposure.[10] For emergency situations or spills, a NIOSH-certified respirator with an organic vapor/acid gas cartridge is required.[7]
Spill Management: Immediate and Controlled Response
Accidents happen, but a well-defined spill response plan can mitigate the consequences significantly.
For Small Spills (less than 100 mL) inside a fume hood:
-
Alert colleagues in the immediate area.
-
Contain the spill using a non-reactive absorbent material like vermiculite, clay, or sand. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal.[7]
-
Wipe the area with a cloth, which should also be placed in the hazardous waste container.
-
Do not use water to clean the spill area, as this will exacerbate the generation of HCl gas.[4][7]
For Large Spills (greater than 100 mL) or any spill outside a fume hood:
-
Evacuate the immediate area and alert all personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11]
-
Do not attempt to clean up a large spill without specialized training and equipment.
The Core Directive: Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as a reactive hazardous waste .[6] Never dispose of this chemical down the drain or in the regular trash.[6][11] Such actions can lead to violent reactions, the release of toxic fumes, and significant environmental damage.
Method 1: Direct Disposal of Unused or Waste Product (Primary Recommended Method)
This method is the safest and most compliant approach for disposing of unwanted, expired, or contaminated this compound. The philosophy here is to securely contain the material for a licensed hazardous waste disposal company, who will have the specialized facilities for its treatment, likely through controlled incineration or hydrolysis.[4]
Experimental Protocol:
-
Container Selection: Ensure the waste is in its original container or a compatible, properly sealed, and clearly labeled waste container. The container must be in good condition, with no signs of degradation.
-
Labeling: Label the container as "Hazardous Waste" and clearly identify the contents: "this compound". Note its reactive and corrosive nature on the label.[12]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] Crucially, this waste must be segregated from incompatible materials, especially aqueous solutions, acids, bases, alcohols, and oxidizing agents.[13]
-
Waste Pickup: Arrange for collection by your institution's EHS or a certified hazardous waste contractor.[11][14] Do not attempt to treat the bulk chemical yourself unless you have specific training and equipment for handling reactive waste.[14]
Method 2: Decontamination of Empty Containers
An "empty" container of this compound is never truly empty; it contains residual liquid and vapor that will react with atmospheric moisture. Therefore, the container itself is considered hazardous waste until properly decontaminated.[14] The first rinse of any such container must be collected and disposed of as hazardous waste.[15]
Experimental Protocol: This procedure must be performed in a chemical fume hood while wearing full PPE.
-
Initial Rinse (Collection): Cautiously and slowly add a small amount of an inert, dry, high-boiling point solvent (e.g., high-purity kerosene or mineral oil) to the "empty" container. Cap and swirl gently to dissolve the residue. This initial rinsate is hazardous and must be transferred to a labeled waste container for halogenated organic waste.
-
Second Rinse (Quenching): Slowly and carefully add a small amount of a high-boiling point alcohol, such as isopropanol, to the container. This will react with any remaining chlorosilane.
-
Third Rinse (Water): Once the reaction from the alcohol rinse has subsided, slowly add water to the container to hydrolyze any remaining material.
-
Final Disposal: After ensuring the container is thoroughly decontaminated, it can often be disposed of as regular lab glass or plastic, depending on institutional policies.
Visualizing the Disposal Workflow
The logical flow for managing this compound waste is critical for ensuring safety and compliance at every stage.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these scientifically grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of professional and environmental responsibility.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. Retrieved January 21, 2026.
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University of Pennsylvania. (2018, May 9). Disposal of Highly Reactive Reagents. EHRS. Retrieved January 21, 2026, from [Link]
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University of Michigan-Dearborn. (n.d.). Reactive Chemicals. Retrieved January 21, 2026, from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved January 21, 2026, from [Link]
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Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals. Retrieved January 21, 2026, from [Link]
- Gelest, Inc. (2024, September 12). Safety Data Sheet: this compound.
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Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US4690810A - Disposal process for contaminated chlorosilanes.
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
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Britton, L. G. (2016, November 24). Improve Your Handling of Chlorosilanes. ResearchGate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US7204963B2 - Process for the separation of chlorosilanes from gas streams.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound. Retrieved January 21, 2026, from [Link]
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European Patent Office. (n.d.). EP 0089783 A1 - Waste chlorosilane treatment. Retrieved January 21, 2026, from [Link]
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ChemSigma. (n.d.). 2295-06-9 this compound. Retrieved January 21, 2026, from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved January 21, 2026, from [Link]
- Gelest, Inc. (2024, September 12). Safety Data Sheet: 1,2-bis(chlorodimethylsilyl)ethane.
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- Gelest, Inc. (2024, September 19). Safety Data Sheet: 1,2-bis(chlorodimethylsilyl)ethane.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of this compound in Advanced Materials. Retrieved January 21, 2026, from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 1,3-Bis(2-chloroethylthio)propane. Retrieved January 21, 2026, from [Link]
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University of Wisconsin-La Crosse. (2019, February). Part G: Chemical Disposal Procedures. Retrieved January 21, 2026, from [Link]
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Personal protective equipment for handling 1,3-Bis(chlorodimethylsilyl)propane
An Expert's Guide to Personal Protective Equipment for Handling 1,3-Bis(chlorodimethylsilyl)propane
In the field of advanced materials and drug development, progress is often enabled by highly reactive and versatile chemical intermediates.[1][2] this compound is one such bifunctional organosilane, valued for its role as a crosslinking agent, adhesion promoter, and a building block in organic synthesis.[1][2] However, its utility is intrinsically linked to its significant hazards, demanding a rigorous and well-informed approach to safety.
This guide provides a detailed, experience-based framework for the safe handling of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the goal is not just to list procedures, but to explain the causality behind them, ensuring every protocol is a self-validating system of safety.
The Core Hazard: Inherent Reactivity with Moisture
The principal danger associated with this compound, and chlorosilanes in general, is its violent reaction with water.[3] This includes not only liquid water but also ambient moisture in the air.[3][4] The hydrolysis of the chlorodimethylsilyl groups rapidly liberates corrosive hydrogen chloride (HCl) gas.[3][4][5] This reaction is immediate and presents the most direct threat to personnel. The released HCl is a strong acid that can cause severe corrosive damage to the skin, eyes, and respiratory tract upon contact.[3][5] Therefore, all handling protocols are fundamentally designed to create a robust barrier against both the liquid reagent and the HCl vapor it generates.
The Essential PPE Ensemble: A Multi-Layered Defense
A comprehensive PPE strategy is mandatory. Each component is chosen to counter the specific threats posed by this chemical, from liquid splashes to corrosive vapor inhalation.
Respiratory Protection: Your Primary Shield
Given the automatic release of HCl gas upon exposure to air, uncompromising respiratory protection is the first and most critical line of defense.
-
Minimum Requirement: A NIOSH-certified full-face respirator equipped with a combination organic vapor/acid gas (yellow cartridge) is the standard for handling this compound.[6][7] The full-face design is crucial as it also provides a seal to protect the eyes and face from vapors.[8]
-
For Spills or Emergencies: In any situation involving a spill or potential for high vapor concentration, a self-contained breathing apparatus (SCBA) is required. The SCBA provides a positive pressure of clean air, ensuring no contaminated ambient air can be inhaled.
Scientific Rationale: The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack by water. This reaction cleaves the Si-Cl bond, forming a silanol and hydrogen chloride. The reaction is exothermic, which can increase the vaporization of the HCl, intensifying the respiratory hazard.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with either liquid this compound or the concentrated HCl vapors it produces can cause severe, irreversible eye damage.[5][6]
-
Integrated Protection: A full-face respirator, as recommended above, provides the necessary integrated eye and face protection.
-
Alternative (Ancillary Tasks Only): For low-risk tasks not involving direct handling of the open chemical, chemical splash goggles and a full-face shield are mandatory.[6][7] Standard safety glasses offer insufficient protection against vapors and splashes. The wearing of contact lenses is strongly discouraged, as they can trap corrosive materials against the eye.[7][8]
Scientific Rationale: The cornea and other tissues of the eye are extremely sensitive to acidic and corrosive agents. HCl can cause immediate and severe chemical burns, leading to permanent vision loss.[5]
Hand Protection: The Critical Interface
Skin contact will result in severe chemical burns due to the hydrolysis reaction generating HCl directly on the skin surface.[3][5][6]
-
Glove Selection: Neoprene or nitrile rubber gloves are recommended for handling chlorosilanes.[6][7] For enhanced safety, a double-gloving protocol is best practice. An inner nitrile glove provides a base layer of protection, while a heavier, more resistant outer glove (such as butyl rubber) offers extended protection.
-
Glove Integrity: All gloves must be inspected for tears, pinholes, or signs of degradation before each use.[9] Contaminated gloves should be removed using a technique that avoids touching the outer surface, and disposed of as hazardous waste.[9]
Scientific Rationale: The moisture present on the skin is sufficient to initiate the hydrolysis reaction. A dual-glove system provides a redundant barrier, allowing the user critical time to react and decontaminate in the event the outer glove is compromised.
Body Protection: Shielding from Systemic Exposure
All efforts must be made to prevent the chemical from coming into contact with personal clothing and skin.
-
Standard Use: A chemical-resistant lab coat, worn over personal clothing, is the minimum requirement.
-
High-Risk Operations: For transfers of larger quantities or during procedures with a heightened risk of splashing, a chemical-resistant apron or a full chemical-resistant suit should be worn.[3][6]
Scientific Rationale: Personal clothing can absorb the chemical and hold it against the skin, prolonging contact and worsening chemical burns. Chemical-resistant materials provide an impermeable barrier, ensuring that any spills are contained and can be decontaminated effectively.
Procedural Plans: Integrating Safety into Every Step
Safe Handling and Operational Workflow
This workflow is designed to minimize exposure at every stage of handling.
-
Preparation is Paramount:
-
Confirm that a certified chemical fume hood is operational.[7]
-
Verify the immediate accessibility and functionality of an emergency eyewash station and safety shower.[3][6]
-
Assemble and thoroughly dry all necessary glassware and equipment before opening the reagent container.
-
Have a spill kit ready, containing a neutralizer such as sodium bicarbonate or dry sand.[10]
-
-
Donning PPE:
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, the full-face respirator.
-
Perform a positive and negative pressure seal check on the respirator to ensure it is fitted correctly.
-
-
Chemical Handling:
-
Conduct all transfers and manipulations of this compound inside the chemical fume hood.[7]
-
Ground and bond all containers during transfer to prevent static discharge.[3]
-
Use dry, inert gas (like nitrogen or argon) for transfers, never air.[5]
-
Utilize syringes or cannulas for liquid transfer to minimize splash potential.
-
-
Post-Procedure & Doffing:
-
Quench any residual reagent carefully in the reaction vessel before workup.
-
Decontaminate all surfaces and equipment.
-
Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the respirator, lab coat, and finally inner gloves.
-
Wash hands thoroughly with soap and water after completing all work.[3]
-
Caption: A three-phase workflow for the safe handling of this compound.
Waste Disposal Plan
Improper disposal is a significant risk. All waste streams must be managed meticulously.
-
Quenching: Never add water directly to the waste. Slowly and cautiously add the waste material to a stirring, anhydrous, non-polar solvent (e.g., hexane or toluene) to dilute it. Then, slowly add a high-boiling point alcohol like isopropanol to react with the chlorosilane.
-
Neutralization: After quenching, the acidic solution must be neutralized. Slowly add a weak base, such as sodium bicarbonate, until the solution is neutral (pH 6-8).[10] Be prepared for gas evolution (CO2).
-
Collection: Collect the neutralized waste in a clearly labeled, dedicated hazardous waste container. The label must accurately reflect the contents, including the reaction byproducts.
-
Disposal: The final disposal must be handled by a licensed waste disposal facility in accordance with all local, state, and federal regulations.[3][6]
PPE Summary Table
| Protection Area | Minimum Requirement | High-Risk / Spill Scenario | Scientific Justification |
| Respiratory | Full-face respirator with organic vapor/acid gas cartridge[6][7] | Self-Contained Breathing Apparatus (SCBA) | Prevents inhalation of highly corrosive HCl gas released upon reaction with moisture.[3][5] |
| Eye/Face | Integrated shield of full-face respirator[8] | N/A (covered by SCBA) | Protects against severe, permanent eye damage from liquid splash or HCl vapor.[5][6] |
| Hand | Double-gloving: Nitrile (inner) with Neoprene/Butyl Rubber (outer)[6][7] | Same | Provides a redundant barrier to prevent severe chemical burns on the skin from HCl generation.[3] |
| Body | Chemical-resistant lab coat[6] | Full chemical-resistant suit or apron[3] | Prevents personal clothing from absorbing the chemical and holding it against the skin.[5] |
By adhering to these stringent PPE and handling protocols, researchers can safely harness the synthetic utility of this compound, ensuring both personal safety and the integrity of their scientific work.
References
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council.
- Gelest, Inc. (2015, July 17). 1,3-BIS(TRICHLOROSILYL)PROPANE Safety Data Sheet.
- Chlorosilane Safety Guide. (n.d.). Scribd.
- Gelest, Inc. (2017, January 30). CHLOROSILANE, 95% Safety Data Sheet.
- Chlorosilane Emergency Response Guidelines, 2nd Edition. (n.d.). ASTM International.
- Gelest, Inc. (n.d.). This compound Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trichlorosilane.
- Santa Cruz Biotechnology. (n.d.). Trichlorosilane Safety Data Sheet.
- Chapter 10: Personal Protective Equipment Requirements | Manual on Chlorosilane Emergency Response Guidelines. (n.d.). ASTM International.
- Chlorosilane Emergency Response Manual. (n.d.). Studylib.
- Hampton Research. (2024, January 12). Safety Data Sheet: 1.0 M BIS-TRIS propane.
- MedchemExpress.com. (2026, January 9). Safety Data Sheet: 3,3'-(Propane-1,3-diylbis(oxy))bis(propan-1-ol).
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,2-Bis(chlorodimethylsilyl)ethane.
- CymitQuimica. (n.d.). CAS 2295-06-9: this compound.
- TCI Chemicals. (2025, February 28). SAFETY DATA SHEET: 1,3-Bis(trimethylsilyloxy)propane.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1,3-Dichloropropane.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,2-Bis(chlorodimethylsilyl)ethane.
- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET: 1-Bromo-3-chloropropane.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: 4,4'-Trimethylenedipiperidine.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Silanes: Exploring the Industrial Production and Application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
